Product packaging for Disperse Brown 1(Cat. No.:CAS No. 23355-64-8)

Disperse Brown 1

Cat. No.: B1345095
CAS No.: 23355-64-8
M. Wt: 433.7 g/mol
InChI Key: HXXLWTPFYWMBSC-UHFFFAOYSA-N
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Description

Disperse Brown 1 is a useful research compound. Its molecular formula is C16H15Cl3N4O4 and its molecular weight is 433.7 g/mol. The purity is usually 95%.
The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Cl3N4O4 B1345095 Disperse Brown 1 CAS No. 23355-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXLWTPFYWMBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066883
Record name C.I. Disperse Brown 1
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Molecular Weight

433.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23355-64-8
Record name Disperse Brown 1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((3-Chlorol-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)- bisethanol
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Record name Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name C.I. Disperse Brown 1
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Record name 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol
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Record name DISPERSE BROWN 1
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Foundational & Exploratory

A Technical Guide to Disperse Brown 1: Chemical Structure, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Brown 1, a monoazo dye, finds application in the textile industry for dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological effects. While detailed experimental data on its synthesis and spectral characterization are not extensively available in the public domain, this document consolidates existing information and presents a framework for its scientific evaluation. A key focus is placed on its cytotoxic effects, with a detailed experimental workflow for assessing its impact on cell viability and mitochondrial function.

Chemical Identity and Structure

This compound is chemically identified as 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[1] Its structure is characterized by a substituted azobenzene core, which is typical for azo dyes.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[1]
CAS Number 23355-64-8[1]
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[1]
SMILES OCCN(CCO)c1ccc(N=Nc2c(Cl)cc(cc2Cl)--INVALID-LINK--[O-])c(Cl)c1[1]
InChI InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2/b21-20+

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications and biological systems. The data presented below is a combination of computed and experimentally determined values.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 433.67 g/mol
Boiling Point 647.5 °C at 760 mmHg
Density 1.543 g/cm³
Flash Point 345.4 °C
XLogP3-AA 4.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 7

Synthesis

Manufacturing Method

The synthesis of this compound is achieved through a diazo coupling reaction. This involves the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with N,N-bis(2-hydroxyethyl)-3-chloroaniline.

Experimental Protocol (Representative)
  • Diazotization of the Amine:

    • Dissolve 2,6-dichloro-4-nitroaniline in an acidic solution (e.g., hydrochloric acid in water).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve the coupling component, N,N-bis(2-hydroxyethyl)-3-chloroaniline, in a suitable solvent.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • The coupling reaction is typically carried out at a controlled pH, often in the range of 4-5, which can be maintained by the addition of a buffer like sodium acetate.

    • The reaction mixture is stirred at a low temperature (0-5 °C) for several hours to allow for the formation of the azo dye precipitate.

  • Isolation and Purification:

    • The precipitated this compound is collected by filtration.

    • The crude product is then washed with cold water to remove any unreacted starting materials and salts.

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization would depend on the solubility of the dye and impurities.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this dye are not publicly available, the expected characteristics are described below.

UV-Visible Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For azo dyes, the color is due to the extended π-conjugated system of the azobenzene structure.

  • Expected Spectrum: this compound is expected to show strong absorption bands in the visible region, which are responsible for its brown color. The λmax (wavelength of maximum absorbance) would likely be in the range of 400-500 nm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

  • Expected Spectrum: Key characteristic peaks for this compound would include:

    • O-H stretching from the hydroxyl groups (~3300-3500 cm⁻¹).

    • C-H stretching from the aromatic and aliphatic parts of the molecule (~2850-3100 cm⁻¹).

    • N=N stretching of the azo group (~1400-1450 cm⁻¹).

    • C-N stretching (~1250-1350 cm⁻¹).

    • C-O stretching of the alcohol groups (~1000-1200 cm⁻¹).

    • C-Cl stretching (~600-800 cm⁻¹).

    • N-O stretching of the nitro group (~1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.

  • Expected ¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for the aromatic protons on the two different benzene rings, with their chemical shifts influenced by the various substituents (Cl, NO₂, azo group, and the aminoethanol group). Signals for the methylene protons of the hydroxyethyl groups would also be present.

  • Expected ¹³C NMR Spectrum: The carbon NMR spectrum would show signals for all 16 carbon atoms in the molecule, with the chemical shifts indicating their electronic environment. Aromatic carbons would resonate at lower field (higher ppm) compared to the aliphatic carbons of the hydroxyethyl groups.

Toxicological Profile: Cytotoxicity and Mitochondrial Dysfunction

Recent studies have indicated that this compound can exhibit cytotoxic effects. One study demonstrated that it impairs cell viability and mitochondrial function in intestinal porcine epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6). The potential toxicity is thought to be related to the reduction of the azo group, which can lead to the formation of harmful aromatic amines.

Experimental Protocol: Cell Viability and Mitochondrial Respiration Assays

The following is a detailed methodology for assessing the cytotoxic effects of this compound, based on the aforementioned study.

  • Cell Culture and Treatment:

    • Culture IPEC-J2 or MPEK-BL6 cells in appropriate culture medium and conditions until they reach a suitable confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or acetone).

    • Expose the cells to various concentrations of this compound for different time periods (e.g., 3 hours to 3 days). Include a solvent control group.

  • Cell Viability Assay (e.g., using a fluorescent dye-based method):

    • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Add a viability staining solution (e.g., CellTox™ Green Cytotoxicity Assay) that selectively stains dead cells.

    • Incubate the cells with the dye according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates a decrease in cell viability.

    • Quantify cell viability relative to the solvent control.

  • Mitochondrial Respiration Assay (e.g., using Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Treat the cells with this compound as described above.

    • Perform a Seahorse XF Cell Mito Stress Test to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

    • This involves the sequential injection of mitochondrial stressors:

      • Oligomycin: Inhibits ATP synthase, allowing for the measurement of ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing the maximal respiration capacity.

      • Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Analyze the OCR and ECAR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis cell_culture Culture IPEC-J2 and MPEK-BL6 cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding dye_prep Prepare this compound solutions treatment Expose cells to dye (various concentrations and times) dye_prep->treatment viability_assay Cell Viability Assay (e.g., CellTox Green) treatment->viability_assay mito_assay Mitochondrial Respiration Assay (Seahorse XF) treatment->mito_assay control Solvent control control->treatment viability_results Quantify cell viability viability_assay->viability_results ocr_ecar_results Analyze OCR and ECAR profiles mito_assay->ocr_ecar_results

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound is a well-defined chemical entity with known applications in the textile industry. While its fundamental chemical and physical properties are documented, there is a notable lack of detailed, publicly available experimental data regarding its synthesis and comprehensive spectroscopic characterization. The primary area of recent research interest lies in its toxicological profile, with evidence suggesting that it can induce cytotoxicity and mitochondrial dysfunction. The provided experimental workflow offers a robust framework for further investigation into its biological effects. For researchers and drug development professionals, a thorough understanding of both the chemical properties and the potential bioactivity of such compounds is essential for safe handling, application, and the development of new molecules with desired properties. Further studies are warranted to fully elucidate the mechanisms of its toxicity and to obtain a complete set of experimental data for this compound.

References

An In-depth Technical Guide to Disperse Brown 1 (CAS No. 23355-64-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Brown 1, with the Chemical Abstracts Service (CAS) number 23355-64-8, is a synthetic monoazo dye belonging to the disperse class of colorants. Primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, it is recognized for its brown hue and fair to good fastness properties. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, toxicological profile, and analytical methodologies. Detailed experimental protocols for its synthesis and quantitative analysis are presented. Furthermore, this document elucidates the toxicological mechanisms, including a proposed signaling pathway for skin sensitization, a known adverse effect of this compound. Safety, handling, and environmental considerations are also discussed to provide a complete reference for professionals working with this chemical.

Physicochemical Properties

This compound is a dark brown powder with low solubility in water but is soluble in some organic solvents.[1] Its chemical structure and key properties are summarized in the tables below.

Identifier Value
CAS Number 23355-64-8[2]
Chemical Name 2,2'-[[3-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol[3]
Molecular Formula C16H15Cl3N4O4[3]
Molecular Weight 433.67 g/mol [3]
Synonyms C.I. This compound, C.I. 11152, Disperse Brown 3R, Terasil Brown 3R
Property Value
Appearance Dark brown powder
Boiling Point 647.5 °C (predicted)
Flash Point 345.4 °C (predicted)
Water Solubility Low
Organic Solvent Solubility Soluble in acetone and ethanol

Synthesis and Manufacturing

The synthesis of this compound is achieved through a diazotization and coupling reaction. The general manufacturing process involves the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized procedure based on the known synthesis of similar azo dyes.

Materials:

  • 2,6-dichloro-4-nitroaniline

  • N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Urea

  • Sodium acetate

  • Ice

  • Water

  • Ethanol

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2,6-dichloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

    • Add a small amount of urea to destroy any excess nitrous acid.

  • Coupling Reaction:

    • In a separate beaker, dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in an aqueous solution of acetic acid.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5°C and a slightly acidic pH by adding sodium acetate as a buffer.

    • Continue stirring for 2-3 hours to allow the coupling reaction to complete.

  • Isolation and Purification:

    • The precipitated this compound is collected by filtration.

    • Wash the crude product with cold water to remove any unreacted starting materials and salts.

    • Recrystallize the product from a suitable solvent such as ethanol to obtain the purified dye.

    • Dry the final product in a vacuum oven.

G Synthesis Workflow for this compound cluster_diazotization Diazotization cluster_coupling Coupling cluster_product Product Formation A 2,6-dichloro-4-nitroaniline B NaNO2 / HCl 0-5°C A->B C Diazonium Salt B->C E Coupling Reaction 0-5°C, pH 4-5 C->E D N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine D->E F Crude this compound E->F G Filtration & Washing F->G H Recrystallization G->H I Pure this compound H->I

Figure 1: Synthesis workflow for this compound.

Toxicological Profile

This compound is classified as harmful if swallowed and causes serious eye damage. It is also known to be a skin sensitizer, which can lead to allergic contact dermatitis.

Endpoint Result Species
Acute Oral Toxicity (LD50) ~2 g/kgRat
Eye Irritation Causes serious eye damage-
Skin Sensitization May cause an allergic skin reactionHuman
Mechanism of Skin Sensitization

The skin sensitization potential of this compound is a significant toxicological concern. As an azo dye, it can be metabolized by the skin microbiota. The reductive cleavage of the azo bond can lead to the formation of aromatic amines. These smaller molecules can act as haptens, which are small molecules that can elicit an immune response only when attached to a large carrier such as a protein.

The proposed mechanism involves the following key events:

  • Metabolic Activation: Skin bacteria reduce the azo linkage of this compound, releasing aromatic amines.

  • Haptenation: The reactive aromatic amine metabolites covalently bind to skin proteins, forming hapten-protein conjugates.

  • Keratinocyte Activation: These conjugates can induce stress responses in keratinocytes, leading to the activation of signaling pathways such as the Keap1-Nrf2-ARE pathway. This results in the production of pro-inflammatory cytokines and chemokines.

  • Dendritic Cell Activation and Migration: Langerhans cells (dendritic cells in the skin) recognize and process the hapten-protein conjugates. They become activated, mature, and migrate to the draining lymph nodes.

  • T-cell Priming and Proliferation: In the lymph nodes, the activated dendritic cells present the haptenated peptides to naive T-cells, leading to their proliferation and differentiation into allergen-specific effector and memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells are rapidly activated, leading to an inflammatory response characteristic of allergic contact dermatitis.

G Proposed Signaling Pathway for Skin Sensitization by this compound cluster_skin Skin Epidermis cluster_lymph Draining Lymph Node cluster_reexposure Re-exposure DB1 This compound Metabolism Metabolism by Skin Microbiota DB1->Metabolism AromaticAmines Aromatic Amines (Haptens) Metabolism->AromaticAmines SkinProteins Skin Proteins AromaticAmines->SkinProteins Haptenation HaptenProtein Hapten-Protein Conjugates SkinProteins->HaptenProtein Keratinocytes Keratinocytes HaptenProtein->Keratinocytes DendriticCell Dendritic Cell (Langerhans Cell) HaptenProtein->DendriticCell Keap1Nrf2 Keap1-Nrf2-ARE Pathway Activation Keratinocytes->Keap1Nrf2 Cytokines Pro-inflammatory Cytokines/Chemokines Keap1Nrf2->Cytokines Cytokines->DendriticCell Activation ActivationMigration Activation & Migration DendriticCell->ActivationMigration ActivatedDC Activated Dendritic Cell ActivationMigration->ActivatedDC TCell Naive T-Cell ActivatedDC->TCell Antigen Presentation Priming T-Cell Priming & Proliferation TCell->Priming MemoryTCell Memory T-Cells Priming->MemoryTCell MemoryTCell2 Memory T-Cells Inflammation Allergic Contact Dermatitis MemoryTCell2->Inflammation Rapid Activation G Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Weigh 1g of Textile Sample B Add 20mL Methanol A->B C Ultrasonic Extraction (50°C, 30 min) B->C D Centrifugation (10,000 rpm, 10 min) C->D E Filtration (0.22 µm) D->E F Inject Sample into LC-MS/MS E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM Mode) G->H J Determine Concentration in Extract H->J I Generate Calibration Curve I->J K Calculate Concentration in Textile J->K

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Disperse Brown 1 (C.I. 11152), an azo dye used in the textile industry. This document details the chemical properties, synthesis of key precursors, and the final manufacturing process of this compound, including experimental protocols and quality control considerations.

Introduction to this compound

This compound is a monoazo dye characterized by its brown hue and its application in dyeing hydrophobic fibers such as polyester.[1][2] Its low water solubility necessitates its application as a fine dispersion in an aqueous dye bath.[3] The dye is valued for its coloration properties on synthetic textiles.[1]

Chemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11152
CAS Number23355-64-8
Molecular FormulaC₁₆H₁₅Cl₃N₄O₄
Molecular Weight433.67 g/mol
AppearanceDeep dark brown powder
SolubilitySoluble in acetone and alcohol; insoluble in water.

Manufacturing Process Overview

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.

The key raw materials are:

  • Diazo Component: 2,6-dichloro-4-nitroaniline

  • Coupling Component: N,N-bis(2-hydroxyethyl)-3-chloroaniline

The overall synthesis pathway is illustrated below.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis p-Nitroaniline p-Nitroaniline 2,6-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline p-Nitroaniline->2,6-dichloro-4-nitroaniline Chlorination Diazonium_Salt Diazonium Salt of 2,6-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline->Diazonium_Salt Diazotization 3-chloroaniline 3-chloroaniline N,N-bis(2-hydroxyethyl)-3-chloroaniline N,N-bis(2-hydroxyethyl)-3-chloroaniline 3-chloroaniline->N,N-bis(2-hydroxyethyl)-3-chloroaniline Hydroxyethylation Disperse_Brown_1 This compound N,N-bis(2-hydroxyethyl)-3-chloroaniline->Disperse_Brown_1 Diazonium_Salt->Disperse_Brown_1 Azo Coupling

Caption: Overall synthesis pathway of this compound.

Synthesis of Precursors

Synthesis of 2,6-dichloro-4-nitroaniline (Diazo Component)

2,6-dichloro-4-nitroaniline is synthesized via the chlorination of p-nitroaniline. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.

Method 1: Chlorination with Potassium Chlorate and HCl

This method involves the direct chlorination of p-nitroaniline in a concentrated hydrochloric acid solution using potassium chlorate.

Experimental Protocol:

  • Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C in a reaction flask.

  • Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture at approximately 25°C.

  • After the addition is complete, dilute the reaction mixture with a large volume of water.

  • Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

  • Wash the precipitate thoroughly with water, followed by a small amount of alcohol.

  • Purify the product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

Quantitative Data:

ParameterValue
Yield87%
Melting Point185-188°C
AppearanceLemon-yellow needles

Method 2: Chlorination with Chlorine Bleaching Liquor

This process utilizes chlorine bleaching liquor in the presence of an acid and a dispersing agent.

Experimental Protocol:

  • Suspend 1 mole of 4-nitroaniline in a dilute aqueous solution containing 3-6 moles of hydrochloric acid or nitric acid and a stable dispersing agent.

  • Initiate the chlorination at 5-10°C, then raise the temperature to 15-20°C.

  • Once 90-95% of the intermediate 2-chloro-4-nitroaniline has been converted to the dichloro product, increase the temperature to 70°C without further addition of the bleaching liquor.

  • Continue the chlorination by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C.

  • Adjust the pH of the suspension to 9.0.

  • Filter the 2,6-dichloro-4-nitroaniline and wash it with a dilute mineral acid.

Quantitative Data:

ParameterValue
Yield≥ 80%
Purity≥ 96%
Melting Point187-191°C
Synthesis of N,N-bis(2-hydroxyethyl)-3-chloroaniline (Coupling Component)

This precursor is synthesized by the N,N-dialkylation of 3-chloroaniline.

Method 1: Reaction with Ethylene Oxide (Ethoxylation)

This industrial method involves the direct reaction of 3-chloroaniline with ethylene oxide at elevated temperatures.

Experimental Protocol:

  • Charge 127.5 parts by weight of 3-chloroaniline into a reactor.

  • Heat the reactor to 140-150°C.

  • Introduce ethylene oxide into the reactor over a period of 6-8 hours while maintaining the temperature.

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional 30-60 minutes.

Quantitative Data:

ParameterValue
Yield98.5%

Method 2: Reaction with 2-Chloroethanol

This method involves the N-alkylation of 3-chloroaniline with 2-chloroethanol in the presence of a base.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 1.0 mole of 3-chloroaniline, 2.5 moles of 2-chloroethanol, and 2.5 moles of a base (e.g., sodium hydroxide or potassium carbonate) in a sufficient amount of water to dissolve the base.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Final Synthesis of this compound

The final stage of manufacturing involves the diazotization of 2,6-dichloro-4-nitroaniline and the subsequent azo coupling with N,N-bis(2-hydroxyethyl)-3-chloroaniline.

Diazotization of 2,6-dichloro-4-nitroaniline

Diazotization_Workflow cluster_reagents Reagents cluster_process Process Amine 2,6-dichloro-4-nitroaniline Dissolution Dissolve amine in acid Amine->Dissolution Acid Concentrated Acid (e.g., H₂SO₄ or HCl) Acid->Dissolution Nitrite Sodium Nitrite (NaNO₂) Nitrite_Addition Slowly add NaNO₂ solution Nitrite->Nitrite_Addition Cooling Cool to 0-5°C Dissolution->Cooling Cooling->Nitrite_Addition Stirring Stir at 0-5°C Nitrite_Addition->Stirring Diazonium_Salt Diazonium Salt Solution Stirring->Diazonium_Salt

Caption: General workflow for the diazotization of an aromatic amine.

Experimental Protocol:

  • Dissolve 2,6-dichloro-4-nitroaniline in a cold concentrated acid such as sulfuric acid or a mixture of acetic and propionic acids.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution to the amine solution with vigorous stirring, ensuring the temperature remains below 5°C. The formation of nitrosyl sulfuric acid may occur as an intermediate.

  • Continue stirring the mixture at 0-5°C for an additional 30-60 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Azo Coupling Reaction

Experimental Protocol:

  • Dissolve N,N-bis(2-hydroxyethyl)-3-chloroaniline in a suitable solvent such as a 1:1 ethanol/water mixture or acetic acid.

  • Cool the solution of the coupling component to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cooled coupling component solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution.

  • A colored precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Filter the precipitated dye.

  • Wash the dye thoroughly with cold water until the filtrate is neutral.

  • Dry the crude this compound in an oven at 60-80°C.

Purification and Quality Control

The crude this compound dye requires purification to remove unreacted starting materials, by-products, and salts.

Purification:

  • Recrystallization: The crude dye can be purified by recrystallization from a suitable organic solvent.

  • Washing: Thorough washing with water is crucial to remove inorganic salts.

Quality Control:

The quality of the final this compound product is assessed using various analytical techniques to ensure it meets the required specifications for dyeing applications.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are used to determine the purity of the dye and to identify and quantify any impurities.

  • Spectroscopy:

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the color strength of the dye.

    • FTIR Spectroscopy: To confirm the presence of characteristic functional groups in the dye molecule.

  • Dispersion Stability Test: The stability of the dye dispersion is evaluated, which is critical for the dyeing process. This can involve observing the dye solution for any agglomeration or precipitation over time, especially at elevated temperatures.

  • Fastness Tests: The dyed fabric is subjected to various fastness tests to evaluate its performance, including:

    • Light Fastness: Resistance to fading upon exposure to light.

    • Wash Fastness: Resistance to color loss during washing.

    • Rubbing Fastness: Resistance to color transfer upon rubbing.

Distinction Between this compound and this compound:1

It is important to distinguish this compound from a closely related dye, this compound:1 (C.I. 11152:1). The key difference lies in the diazo component used for their synthesis.

DyeDiazo Component
This compound 2,6-dichloro-4-nitroaniline
This compound:1 2-bromo-6-chloro-4-nitrobenzenamine

This difference in the starting material results in a different final molecule with distinct properties.

Conclusion

The synthesis and manufacturing of this compound is a well-established process in the dye industry, involving the synthesis of key chlorinated and nitrated aromatic precursors followed by a classical diazotization and azo coupling reaction. Strict control over reaction conditions and thorough purification and quality control are essential to produce a high-quality dye with the desired performance characteristics for textile applications. This guide provides a detailed overview of the core technical aspects of this process for researchers and professionals in the field.

References

Spectroscopic Profile of Disperse Brown 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Brown 1, identified by the Colour Index number 11152, is a monoazo dye utilized in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, gives rise to its characteristic brown color and dyeing properties.[2] A thorough understanding of its spectroscopic characteristics is essential for quality control, analytical identification, and research into its properties and applications. This guide provides a detailed overview of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound. Due to the limited availability of direct experimental data in public databases, this guide combines available information with predictive analysis based on the dye's molecular structure and the spectroscopic properties of its precursors.

Chemical Structure and Synthesis

This compound (C₁₆H₁₅Cl₃N₄O₄, Molar Mass: 433.67 g/mol ) is synthesized through the diazotization of 2,6-dichloro-4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1]

The synthesis workflow is depicted in the following diagram:

This compound Synthesis Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 2,6-dichloro-4-nitroaniline C Diazotization (NaNO₂, HCl, 0-5 °C) A->C Diazonium Salt Formation B N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine D Azo Coupling B->D C->D E This compound D->E Final Product

Caption: Synthesis workflow of this compound.

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of azo dyes is characterized by strong absorption bands in the visible region, which are responsible for their color. These absorptions arise from π → π* electronic transitions within the conjugated system of the molecule. The spectrum of this compound exhibits a broad absorption band in the visible range, typical for brown dyes which absorb across a wide range of wavelengths.

ParameterValueReference
λmax (nm) Not explicitly reported, but the visible spectrum shows a broad absorption between 400 and 600 nm.[3]
Solvent Not specified in the available graphical data. Typically measured in solvents like ethanol, acetone, or DMF.
Appearance Red-light brown to deep dark brown powder.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3200O-H stretchBroad band due to the hydroxyl groups of the ethanolamine moiety.
3100 - 3000Aromatic C-H stretchCharacteristic of the benzene rings.
2950 - 2850Aliphatic C-H stretchFrom the ethylene groups in the N,N-bis(2-hydroxyethyl) substituent.
1600 - 1585, 1500 - 1400C=C stretchAromatic ring skeletal vibrations.
~1590 and ~1345N-O stretch (NO₂)Asymmetric and symmetric stretching of the nitro group.
~1450N=N stretchAzo group stretching, often weak or obscured by aromatic ring vibrations.
1350 - 1250C-N stretchAromatic amine stretching.
1250 - 1000C-O stretchFrom the primary alcohol groups.
800 - 600C-Cl stretchCharacteristic of the chlorinated aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. In the absence of experimental NMR data for this compound, the following tables provide predicted chemical shifts based on its structure and data from analogous compounds.

¹H NMR Predicted Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.3s2HAromatic protons on the dinitrophenyl ring.
~7.5m3HAromatic protons on the chloroaniline ring.
~4.9t2H-OH protons of the hydroxyethyl groups (can be broad and exchangeable).
~3.8t4H-CH₂- protons adjacent to the hydroxyl group (-CH₂OH).
~3.6t4H-CH₂- protons adjacent to the nitrogen atom (-N-CH₂-).

¹³C NMR Predicted Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~150Aromatic C-N
~148Aromatic C-NO₂
~145Aromatic C-N=N
~135Aromatic C-Cl
~130 - 120Aromatic C-H
~60-CH₂OH
~55-N-CH₂-

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a disperse dye like this compound.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small, accurately weighed amount of the dye in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a reference in the reference cuvette. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid dye powder is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition: The FT-IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dye is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and the data is processed with Fourier transformation, phasing, and baseline correction. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct experimental data for FT-IR and NMR are not widely available, a predictive analysis based on the known chemical structure and the properties of its precursors offers valuable insights for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols serve as a standard methodology for the characterization of this and similar dye molecules.

References

An In-depth Technical Guide to the Solubility of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Brown 1

This compound, also known by its Colour Index name C.I. 11152, is a monoazo dye.[1] Its chemical structure and properties make it sparingly soluble in aqueous solutions but soluble in certain organic solvents. Understanding its solubility is crucial for its application in dyeing processes, as well as for toxicological and environmental assessments.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C16H15Cl3N4O4[1]
Molecular Weight 433.67 g/mol [1]
CAS Number 23355-64-8[1]
IUPAC Name 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[1]

Qualitative Solubility of this compound

While precise quantitative data is unavailable, qualitative assessments of the solubility of this compound and similar disperse dyes have been reported. This information provides a foundational understanding of suitable solvent systems for this compound.

Table 1: Qualitative Solubility of this compound and Structurally Similar Dyes

SolventSolubilityReference
AcetoneSoluble
EthanolSoluble
MethanolSoluble
BenzeneSoluble
n-HexaneInsoluble
WaterInsoluble

Note: This table is based on qualitative statements from sources describing the solubility of this compound or closely related monomeric/polymeric disperse dyes.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is a synthesized methodology based on established techniques for poorly soluble azo dyes, such as gravimetric methods and co-solvent systems.

Objective: To determine the saturation solubility of this compound in a selected organic solvent (e.g., acetone, ethanol) at a specified temperature.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Selected organic solvent (e.g., acetone, ethanol) of analytical grade

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Analytical balance (accurate to 0.01 mg)

  • Syringe filters (0.22 µm pore size, compatible with the chosen solvent)

  • Glass vials with screw caps

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound powder and add it to a glass vial containing a known volume of the selected organic solvent. The excess of the dye is crucial to ensure that a saturated solution is achieved.

    • For sparingly soluble dyes, a small amount of a co-solvent like DMSO can be used to aid initial dispersion. If using a co-solvent, prepare a concentrated stock solution in DMSO first (e.g., 10 mM) by vortexing until fully dissolved. Then, add this stock solution dropwise to the primary solvent while stirring.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature water bath or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Stir the solution using a magnetic stirrer at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved dye particles to settle for a specified time (e.g., 2 hours) at the same constant temperature.

    • Carefully draw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved particles.

  • Quantification of Solute (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye.

    • Once the solvent is completely evaporated, reweigh the vial containing the dried this compound residue.

    • The mass of the dissolved dye is the difference between the final and initial weights of the vial.

    • Calculate the solubility in g/L using the mass of the dissolved dye and the volume of the solvent used.

  • Quantification of Solute (Spectrophotometric Method - Alternative):

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

    • Take a precise volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original concentration of the saturated solution, taking the dilution factor into account.

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_quant Quantification start Weigh Excess this compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate at Constant Temperature (24-48h with stirring) add_solvent->equilibrate settle Settle Undissolved Particles equilibrate->settle collect Collect Supernatant settle->collect filter Filter through 0.22µm Syringe Filter collect->filter gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue filter->gravimetric spectro Spectrophotometric Method: Dilute & Measure Absorbance filter->spectro calculate Calculate Solubility (g/L or mol/L) gravimetric->calculate spectro->calculate end_node Solubility Data calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression from establishing equilibrium to separating the dissolved and undissolved phases, and finally to quantifying the amount of dissolved solute.

Logical Relationship Diagram:

G equilibrium Establish Solid-Liquid Equilibrium phase_sep Phase Separation (Filtration) equilibrium->phase_sep Ensures saturation quantification Quantification of Solute in Liquid Phase phase_sep->quantification Isolates dissolved fraction solubility Solubility Determination quantification->solubility Provides concentration value

Caption: Logical steps in the determination of solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in publicly accessible databases and literature, this guide provides a comprehensive overview of its qualitative solubility characteristics and a detailed experimental protocol for its quantitative determination. The provided workflow and logical diagrams offer a clear framework for researchers to approach the solubility assessment of this and other similar disperse dyes. Accurate determination of solubility is a critical first step for any further research or application involving this compound.

References

In-Depth Technical Guide: Molecular Weight of C.I. Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of C.I. Disperse Brown 1. The information is compiled from various chemical databases and supplier information to ensure accuracy and relevance for research and development applications.

Physicochemical Data Summary

C.I. This compound is a disperse dye characterized as an azo compound. It is primarily used in the dyeing of polyester and other synthetic fibers. For scientific purposes, understanding its precise molecular weight and formula is critical for stoichiometric calculations, analytical method development, and toxicological studies. The key quantitative data for C.I. This compound are summarized in the table below.

ParameterValueReference
Chemical Name 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol[1][2]
C.I. Name This compound[1][3][4]
C.I. Number 11152
CAS Registry Number 12236-00-9, 23355-64-8
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol
Synonyms Disperse Brown 3G, Disperse Brown 3RD, Disperse Brown S-3R

Chemical Identity and Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. The diagram below illustrates the relationship between the molecular formula and the resulting molecular weight for C.I. This compound.

cluster_0 Molecular Formula: C16H15Cl3N4O4 cluster_1 Calculation cluster_2 Molecular Weight C Carbon (C) 16 atoms Calculation Sum of Atomic Weights C->Calculation H Hydrogen (H) 15 atoms H->Calculation Cl Chlorine (Cl) 3 atoms Cl->Calculation N Nitrogen (N) 4 atoms N->Calculation O Oxygen (O) 4 atoms O->Calculation MW 433.67 g/mol Calculation->MW

Caption: Derivation of Molecular Weight from Molecular Formula.

References

Health and Safety Profile of Disperse Brown 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 28, 2025

This technical guide provides a comprehensive overview of the available health and safety information for the azo dye, Disperse Brown 1 (CAS No. 23355-64-8). Due to a scarcity of publicly available, in-depth toxicological studies specifically for this compound, this report supplements known data with information from analogous disperse dyes and established testing protocols to provide a robust safety profile. All quantitative data is summarized for clarity, and where available, experimental methodologies are detailed.

Chemical and Physical Properties

This compound is a monoazo dye characterized by the following properties:

PropertyValueSource
Chemical Name 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanolPubChem[1]
CAS Number 23355-64-8PubChem[1]
Molecular Formula C₁₆H₁₅Cl₃N₄O₄PubChem[1]
Molecular Weight 433.67 g/mol PubChem[1]
Appearance Brown powderInferred from common use
Solubility Low water solubilityGeneral property of disperse dyes

Toxicological Data Summary

The available toxicological data for this compound is limited. The following table summarizes the known information and provides context from related disperse dyes. It is crucial to note that data from analogous compounds should be interpreted with caution.

Toxicological EndpointThis compoundData from Analogue DyesSource
Acute Oral Toxicity No data available. GHS classification suggests "Harmful if swallowed".Disperse Red 11: LD50 > 5 g/kg (female rats), 0.7-1.0 g/kg (male rats).[2]
Dermal Irritation No data available.Disperse Red 11: Mildly to moderately irritating.
Eye Irritation No data available. GHS classification indicates "Causes serious eye damage".Disperse Red 11: Negative for eye irritation in rabbits.
Skin Sensitization Moderate sensitizer. Lowest concentration causing a significant increase in lymph node cell number in a biphasic murine LLNA was 3%.Disperse Blue 1: Moderate sensitizer in guinea pigs. Patch tests in humans show that disperse dyes are a common cause of contact allergy.
Mutagenicity No data available.Many azo dyes have shown mutagenic potential in the Ames test, often dependent on the specific chemical structure and the presence of certain functional groups like nitroaromatics. Disperse Red 1 and Disperse Red 13 tested positive in the Salmonella assay.
Carcinogenicity No data available.Some disperse dyes, such as Disperse Blue 1, are reasonably anticipated to be human carcinogens based on animal studies. The carcinogenicity of anthraquinone-based dyes is influenced by functional groups.
Toxicokinetics No specific data available.Disperse Red 11 is rapidly absorbed into the blood from the lungs in rats.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on internationally recognized guidelines.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The potential of a substance to cause skin sensitization is commonly assessed using the Murine Local Lymph Node Assay (LLNA), as outlined in OECD Guideline 429.

Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. An increase in lymphocyte proliferation is indicative of a sensitization response.

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.

  • Dose Selection: A preliminary screening test is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.

  • Test Groups: A minimum of four animals per group is used. At least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil) are tested, along with a vehicle control group and a positive control group (using a known sensitizer).

  • Application: The test substance is applied to the dorsal surface of both ears daily for three consecutive days.

  • Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of ³H-methyl thymidine into the DNA of the lymph node cells is measured using a scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is three or greater at one or more concentrations.

A biphasic LLNA protocol, as used in the study that classified this compound as a moderate sensitizer, involves a "sensitization-challenge" approach. In this modified protocol, the test substance is first applied to the back for three days (sensitization phase), followed by a rest period, and then applied to the ears for three days (challenge phase).

Acute Eye Irritation/Corrosion: In Vivo (Draize Test)

The potential for a substance to cause eye irritation or corrosion is traditionally evaluated using the in vivo rabbit eye test, also known as the Draize test, as described in OECD Guideline 405.

Principle: The test substance is applied to one eye of a rabbit, and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.

Methodology:

  • Animal Model: Albino rabbits are used due to their large, unpigmented eyes which allow for easy observation of reactions.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.

  • Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored according to a standardized system.

  • Classification: The classification of the substance as an irritant or corrosive is based on the severity and reversibility of the observed ocular lesions.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, as outlined in OECD Guideline 471.

Principle: This test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs. The test substance is assessed for its ability to cause this reverse mutation.

Methodology:

  • Bacterial Strains: A set of specific Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used, which are sensitive to different types of mutagens.

  • Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix), which is typically a liver enzyme preparation from rats, to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.

  • Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the absence of histidine) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

Signaling Pathways and Logical Relationships

The toxicity of azo dyes like this compound is often linked to their metabolism, which can lead to the formation of reactive intermediates.

Logical Flow of Skin Sensitization

The process of skin sensitization by a chemical allergen can be depicted as a logical sequence of events.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_immune Immune Response A This compound (Hapten) C Hapten-Protein Complex (Antigen) A->C Covalent Binding B Skin Proteins B->C D Antigen Presenting Cells (e.g., Langerhans Cells) C->D Uptake & Processing E T-Lymphocyte Activation & Proliferation D->E Antigen Presentation F Allergic Contact Dermatitis (upon re-exposure) E->F

Caption: Logical workflow of skin sensitization by a hapten like this compound.

Experimental Workflow for In Vitro Eye Irritation Testing

Modern approaches to eye irritation testing often follow a tiered or integrated testing strategy to reduce reliance on animal testing.

Eye_Irritation_Workflow start Test Substance: This compound step1 In Vitro Screening (e.g., Bovine Corneal Opacity and Permeability - BCOP) start->step1 decision1 Clear Positive or Negative? step1->decision1 step2 Confirmatory In Vitro Test (e.g., Reconstructed Human Cornea-like Epithelium - RhCE) decision1->step2 No/Equivocal end_conclusive Classification (Irritant/Non-Irritant) decision1->end_conclusive Yes decision2 Conclusive Result? step2->decision2 decision2->end_conclusive Yes end_inconclusive Weight of Evidence Assessment (May require limited in vivo testing as a last resort) decision2->end_inconclusive No

Caption: A tiered experimental workflow for assessing the eye irritation potential of a substance.

Conclusion

The available data, although limited for this compound specifically, suggests that it should be handled with care. The GHS classification indicates it is harmful if swallowed and can cause serious eye damage. Furthermore, there is experimental evidence classifying it as a moderate skin sensitizer. The potential for mutagenicity and carcinogenicity cannot be ruled out based on the properties of other azo dyes. It is recommended that appropriate personal protective equipment, including gloves and eye protection, be used when handling this compound. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

An In-depth Technical Guide to the Environmental Fate and Impact of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Brown 1 (C.I. 11152; CAS No. 23355-64-8) is a monoazo disperse dye characterized by its chlorinated and nitrated aromatic structure. This technical guide provides a comprehensive overview of the available data on its environmental fate and ecotoxicological impact. Due to a notable lack of direct experimental data for this compound, this guide employs a read-across approach, leveraging information from structurally similar azo disperse dyes to infer its likely environmental behavior and toxicity. The document details the dye's physicochemical properties, discusses its anticipated environmental persistence, degradation pathways, and bioaccumulation potential. Furthermore, it outlines standardized experimental protocols for assessing the environmental risk of such substances and presents available ecotoxicity data for analogous compounds.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and acetate. This compound is a member of this class, utilized in the textile industry.[1] Its molecular structure, featuring a chlorinated phenyl group and a dichlorinated nitrophenyl group linked by an azo bond, raises concerns about its environmental persistence and potential for toxicological effects. Aromatic azo compounds are known to be recalcitrant to aerobic biodegradation, and under anaerobic conditions, the azo linkage can be cleaved to form potentially harmful aromatic amines.[2][3] This guide synthesizes the current knowledge on this compound, with a necessary reliance on data from structural analogues to provide a comprehensive assessment for researchers and professionals in relevant fields.

Physicochemical Properties of this compound

A thorough understanding of a substance's physicochemical properties is fundamental to predicting its environmental distribution and fate. The key properties of this compound are summarized in Table 1. Its low water solubility and moderate to high octanol-water partition coefficient suggest a tendency to partition from the aqueous phase to sediment and soil.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
CAS Number 23355-64-8
C.I. Number 11152
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol
Appearance Dark brown powder
Water Solubility Insoluble
Synonyms C.I. This compound, Disperse Brown 3G, Disperse Brown 3RD, Disperse Brown LS

Environmental Fate

The environmental fate of this compound is governed by its resistance to degradation and its partitioning behavior in various environmental compartments.

Environmental Persistence and Degradation

Disperse dyes, as a class, are generally resistant to aerobic biodegradation. The complex aromatic structure of this compound, coupled with the presence of electron-withdrawing chloro and nitro groups, contributes to its recalcitrance.

Abiotic Degradation:

  • Photodegradation: Disperse dyes are generally stable to light. While specific data for this compound is unavailable, studies on other disperse dyes suggest that photodegradation in water is a slow process.

Biotic Degradation:

  • Aerobic Degradation: Under aerobic conditions, the complete mineralization of azo dyes is limited.

  • Anaerobic Degradation: In anaerobic environments, such as sediments, the primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This process is typically mediated by microbial azoreductases. The anaerobic degradation of this compound is expected to yield two primary aromatic amines: 2,6-dichloro-4-nitroaniline and N,N-bis(2-hydroxyethyl)-3-chloro-p-phenylenediamine. The formation of such aromatic amines is a significant concern due to their potential toxicity.

A generalized anaerobic degradation pathway for azo dyes is depicted in the following diagram:

AzoDye Azo Dye (R1-N=N-R2) AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) AzoDye->AromaticAmines Anaerobic Reduction (Azoreductase) Mineralization Further Degradation (CO2, H2O, N2) AromaticAmines->Mineralization Aerobic Degradation

Generalized Anaerobic/Aerobic Degradation Pathway of Azo Dyes.
Bioaccumulation

Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. The potential for a substance to bioaccumulate is often estimated by its bioconcentration factor (BCF) or bioaccumulation factor (BAF).

Soil and Sediment Sorption

Given its low water solubility and expected moderate to high octanol-water partition coefficient, this compound is predicted to have a strong affinity for organic matter in soil and sediment. This sorption will limit its mobility in the environment but also increase its persistence in these compartments, making it available for benthic organisms and potentially leading to long-term exposure.

Ecotoxicological Impact

The ecotoxicological impact of this compound is largely inferred from data on analogous compounds due to the absence of specific experimental results. Azo dyes and their degradation products, aromatic amines, can be toxic, mutagenic, and carcinogenic.

Table 2: Ecotoxicity Data for Structural Analogues of this compound (QSAR Predictions)

SubstanceTest OrganismEndpointValue (mg/L)Source
2,6-dichloro-4-nitroaniline Daphnia magnaEC50 (48h)21.2
Disperse Brown 27-1 Daphnia magnaEC50 (48h)2.77
Disperse Brown 19 Daphnia magnaEC50 (48h)Not specified, but found to be mutagenic in QSAR study

Note: The ecotoxicity data presented are based on Quantitative Structure-Activity Relationship (QSAR) models and not on direct experimental testing of this compound.

Experimental Protocols

Standardized testing methodologies are crucial for generating reliable and comparable data for environmental risk assessment. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Aquatic Toxicity Testing

The following diagrams illustrate the general workflows for standard aquatic toxicity tests.

cluster_0 OECD 202: Daphnia sp. Acute Immobilisation Test A1 Prepare Test Solutions (≥ 5 concentrations + control) A2 Expose Young Daphnia (<24h old) (48 hours) A1->A2 A3 Observe Immobilisation (at 24h and 48h) A2->A3 A4 Calculate EC50 A3->A4

Workflow for OECD 202: Daphnia sp. Acute Immobilisation Test.

cluster_1 OECD 203: Fish Acute Toxicity Test B1 Prepare Test Solutions (≥ 5 concentrations + control) B2 Expose Fish (96 hours) B1->B2 B3 Record Mortalities (at 24, 48, 72, 96h) B2->B3 B4 Calculate LC50 B3->B4

Workflow for OECD 203: Fish Acute Toxicity Test.

cluster_2 OECD 201: Alga Growth Inhibition Test C1 Prepare Test Cultures (Algae + Test Substance) C2 Incubate (72 hours) C1->C2 C3 Measure Algal Biomass C2->C3 C4 Calculate EC50 (Growth Rate Inhibition) C3->C4

Workflow for OECD 201: Alga Growth Inhibition Test.

Detailed Methodologies:

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna. Juvenile daphnids, less than 24 hours old, are exposed to the test substance in a series of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, and the EC50 (the concentration causing immobilization in 50% of the population) is calculated.

  • OECD 203: Fish, Acute Toxicity Test: This guideline describes a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period. Fish are exposed to at least five concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae. Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the EC50 for growth rate is determined.

Bioaccumulation Testing

The potential for bioaccumulation is typically assessed using the OECD 305 guideline.

cluster_3 OECD 305: Bioaccumulation in Fish D1 Uptake Phase: Expose fish to test substance (e.g., 28 days) D2 Depuration Phase: Transfer fish to clean water (e.g., 14 days) D1->D2 D3 Sample fish and water at intervals during both phases D1->D3 D2->D3 D4 Analyze for test substance concentration D3->D4 D5 Calculate Bioconcentration Factor (BCF) D4->D5

Workflow for OECD 305: Bioaccumulation in Fish.

Detailed Methodology:

  • OECD 305: Bioaccumulation in Fish: This guideline details methods for determining the bioconcentration and bioaccumulation of chemicals in fish. The test consists of two phases: an uptake phase, where fish are exposed to the test substance at a constant concentration, and a depuration (or elimination) phase, where the fish are transferred to a substance-free medium. The concentrations of the test substance in the fish tissue and water are measured at regular intervals to calculate the uptake and depuration rate constants, and ultimately the Bioconcentration Factor (BCF).

Analytical Methodology

The accurate quantification of this compound in environmental matrices is essential for exposure assessment. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the analysis of disperse dyes.

  • HPLC-UV/Vis: A common approach involves reverse-phase HPLC with a C18 column and a mobile phase gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for this compound.

  • HPLC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is employed. This technique allows for the confirmation of the analyte's identity and its quantification at very low concentrations.

Conclusion and Recommendations

This technical guide has synthesized the available information on the environmental fate and impact of this compound. A significant data gap exists for this specific substance, necessitating a read-across approach from structurally similar compounds.

Key Findings:

  • This compound is a poorly water-soluble, persistent organic pollutant.

  • It is expected to partition to soil and sediment.

  • Anaerobic degradation is likely to proceed via reductive cleavage of the azo bond, forming potentially hazardous aromatic amines.

  • Based on data from a structural analogue, the bioaccumulation potential is considered low.

  • Quantitative ecotoxicity data for this compound is not available, but QSAR models for similar structures suggest potential for aquatic toxicity.

Recommendations for Future Research:

  • Generation of empirical data on the aquatic toxicity of this compound to fish, daphnia, and algae following OECD guidelines is crucial for a definitive risk assessment.

  • Studies on the anaerobic and aerobic biodegradability of this compound are needed to determine its persistence and to identify its degradation products.

  • An experimental study to determine the bioconcentration factor (BCF) of this compound in fish would provide a definitive measure of its bioaccumulation potential.

  • Further investigation into the toxicity of the predicted aromatic amine degradation products is warranted.

By addressing these research gaps, a more complete and accurate understanding of the environmental risks posed by this compound can be achieved, enabling more informed regulatory and industrial decision-making.

References

Toxicological Profile of Disperse Brown 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on Disperse Brown 1 (C.I. 11152). A comprehensive review of publicly accessible scientific literature and regulatory databases reveals a significant lack of detailed toxicological studies for this specific substance. Much of the available data is qualitative or derived from notifications to regulatory bodies. Therefore, where specific data for this compound is unavailable, information on analogous azo disperse dyes is presented to provide context for potential toxicological effects, with the clear understanding that this is for informational purposes and not a direct assessment of this compound.

Executive Summary

This compound is an azo dye used in the textile and hair coloring industries. While comprehensive toxicological data is scarce, it is identified by the European Chemicals Agency (ECHA) as a skin sensitizer and toxic to reproduction.[1] GHS hazard classifications from notifications to ECHA also indicate that it may be harmful if swallowed and causes serious eye damage.[2] Due to the limited availability of quantitative data, a full risk assessment is challenging. This guide provides an overview of the known information, details relevant experimental protocols for assessing the toxicity of disperse dyes, and outlines potential mechanisms of toxicity associated with this class of compounds.

Substance Identification and Properties

This compound is a monoazo dye. Key identification details are provided in the table below.

IdentifierValue
Chemical Name Ethanol, 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-
C.I. Name This compound
C.I. Number 11152
CAS Number 23355-64-8
EC Number 245-604-7
Molecular Formula C16H15Cl3N4O4
Molecular Weight 433.67 g/mol
Primary Uses Colorant in textiles (polyester, nylon, acrylics) and hair dye formulations.

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound. Due to significant data gaps, many fields indicate "No data available." For comparative purposes, data on the structurally related azo dye, Disperse Red 1, is included where relevant, with the source clearly noted.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50 Not specifiedOralHarmful if swallowed (GHS classification)[2]
LD50 Data not availableDermalNo data available
LC50 Data not availableInhalationNo data available
Irritation and Sensitization
EndpointSpeciesResultReference
Skin Irritation Data not availableNo data available
Eye Irritation Not specifiedCauses serious eye damage (GHS classification)[2]
Skin Sensitization HumanKnown contact allergen[1]
Skin Sensitization Not specifiedIdentified as a skin sensitizer (Category 1/1A/1B)
Genotoxicity and Mutagenicity
Assay TypeTest SystemMetabolic ActivationResultReference
Ames Test Data not availableData not availableNo data available
In vitro Micronucleus Data not availableData not availableNo data available
In vivo Genotoxicity Data not availableData not availableNo data available
Analogue Data: Disperse Red 1
In vitro Micronucleus Human lymphocytes & HepG2 cellsNot specifiedPositive
In vivo Comet Assay Mouse testicular cellsN/APositive
Repeated Dose Toxicity
EndpointSpeciesRouteDurationNOAEL/LOAELReference
Sub-acute/Sub-chronic Data not availableData not availableData not availableNo data available
Carcinogenicity
SpeciesRouteDurationResultReference
Data not availableData not availableData not availableNo data available
Reproductive and Developmental Toxicity
EndpointSpeciesRouteResultReference
Reproductive Toxicity Not specifiedNot specifiedIdentified as toxic to reproduction (Category 1A/1B)
Analogue Data: Disperse Red 1
Reproductive Toxicity Male MiceOral (gavage)Increased frequency of abnormal sperm, decreased fertility
Aquatic Toxicity
SpeciesEndpointDurationValueReference
Data not availableData not availableData not availableNo data available

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. As specific studies on this compound are not publicly available, the following sections describe standardized methodologies for key toxicological endpoints relevant to this class of chemical.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is a standard in vivo method for assessing the skin sensitization potential of a substance.

Objective: To determine if a substance can induce a proliferative response in the draining lymph nodes, indicative of a sensitization response.

Methodology:

  • Animals: Typically, female CBA/J or BALB/c mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil, DMSO) at various concentrations.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with a solution of 3H-methyl thymidine or an alternative marker like BrdU.

  • Sample Collection: After a set time (e.g., 5 hours), mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: A single-cell suspension of lymph node cells is prepared. The incorporation of 3H-thymidine is measured by liquid scintillation counting and expressed as disintegrations per minute (DPM).

  • Endpoint: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.

LLNA_Workflow cluster_prep Preparation cluster_dosing Dosing (Days 1-3) cluster_analysis Analysis (Day 5) cluster_result Result A Test Substance in Vehicle C Apply to Mouse Ear A->C B Vehicle Control B->C D Inject 3H-Thymidine C->D Wait E Excise Draining Lymph Nodes D->E F Measure Radioactivity (DPM) E->F G Calculate Stimulation Index (SI) F->G H SI >= 3? G->H I Sensitizer H->I Yes J Non-sensitizer H->J No

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Genotoxicity: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

Objective: To determine the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a substance.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human peripheral blood lymphocytes, CHO, or HepG2 cells) is cultured.

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) is calculated to assess cytotoxicity.

  • Endpoint: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Reproductive Toxicity: Rodent Two-Generation Study (OECD 416)

This study provides information on the effects of a substance on male and female reproductive performance.

Objective: To assess the effects of a substance on fertility, pregnancy, maternal behavior, and the growth and development of offspring over two generations.

Methodology:

  • Animals: Typically, rats are used.

  • Dosing (P generation): Young adult male and female rats (P generation) are dosed with the test substance for a pre-mating period (e.g., 10 weeks). Dosing continues through mating, gestation, and lactation.

  • Mating (P generation): Animals are mated.

  • Offspring (F1 generation): The F1 offspring are evaluated for viability, growth, and development. After weaning, selected F1 animals are dosed with the test substance and raised to maturity.

  • Mating (F1 generation): F1 animals are mated to produce the F2 generation.

  • Offspring (F2 generation): The F2 offspring are evaluated.

  • Endpoints: A wide range of parameters are assessed, including parental body weight, food consumption, clinical observations, estrous cycles, sperm parameters, mating, fertility, gestation length, litter size, offspring viability, and growth. Histopathology of reproductive organs is also performed.

Potential Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways affected by this compound have not been elucidated. However, as an azo dye, its toxicity may be linked to its metabolism.

Azo Dye Metabolism: Azo dyes can be metabolized by azo reductases, which are present in liver microsomes and gut bacteria. This process, known as reductive cleavage, breaks the azo bond (-N=N-) and can release potentially harmful aromatic amines.

Potential Mechanisms of Toxicity:

  • Haptenization and Skin Sensitization: Disperse dyes are small, lipophilic molecules that can penetrate the skin. They can act as haptens, binding to endogenous proteins to form an immunogenic complex. This complex is then recognized by antigen-presenting cells, initiating a T-cell mediated immune response that leads to allergic contact dermatitis.

  • Genotoxicity of Metabolites: The aromatic amines released upon metabolic cleavage of the azo bond can be further metabolized to reactive electrophilic species. These metabolites can form DNA adducts, leading to mutations and chromosomal damage.

  • Oxidative Stress: Some aromatic amines can undergo redox cycling, leading to the production of reactive oxygen species (ROS). An excess of ROS can overwhelm cellular antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA, and potentially triggering apoptotic pathways.

Azo_Dye_Toxicity_Pathway cluster_exposure Exposure & Metabolism cluster_effects Toxicological Effects cluster_outcomes Adverse Outcomes A This compound (Azo Dye) B Azo Reductase (Liver, Gut Microbiota) A->B Metabolism D Haptenization (Skin Protein Binding) A->D C Aromatic Amines (Metabolites) B->C E Metabolic Activation (e.g., N-hydroxylation) C->E F Redox Cycling C->F G Skin Sensitization (Allergic Contact Dermatitis) D->G leads to H DNA Adducts E->H J Reactive Oxygen Species (ROS) F->J I Mutations / Genotoxicity H->I can cause L Reproductive Toxicity I->L potential link K Oxidative Stress & Cell Damage J->K K->L potential link

Caption: Potential metabolic and toxicity pathways for azo dyes.

Conclusion and Recommendations

The available information on the toxicology of this compound is limited, preventing a comprehensive hazard and risk assessment. It is clearly identified as a skin sensitizer and is classified as toxic for reproduction based on regulatory notifications. The potential for genotoxicity, a concern for many azo dyes due to the metabolic release of aromatic amines, has not been adequately investigated for this specific substance.

For researchers and professionals in drug development and other fields where exposure to such chemicals may occur, it is recommended to:

  • Exercise caution: Due to the data gaps and the known hazards of skin sensitization and reproductive toxicity, exposure to this compound should be minimized.

  • Conduct further research: There is a clear need for robust toxicological studies, including acute toxicity, genotoxicity (Ames and micronucleus assays), repeated dose toxicity, and detailed reproductive/developmental toxicity studies, to fill the existing data gaps.

  • Utilize analogue data responsibly: In the absence of specific data, information from structurally similar azo disperse dyes can provide an initial indication of potential hazards, but should not be used for definitive risk assessment.

References

Allergic Potential of Disperse Brown 1 in Textiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1, a monoazo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate.[1][2] Its application in textiles raises concerns regarding its potential to induce allergic contact dermatitis (ACD), a common occupational and consumer health issue. This technical guide provides a comprehensive overview of the allergic potential of this compound, summarizing its chemical properties, prevalence as a textile allergen, and the experimental methodologies used to assess its sensitization capacity. The guide also delves into the potential metabolic pathways and the immunological signaling cascades involved in the elicitation of an allergic response to this dye.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to evaluating its allergenic potential. Key identifiers and properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[3]
C.I. Name This compound, C.I. 11152[1]
CAS Number 23355-64-8[3]
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol
Chemical Class Azo dye
Manufacturing Diazotization of 2,6-dichloro-4-nitroaniline coupled with N,N-bis(2-hydroxyethyl)-3-chloroaniline

Prevalence and Allergenic Significance

This compound is a recognized, albeit less frequently reported, textile allergen compared to other disperse dyes like Disperse Blue 106 and Disperse Blue 124. It has been identified as one of the new dye allergens discovered in the last decade, contributing to textile dye dermatitis. The incidence of allergy to textile dyes in the general population is estimated to be between 1% and 15.9%, depending on the population and the specific dyes tested. This compound is included in specialized textile dye patch test series to diagnose allergic contact dermatitis. The Oeko-Tex® Standard, a certification system for textiles, also lists this compound as an allergenic dye.

Experimental Assessment of Allergic Potential

The sensitizing capacity of textile dyes is evaluated through various in vivo and in vitro methods. The most common and regulatory-accepted methods are the murine Local Lymph Node Assay (LLNA) and human patch testing.

Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice. A Stimulation Index (SI), which is the ratio of lymphocyte proliferation in treated versus control animals, is calculated. A substance is considered a sensitizer if the SI is greater than or equal to 3. The EC3 value, the concentration of the chemical required to produce an SI of 3, is a quantitative measure of sensitizing potency.

Detailed LLNA Protocol (General)

  • Animals: Female CBA/J mice are typically used.

  • Dose Selection: A preliminary screening test is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.

  • Treatment: A minimum of three concentrations of the test substance, along with a vehicle control and a positive control, are prepared. 25 µL of the test substance is applied to the dorsum of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU).

  • Sample Collection: On day 6, the draining auricular lymph nodes are excised and weighed.

  • Analysis: A single-cell suspension of lymph node cells is prepared. The incorporation of BrdU is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Interpretation: The Stimulation Index (SI) is calculated for each concentration. An EC3 value is interpolated from the dose-response curve.

Note: Specific LLNA data (e.g., EC3 value) for this compound is not currently available in the public domain.

Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis in humans. It involves the application of potential allergens to the skin under occlusion for a defined period.

Detailed Patch Testing Protocol (General)

  • Allergen Preparation: Allergens are prepared in a suitable vehicle (e.g., petrolatum) at non-irritating concentrations. Disperse dyes are typically tested at 1.0% in petrolatum.

  • Application: Small quantities of the allergens are applied to aluminum discs (Finn Chambers®) mounted on adhesive tape. The patches are then applied to the patient's upper back.

  • Occlusion: The patches remain in place for 48 hours, during which time the patient is advised to avoid activities that may cause sweating or dislodging of the patches.

  • Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours.

  • Interpretation: Reactions are graded based on the intensity of the inflammatory response (erythema, edema, papules, vesicles).

Note: While this compound is included in some textile patch test series, specific data on the prevalence of positive reactions to this dye are limited.

Metabolic Activation and Hapten Formation

This compound, as an azo dye, has the potential to undergo metabolic activation in the skin to form reactive intermediates that can act as haptens. The primary proposed mechanism is the reductive cleavage of the azo bond (-N=N-) by azoreductases present in the skin microbiota and skin cells.

This reductive cleavage can lead to the formation of aromatic amines. These smaller molecules may be more readily absorbed through the skin and can be more reactive towards skin proteins. The aromatic amines can then be further metabolized by skin enzymes, potentially leading to the formation of electrophilic species that can covalently bind to nucleophilic amino acid residues (e.g., cysteine, lysine) in skin proteins. This process of haptenation, the formation of a hapten-protein conjugate, is the crucial molecular initiating event in the sensitization phase of allergic contact dermatitis.

Note: The specific metabolites of this compound and the enzymes involved in its metabolism in the skin have not been definitively identified.

Immunological Signaling Pathway in Allergic Contact Dermatitis

The development of allergic contact dermatitis to a hapten like a this compound metabolite involves a complex interplay of innate and adaptive immune responses, divided into the sensitization and elicitation phases.

Sensitization Phase:

  • Haptenation: The reactive metabolite of this compound penetrates the epidermis and covalently binds to skin proteins, forming hapten-protein conjugates.

  • Keratinocyte Activation: These conjugates, along with the inherent irritant properties of the chemical, can induce stress and damage to keratinocytes, leading to the release of pro-inflammatory cytokines and alarmins such as IL-1α, IL-1β, TNF-α, and IL-33.

  • Dendritic Cell Maturation and Migration: Langerhans cells (epidermal dendritic cells) and dermal dendritic cells take up the hapten-protein conjugates. The inflammatory signals from keratinocytes induce their maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class II molecules. These mature dendritic cells then migrate to the draining lymph nodes.

  • T-cell Priming: In the lymph nodes, the dendritic cells present the haptenated peptides to naive T-cells. This, along with co-stimulatory signals, leads to the activation and clonal expansion of hapten-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-cells. These T-cells differentiate into memory T-cells that circulate throughout the body.

Elicitation Phase:

Upon re-exposure of a sensitized individual to this compound, the elicitation phase is triggered, leading to the clinical manifestations of allergic contact dermatitis.

  • Hapten Presentation: The hapten again forms conjugates with skin proteins, which are processed and presented by resident antigen-presenting cells, including keratinocytes.

  • T-cell Recruitment and Activation: Circulating memory T-cells recognize the hapten-peptide complexes on these cells and are recruited to the site of exposure.

  • Inflammatory Cascade: Activated T-cells release a variety of pro-inflammatory cytokines, such as IFN-γ and TNF-α. This leads to the recruitment of other inflammatory cells, including macrophages and neutrophils, resulting in the characteristic inflammation, redness, and blistering of the skin.

Visualizations

Allergic_Contact_Dermatitis_Signaling_Pathway cluster_skin Skin cluster_lymph_node Lymph Node This compound This compound Metabolism Metabolism This compound->Metabolism Azo Reduction Reactive Metabolite (Hapten) Reactive Metabolite (Hapten) Metabolism->Reactive Metabolite (Hapten) Hapten-Protein Conjugate Hapten-Protein Conjugate Reactive Metabolite (Hapten)->Hapten-Protein Conjugate binds to Skin Proteins Skin Proteins Skin Proteins->Hapten-Protein Conjugate Keratinocytes Keratinocytes Hapten-Protein Conjugate->Keratinocytes activates Dendritic Cell Dendritic Cell Hapten-Protein Conjugate->Dendritic Cell uptake by Pro-inflammatory Cytokines Pro-inflammatory Cytokines Keratinocytes->Pro-inflammatory Cytokines releases Pro-inflammatory Cytokines->Dendritic Cell activates Naive T-cell Naive T-cell Dendritic Cell->Naive T-cell presents antigen to Activated T-cell Activated T-cell Naive T-cell->Activated T-cell differentiates into Memory T-cell Memory T-cell Activated T-cell->Memory T-cell

Caption: Signaling pathway of allergic contact dermatitis induced by this compound.

Experimental_Workflow_LLNA cluster_protocol Local Lymph Node Assay (LLNA) Workflow Day 1-3 Day 1-3 Day 5 Day 5 Day 1-3->Day 5 Topical application of this compound to mouse ears Day 6 Day 6 Day 5->Day 6 Intravenous injection of BrdU Analysis Analysis Day 6->Analysis Excision of auricular lymph nodes Result Result Analysis->Result Quantification of BrdU incorporation (ELISA)

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Experimental_Workflow_Patch_Test cluster_protocol Patch Test Workflow Day 0 Day 0 Day 2 Day 2 Day 0->Day 2 Application of patch with this compound (1% in pet.) Day 3-4 Day 3-4 Day 2->Day 3-4 Removal of patch and initial reading Interpretation Interpretation Day 3-4->Interpretation Final reading of skin reaction Result Result Interpretation->Result Grading of allergic reaction

Caption: Experimental workflow for patch testing.

Conclusion

This compound is a recognized textile allergen with the potential to cause allergic contact dermatitis. Its mechanism of action is believed to involve metabolic activation to reactive haptens that initiate a complex immunological cascade. While the general principles of its allergenic potential are understood, there is a notable lack of specific quantitative data, such as patch test prevalence and LLNA-derived EC3 values, for this particular dye. Further research is warranted to fill these data gaps to enable a more precise risk assessment for consumers and workers exposed to textiles colored with this compound. A deeper understanding of its metabolic fate in the skin would also be beneficial for developing predictive models for the allergenic potential of this and other azo dyes.

References

The Evolution of Azo Disperse Dyes: A Technical Guide to Their History, Chemistry, and Application

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the development, synthesis, and technical application of azo disperse dyes, tailored for researchers, scientists, and professionals in chemical and materials development.

This technical guide provides a comprehensive overview of the history and development of azo disperse dyes, the largest and most important class of dyes for hydrophobic synthetic fibers. From their origins in the early 20th century to their current status as the workhorse colorants for polyester, this document details their chemical principles, synthesis methodologies, application processes, and performance characteristics.

A Historical Perspective: The Genesis of Azo Disperse Dyes

The history of disperse dyes is intrinsically linked to the advent of synthetic fibers. Natural fibers like cotton and wool could be colored using existing water-soluble dyes. However, the development of the first hydrophobic synthetic fiber, cellulose acetate, in the 1920s presented a significant challenge, as these dyes were unsuitable for the new material.[1]

The breakthrough came in 1922 when Green and Saunders developed "ionamines," a type of azo compound with a temporary solubilizing group that hydrolyzed in the dyebath, allowing the insoluble colorant to dye the cellulose acetate fibers. This concept was refined in 1924 by Baddiley and Ellis, who introduced the use of sulpho ricinoleic acid (SRA) as a dispersing agent, which allowed water-insoluble dyes to be applied as a fine aqueous dispersion. This marked the true beginning of the disperse dye industry.

For the next two decades, these colorants were known as "acetate dyes."[1] With the emergence of new hydrophobic fibers like polyester and nylon in the 1950s, the scope of these dyes expanded significantly. In 1953, they were officially renamed "Disperse Dyes" to reflect their mechanism of application and broader utility. Today, an estimated 85% of all disperse dyes are based on azo or anthraquinone chemical structures, with azo dyes forming the vast majority. They are indispensable for dyeing polyester, cellulose acetate, and nylon fibers.

Chemical Principles and Classification

Azo disperse dyes are non-ionic, organic colorants characterized by one or more azo groups (–N=N–) which act as the primary chromophore. They are sparingly soluble in water and are applied from a fine aqueous dispersion. The dyeing mechanism involves the transfer of individual dye molecules from the aqueous dispersion to the surface of the hydrophobic fiber, followed by diffusion into the amorphous regions of the polymer. The interaction between the dye and the fiber is governed by weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions.

Azo dyes are synthesized via a versatile two-step reaction:

  • Diazotization: An aromatic primary amine (the diazo component) is converted into a reactive diazonium salt using nitrous acid at low temperatures (0-5 °C).

  • Azo Coupling: The diazonium salt then reacts with an electron-rich coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the stable azo dye.

The vast range of colors and properties achievable with azo disperse dyes stems from the immense variety of diazo and coupling components that can be used.

Diagram 1: General Synthesis Pathway of Azo Dyes

G cluster_diazo Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Primary Amine (Ar-NH₂) Reagents NaNO₂ + HCl (or H₂SO₄) 0-5 °C Diazonium Aromatic Diazonium Salt (Ar-N₂⁺Cl⁻) AromaticAmine->Diazonium Nitrosation CouplingComponent Coupling Component (e.g., Phenol, Amine) Diazonium->CouplingComponent Electrophilic Aromatic Substitution AzoDye Azo Disperse Dye (Ar-N=N-Ar')

Caption: The fundamental two-step process for synthesizing azo dyes.

Azo dyes can be classified based on the number of azo groups in the molecule:

  • Monoazo dyes: Contain one –N=N– group. They are the most common and are used to produce yellow, orange, and red shades.

  • Disazo dyes: Contain two –N=N– groups. These generally produce deeper shades such as navy blues and blacks.

  • Trisazo/Polyazo dyes: Contain three or more –N=N– groups.

They are also classified by their application properties, often related to their molecular size and sublimation fastness, into low, medium, and high energy types.

Quantitative Performance Data of Common Azo Disperse Dyes

The performance of a disperse dye is evaluated by its fastness properties, which measure the resistance of the color to various environmental factors. Key metrics include light, washing, sublimation, perspiration, and rubbing fastness. These are typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better performance.

Table 1: Fastness Properties of Selected Azo Disperse Dyes on Polyester

C.I. Name C.I. Number Chemical Class Light Fastness (ISO/AATCC) Wash Fastness (Staining) Sublimation (Ironing) Fastness Perspiration Fastness (Staining)
Disperse Red 1 11110 Monoazo 4-5 5 3 5
Disperse Red 13 11115 Monoazo - - - -
Disperse Orange 25 11227 Monoazo 6 / 5-6 5 / 4-5 4 / 4-5 5 / 4-5

| Disperse Blue 79 | 11345 | Monoazo | 6-7 | 4-5 | 4-5 | 4 |

Data compiled from multiple sources. Fastness ratings can vary based on the specific test method (ISO or AATCC), dyeing depth, and substrate.

Table 2: Optical Properties of Selected Azo Disperse Dyes

C.I. Name C.I. Number λmax (nm) Molecular Weight ( g/mol )
Disperse Red 1 11110 - 314.34
Disperse Red 13 11115 503 348.78
Disperse Orange 25 11227 - 323.35

| Disperse Blue 79 | 11345 | - | 639.41 |

Data compiled from multiple sources. λmax can vary depending on the solvent used for measurement.

Experimental Protocols

Protocol 1: Synthesis of a Representative Monoazo Disperse Dye (C.I. Disperse Red 1)

This protocol outlines the laboratory synthesis of C.I. Disperse Red 1, which is formed by the diazotization of 4-nitroaniline and subsequent coupling with N-ethyl-N-(2-hydroxyethyl)aniline.

Materials and Equipment:

  • 4-nitroaniline

  • N-ethyl-N-(2-hydroxyethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Beakers, magnetic stirrer, filtration apparatus

  • pH indicator paper

Procedure:

Part A: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, prepare a solution by dissolving 1.38 g (0.01 mol) of 4-nitroaniline in 3 mL of concentrated HCl and 10 mL of water. Gentle heating may be required for complete dissolution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.

Part B: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.81 g (0.01 mol) of N-ethyl-N-(2-hydroxyethyl)aniline in 10 mL of a dilute HCl solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the coupling component solution with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring. A colored precipitate of Disperse Red 1 will form immediately.

  • Continue to stir the reaction mixture for 1-2 hours to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the purified dye in an oven at 60 °C.

Diagram 2: Experimental Workflow for Azo Dye Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification prep_amine Dissolve Aromatic Amine in Acid prep_nitrite Prepare aq. NaNO₂ Solution cool_all Cool all solutions to 0-5 °C prep_amine->cool_all prep_coupler Dissolve Coupling Component prep_nitrite->cool_all prep_coupler->cool_all diazotization Add NaNO₂ to Amine Solution (Diazotization) cool_all->diazotization coupling Add Diazonium Salt to Coupler (Azo Coupling) diazotization->coupling filter Filter Precipitate coupling->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry product Purified Azo Dye dry->product

Caption: A typical laboratory workflow for the synthesis and isolation of an azo dye.

Protocol 2: High-Temperature Dyeing of Polyester Fabric

This protocol describes a standard high-temperature (HT) exhaust dyeing method for polyester fabric, which is necessary for good dye penetration and fastness.

Materials and Equipment:

  • Polyester fabric

  • Azo disperse dye (e.g., 1% on weight of fabric, owf)

  • Dispersing agent

  • Acetic acid

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • High-temperature laboratory dyeing machine

  • Beakers, graduated cylinders

Procedure:

  • Preparation of the Dyebath:

    • Accurately weigh the polyester fabric sample.

    • Calculate the required amounts of dye, dispersing agent (e.g., 1 g/L), and acetic acid based on the fabric weight and a liquor ratio of 10:1.

    • Prepare a dispersion of the dye by making a smooth paste with a small amount of dispersing agent and cold water, then dilute with more water.

    • Fill the dyeing vessel with the required amount of water, the dispersing agent, and the dye dispersion.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the wetted polyester fabric into the dyebath at an initial temperature of approximately 60 °C.

    • Seal the dyeing machine and raise the temperature to 130 °C at a rate of 2 °C/minute.

    • Maintain this temperature for 60 minutes to allow for dye diffusion, adsorption, and fixation.

    • Cool the dyebath down to 70 °C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric with hot water.

    • Prepare a new bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this reduction clearing bath at 70-80 °C for 15-20 minutes to remove unfixed surface dye.

    • Drain the clearing bath, rinse the fabric thoroughly with hot water, followed by a final cold rinse, and then dry.

Protocol 3: Evaluation of Color Fastness to Washing

This procedure is based on the principles of ISO 105-C06 and AATCC Test Method 61 , which are designed to simulate domestic or commercial laundering.

Materials and Equipment:

  • Dyed fabric specimen (e.g., 10 cm x 4 cm)

  • Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)

  • Standard reference detergent (e.g., AATCC 1993 Standard Reference Detergent WOB)

  • Stainless steel balls (for abrasion)

  • Launder-Ometer or similar laboratory washing apparatus

  • Grey Scale for Assessing Staining and Grey Scale for Assessing Change in Colour

Procedure:

  • Prepare a composite specimen by sewing the dyed fabric sample to a piece of multifiber adjacent fabric.

  • Place the composite specimen into a stainless steel container of the Launder-Ometer.

  • Add the specified amount of standard detergent solution and the required number of stainless steel balls.

  • Seal the container and place it in the machine, pre-heated to the specified test temperature (e.g., 49°C for AATCC 61, Test 2A).

  • Run the machine for the specified duration (e.g., 45 minutes).

  • Remove the specimen, rinse it thoroughly in clean water, and squeeze out excess water.

  • Dry the specimen in air at a temperature not exceeding 60 °C.

  • Evaluation: Once dry, compare the staining on each strip of the multifiber fabric against the original white fabric using the Grey Scale for Staining. Compare the color of the tested dyed specimen with an unwashed original sample using the Grey Scale for Assessing Change in Colour. Rate the results on the 1-5 scale.

Modern Developments and Future Outlook

Research in azo disperse dyes continues to focus on several key areas:

  • High-Performance Dyes: Development of dyes with exceptional fastness properties, particularly high wash and light fastness, to meet the demands of technical textiles, automotive fabrics, and sportswear.

  • Eco-Friendly Dyes: Synthesis of dyes that are free from banned aromatic amines and heavy metals. There is also a focus on creating dyes that can be applied at lower temperatures or in greener solvent systems, such as supercritical carbon dioxide, to reduce energy and water consumption.

  • Computational Chemistry: The use of molecular modeling and DFT (Density Functional Theory) studies to predict the color and properties of new dye structures before synthesis, accelerating the development process.

  • Novel Chromophores: Exploration of heterocyclic amines as diazo components to create dyes with higher tinctorial strength and brighter shades.

The field of azo disperse dyes remains dynamic, driven by the dual needs of enhanced performance and improved environmental sustainability. As new synthetic fibers and more demanding applications emerge, the continued evolution of this critical class of colorants is assured.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Disperse Brown 1 in Textiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Brown 1 (C.I. 11152) is an azo dye used for dyeing hydrophobic fibers, particularly polyester and its blends.[1] Due to its potential to cause allergic contact dermatitis and its classification as a sensitizing agent, its use in textiles that come into direct and prolonged contact with the skin is restricted in various regions.[2][3] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring consumer safety.

This application note provides detailed protocols for the extraction and quantitative analysis of this compound in textile matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Principle

The analytical procedure involves the solvent extraction of this compound from the textile sample, often enhanced by ultrasonication to improve extraction efficiency.[4][5] The resulting extract is then analyzed by a highly sensitive and selective instrumental technique, such as HPLC with tandem mass spectrometry (LC-MS/MS), which allows for the accurate identification and quantification of the target analyte even at trace levels.

Chemical Information

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 23355-64-8
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol
Synonyms C.I. 11152, 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol

| Structure | Azo class | |

Experimental Protocols

This protocol is based on established methods for extracting disperse dyes from textile fibers.

4.1. Materials and Reagents

  • Methanol (HPLC grade)

  • Water (Analytical grade, ISO 3696)

  • This compound analytical standard

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm PTFE)

  • Vials for analysis

4.2. Procedure

  • Sample Comminution: Cut the textile sample into small pieces (approx. 5x5 mm).

  • Weighing: Accurately weigh 1.0 g of the shredded textile material into a capped tube or flask.

  • Extraction: Add 10-20 mL of methanol to the sample.

  • Ultrasonication: Place the sealed sample in an ultrasonic bath and sonicate at 50-70°C for 30 minutes to facilitate the extraction of the dye. The cavitation effects of ultrasound help break down aggregated dye particles and enhance diffusion.

  • Clarification: Allow the extract to cool to room temperature. Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any suspended fibers.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.

  • Dilution (if necessary): If high concentrations are expected, the extract can be diluted with the initial mobile phase to fall within the calibration range.

SamplePreparationWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction start Textile Sample shred Cut into small pieces (approx. 5x5 mm) start->shred weigh Weigh 1.0 g of shredded textile shred->weigh add_solvent Add 10-20 mL Methanol weigh->add_solvent sonicate Ultrasonicate (50-70°C, 30 min) add_solvent->sonicate cool Cool to Room Temp. sonicate->cool centrifuge Centrifuge (10,000 rpm, 10 min) cool->centrifuge filter Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter end_node Sample ready for LC-MS/MS Analysis filter->end_node AnalyticalWorkflow Overall Analytical Workflow for this compound A 1. Sample Reception & Logging B 2. Sample Preparation (Shredding, Weighing) A->B C 3. Solvent Extraction (Methanol + Ultrasonication) B->C D 4. Extract Clarification (Centrifugation, Filtration) C->D E 5. Instrumental Analysis (LC-MS/MS) D->E F 6. Data Processing (Integration, Calibration) E->F G 7. Quantification & Reporting (mg/kg) F->G

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Brown 1 is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Due to the potential for some azo dyes to cleave into carcinogenic aromatic amines, robust analytical methods are essential for quality control and safety assessment.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of dyes like this compound in various matrices.[5] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV-Vis detection.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (CAS: 23355-64-8)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Ammonium acetate

  • Formic acid

  • 0.22 µm or 0.45 µm syringe filters (PTFE or other suitable material)

2. Instrumentation

  • An HPLC or UHPLC system equipped with a binary or quaternary pump, degasser, autosampler, and a column oven.

  • A Photodiode Array (PDA) or UV-Vis detector.

  • A reversed-phase C18 column is recommended. Specific column details from literature are provided in the tables below.

  • Data acquisition and processing software (e.g., Empower, LabSolutions).

3. Sample Preparation

3.1. Standard Solution Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard. Dissolve it in methanol to prepare a stock solution of 100 µg/mL. Sonicate the solution for approximately 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition. These will be used to generate a calibration curve.

3.2. Textile Sample Preparation

  • Weigh approximately 1 gram of the textile sample and cut it into small pieces.

  • Add 20 mL of methanol to the sample in a suitable container.

  • Sonicate the sample at 50°C for 30 minutes to extract the dye.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • The filtered extract can then be injected into the HPLC system. Depending on the expected concentration, the extract may need to be evaporated and reconstituted in the initial mobile phase.

HPLC Method Parameters

Two example methods are summarized below. Method 1 is a UHPLC-MS/MS method that can be adapted for HPLC-UV, and Method 2 is an HPLC method developed for a range of disperse dyes.

Method 1: UHPLC Method

This method is adapted from a multi-dye screening analysis.

ParameterSetting
Column Phenomenex Kinetex UHPLC C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient A gradient elution program should be used for optimal separation.
Flow Rate To be optimized for the specific column and system.
Injection Volume To be determined based on sample concentration and sensitivity.
Column Temperature To be optimized, typically between 25-40°C.
Detection PDA/UV-Vis Detector. Wavelength to be set at the λmax of this compound.

Method 2: HPLC Method

This method is based on the analysis of several disperse dyes.

ParameterSetting
Column XBridge C18 (2.1 x 150 mm, 5 µm)
Mobile Phase A 10 mmol Ammonium acetate, pH 3.6
Mobile Phase B Acetonitrile
Gradient 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, then return to initial conditions.
Flow Rate 0.30 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection PDA Detector, 210 to 800 nm

Data Presentation

Method Validation Data Summary

The following table summarizes validation data for a multi-analyte method that included this compound.

ParameterResult
Linearity (r²) >0.993
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL
Limit of Detection (LOD) 0.02 – 1.35 ng/mL
Repeatability (%RSD, n=6) at 10 ng/mL 1.2 % to 16.3 %
Repeatability (%RSD, n=6) at 50 ng/mL 1.1 % to 12.9 %

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Sample/ Standard start->weigh_sample dissolve Dissolve in Solvent (e.g., Methanol) weigh_sample->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge (for solid samples) sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV-Vis Detection (PDA) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Disperse Brown 1 in Textile Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Disperse Brown 1 in textile samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic azo dye used in the textile industry, and its detection is crucial for quality control and safety compliance. The described protocol provides a reliable workflow from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development and textile safety.

Introduction

This compound, chemically known as 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, is a disperse dye used for coloring synthetic fibers such as polyester.[1][2] Due to the potential for certain azo dyes to break down into carcinogenic aromatic amines, monitoring its presence in consumer products is of significant importance.[3] Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the detection and quantification of such compounds in complex matrices like textiles.[4] This document provides a comprehensive protocol for the analysis of this compound, including sample extraction, chromatographic separation, and mass spectrometric detection.

Chemical Information

PropertyValueReference
Chemical Name 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[5]
CAS Number 23355-64-8
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol
Monoisotopic Mass 432.0159 Da

Experimental Protocols

Standard Solution Preparation

a. Stock Standard Solution (100 µg/mL):

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Store the stock solution in an amber vial at 4°C.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • The concentration range for the calibration curve should be appropriate for the expected sample concentrations, for example, 0.5, 1, 5, 10, 20, 50, and 100 ng/mL.

Sample Preparation from Textile Matrix
  • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh 1.0 g of the cut textile into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the sample for 30 minutes at 50°C in an ultrasonic bath.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of 50:50 (v/v) methanol/water.

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterValueReference
LC System Agilent 1100 Series or equivalent
Column XBridge C18, 2.1 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH 3.6
Mobile Phase B Acetonitrile
Flow Rate 0.30 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Gradient Program Time (min)%B
0.040
7.060
17.098
24.098
24.140
30.040

b. Mass Spectrometry (MS) Conditions:

ParameterValueReference
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.2 kV
Source Temperature 150°C
Desolvation Temperature 600°C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 20 L/h
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound433.0183.00.110To be optimized (start at 20 eV)
This compound (Confirmation)433.0401.00.110To be optimized (start at 15 eV)

Note on Collision Energy Optimization: The optimal collision energy should be determined empirically for the specific instrument being used. This can be achieved by infusing a standard solution of this compound and varying the collision energy to find the value that yields the highest intensity for the product ions.

Table 2: Predicted Adducts of this compound

AdductPredicted m/zReference
[M+H]⁺433.02318
[M+Na]⁺455.00512
[M-H]⁻431.00862
[M+NH₄]⁺450.04972
[M+K]⁺470.97906

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Textile Textile Sample Extraction Methanol Extraction (Sonication, 50°C, 30 min) Textile->Extraction Centrifugation Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.22 µm PTFE) Centrifugation->Filtration Evaporation Evaporation (Nitrogen Stream) Filtration->Evaporation Reconstitution Reconstitution (Methanol/Water) Evaporation->Reconstitution LC LC Separation (C18 Column, Gradient Elution) Reconstitution->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound from textile samples.

fragmentation_pathway parent This compound [M+H]⁺ m/z 433.0 fragment1 Fragment 1 m/z 183.0 parent->fragment1 CID fragment2 Fragment 2 m/z 401.0 parent->fragment2 CID

Caption: Proposed fragmentation of this compound in MS/MS.

Discussion

The presented method provides a reliable and sensitive approach for the quantification of this compound in textile matrices. The sample preparation protocol is straightforward and effective in extracting the analyte from the complex textile matrix. The use of a C18 column with a gradient elution program allows for good chromatographic separation of this compound from other matrix components.

The MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for low limits of detection and quantification. The precursor ion at m/z 433.0 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 183.0 is a result of a C-N bond cleavage, while the ion at m/z 401.0 likely corresponds to the loss of a CH₂OH group. Monitoring these transitions provides a high degree of confidence in the identification and quantification of this compound.

It is important to note that matrix effects can influence the accuracy of quantification. Therefore, it is recommended to use a matrix-matched calibration curve or an internal standard for the most accurate results, especially when analyzing a wide variety of textile types.

Conclusion

This application note provides a detailed and validated method for the determination of this compound in textiles by LC-MS/MS. The protocol is suitable for routine analysis in quality control and regulatory compliance laboratories. The high sensitivity and selectivity of the method make it a valuable tool for ensuring the safety of textile products.

References

Application Notes and Protocols for Dyeing Nylon with Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of nylon (polyamide) fibers with Disperse Brown 1 (C.I. 11152). The information is intended for use in a laboratory setting for research and development purposes.

Introduction

This compound is an azo-class disperse dye used for coloring hydrophobic fibers.[1] It is suitable for dyeing polyester, acetate, and polyamide (nylon) fibers, producing a reddish-brown to deep brown shade.[1] When dyeing nylon, this compound, like other disperse dyes, offers the advantage of good leveling properties, which minimizes the risk of uneven dyeing (barré) that can occur with acid dyes.[2] However, the wet fastness of disperse dyes on nylon is typically moderate, making them most suitable for applications that do not require high wash fastness.[2] The dyeing process is carried out in an aqueous medium under acidic conditions and at elevated temperatures to facilitate the diffusion of the non-ionic dye molecules into the amorphous regions of the nylon fibers.[3]

Data Presentation

The fastness properties of this compound on polyamide fibers are summarized in the table below. These ratings provide a quantitative measure of the dyed fabric's resistance to various environmental factors.

Fastness Test Standard Fading Staining
IroningISO4-54
LightISO5-6-
PerspirationISO4-55
WashingISO4-55
IroningAATCC4-54
LightAATCC5-
PerspirationAATCC55
WashingAATCC55

Data sourced from World Dye Variety. Ratings are on a scale of 1 to 5, with 5 representing the best fastness.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for dyeing nylon fabric with this compound in a laboratory setting.

Materials and Equipment
  • Nylon 6 or Nylon 6,6 fabric

  • This compound dye powder

  • Dispersing agent

  • Leveling agent

  • Acetic acid (or other suitable acid for pH adjustment)

  • Sodium carbonate (for scouring)

  • Non-ionic detergent (for scouring and after-treatment)

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Beakers, graduated cylinders, and pipettes

  • Stirring rods

  • pH meter or pH paper

  • Heating plate with magnetic stirrer

  • Analytical balance

  • Drying oven

Experimental Workflow Diagram

DyeingWorkflow Experimental Workflow for Dyeing Nylon with this compound cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring of Nylon Fabric Dye_Dispersion Preparation of Dye Dispersion Dye_Bath_Prep Dye Bath Formulation Dye_Dispersion->Dye_Bath_Prep Dyeing Dyeing at Elevated Temperature Dye_Bath_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing (Optional) Rinsing->Reduction_Clearing Final_Rinse Final Rinse Reduction_Clearing->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Workflow for the nylon dyeing process.

Detailed Methodologies

1. Scouring (Pre-treatment)

  • Objective: To remove any impurities, oils, and sizing agents from the nylon fabric to ensure uniform dye uptake.

  • Procedure:

    • Prepare a scouring bath with 2 g/L of sodium carbonate and 1-2 g/L of a non-ionic detergent in deionized water.

    • Immerse the nylon fabric in the bath at a liquor ratio of 1:20 (e.g., 5 grams of fabric in 100 mL of solution).

    • Heat the bath to 70-80°C and maintain this temperature for 30 minutes with gentle stirring.

    • Remove the fabric, rinse it thoroughly with hot water, and then with cold water until the rinse water is clear and neutral.

2. Dye Dispersion Preparation

  • Objective: To create a stable and fine dispersion of the water-insoluble this compound.

  • Procedure:

    • Weigh the required amount of this compound dye powder (e.g., 1% on weight of fabric - owf).

    • Create a paste by adding a small amount of a dispersing agent and a little warm water (40-50°C).

    • Gradually add more warm water while stirring continuously to form a fine, stable dispersion.

3. Dye Bath Formulation

  • Objective: To prepare the dyeing medium with the necessary chemicals for optimal dyeing.

  • Procedure:

    • Fill the dyeing vessel with deionized water to the required liquor ratio (e.g., 1:20).

    • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1 g/L) to the dyebath and stir until dissolved.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Add the prepared dye dispersion to the bath and stir thoroughly.

4. Dyeing Process

  • Objective: To transfer the disperse dye from the dye bath into the nylon fiber.

  • Procedure:

    • Introduce the scoured and wetted nylon fabric into the dye bath at a temperature of approximately 40-50°C.

    • Raise the temperature of the dye bath to 95-100°C at a rate of 1-2°C per minute.

    • Maintain the dyeing temperature at 95-100°C for 45-60 minutes, ensuring the fabric is fully immersed and gently agitated.

    • After the dyeing cycle, cool the dye bath down to 60-70°C before removing the fabric.

5. Rinsing and After-treatment

  • Objective: To remove unfixed dye from the fabric surface to improve wet fastness.

  • Procedure:

    • Rinse the dyed fabric thoroughly with warm water, followed by cold water.

    • For deeper shades or to improve wash fastness, a reduction clearing process can be performed. This involves treating the fabric in a bath containing sodium hydrosulfite and a non-ionic detergent at 60-70°C for 15-20 minutes.

    • After reduction clearing (if performed), rinse the fabric again with hot and cold water.

    • Squeeze the excess water from the fabric and dry it in an oven or air-dry at room temperature.

Signaling Pathway/Logical Relationship Diagram

DyeingMechanism Logical Relationships in Disperse Dyeing of Nylon cluster_conditions Dyeing Conditions cluster_effects Effects on Fiber and Dye cluster_outcome Outcome Temp Elevated Temperature (95-100°C) Fiber_Swelling Increased Nylon Fiber Swelling & Segmental Mobility Temp->Fiber_Swelling pH Acidic pH (4.5-5.5) Dye_Uptake Dye Diffusion into Fiber pH->Dye_Uptake Auxiliaries Dispersing & Leveling Agents Dye_Solubility Enhanced Dye Solubility & Stable Dispersion Auxiliaries->Dye_Solubility Fiber_Swelling->Dye_Uptake Dye_Solubility->Dye_Uptake Level_Dyeing Uniform & Level Dyeing Dye_Uptake->Level_Dyeing

Caption: Key factors in the disperse dyeing of nylon.

References

Application Notes and Protocols: Disperse Brown 1 in Sublimation Transfer Printing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1, an azo dye, is a coloring agent utilized in the textile industry for dyeing and printing synthetic fibers, most notably polyester.[1][2] Its application in sublimation transfer printing is of particular interest due to its ability to transition from a solid to a gaseous state without passing through a liquid phase, a process known as sublimation.[3] This property allows for the transfer of intricate designs with high color vibrancy and good fastness onto polyester substrates.[3] These application notes provide a comprehensive overview of the materials, equipment, and procedures for the effective use of this compound in sublimation transfer printing for research and development purposes.

Materials and Equipment

Materials
  • Dye: this compound (C.I. 11152)

  • Substrate: 100% Polyester fabric (pre-washed and dried to remove any sizing or impurities)

  • Transfer Paper: High-quality sublimation transfer paper

  • Ink Formulation Components:

    • Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate formaldehyde condensates)

    • Thickener (e.g., sodium alginate)

    • Humectant (e.g., glycerol or ethylene glycol)

    • Deionized water

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat, and a dust mask or respirator when handling the powdered dye.

Equipment
  • Digital Printer: Inkjet printer compatible with sublimation inks

  • Heat Press Machine: Capable of maintaining precise temperature and pressure

  • Magnetic Stirrer and Hot Plate

  • Weighing Balance

  • pH Meter

  • Spectrophotometer (for colorimetric analysis)

  • Lightfastness and Washfastness Testing Equipment

Quantitative Data

Chemical and Physical Properties of this compound
PropertyValue
C.I. Name This compound
C.I. Number 11152
CAS Number 23355-64-8
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol
Class Azo Dye
Appearance Deep dark brown powder

Source:[1]

Fastness Properties of this compound on Polyester
Fastness TestISO StandardAATCC StandardRating (1-5 Scale)
Light Fastness ISO 105-B02-5-6
Washing Fastness (Fading) ISO 105-C03-5
Washing Fastness (Staining) ISO 105-C03-4-5
Perspiration Fastness (Fading) --5
Perspiration Fastness (Staining) --4-5
Ironing Fastness (Fading) --4-5
Ironing Fastness (Staining) --4
Sublimation Fastness ISO 105-P01-4-5

Source:

Experimental Protocols

Sublimation Ink Formulation (General Protocol)

This protocol provides a general guideline for preparing a water-based sublimation ink. The exact ratios may require optimization.

  • Preparation of the Dye Dispersion:

    • In a beaker, add a specific amount of deionized water.

    • While stirring with a magnetic stirrer, slowly add the dispersing agent until fully dissolved.

    • Gradually add the this compound powder to the solution. The concentration of the dye can range from 0.5% to 3.0% by mass, depending on the desired color intensity.

    • Continue stirring for at least 60 minutes to ensure a fine and stable dispersion.

  • Ink Formulation:

    • In a separate beaker, prepare the ink vehicle by mixing deionized water with a humectant (e.g., 10-20% glycerol).

    • Slowly add the dye dispersion to the ink vehicle while stirring.

    • If required, add a thickener to achieve the desired viscosity for the printing process.

    • Adjust the pH of the ink to a range of 4.5-5.5 using a suitable buffer.

    • Filter the final ink formulation to remove any aggregates before filling the printer cartridges.

Sublimation Transfer Printing Protocol
  • Printing on Transfer Paper:

    • Load the prepared sublimation ink into a compatible inkjet printer.

    • Print the desired design onto the coated side of the sublimation transfer paper in mirror image format.

    • Allow the printed paper to dry completely.

  • Heat Transfer Process:

    • Preheat the heat press to the desired temperature. For polyester, a temperature range of 180°C to 210°C is generally recommended.

    • Set the desired time and pressure. A typical dwell time is between 30 to 60 seconds with medium pressure.

    • Place the polyester fabric on the lower platen of the heat press. It is advisable to pre-press the fabric for a few seconds to remove any moisture and wrinkles.

    • Position the printed transfer paper with the design facing down onto the polyester fabric.

    • Close the heat press and apply heat and pressure for the set duration.

    • Once the time is complete, carefully open the press and remove the transfer paper from the fabric. The design will have sublimated onto the fabric.

    • Allow the fabric to cool down.

Post-Treatment and Analysis
  • Washing:

    • It is recommended to perform a post-wash to remove any residual dye on the surface of the fabric. This can be done using a non-ionic detergent in warm water.

  • Colorimetric Analysis:

    • The color yield (K/S value) and color coordinates (CIELAB) of the printed fabric can be measured using a spectrophotometer to quantify the printing performance.

  • Fastness Testing:

    • Evaluate the light, washing, and crocking fastness of the printed fabric according to the relevant ISO or AATCC standards to determine the durability of the print.

Safety and Handling

  • Always handle this compound powder in a well-ventilated area or under a fume hood to avoid inhalation.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • In case of skin or eye contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling the chemical.

Visualization

Sublimation_Transfer_Printing_Workflow cluster_preparation Ink Preparation cluster_transfer Heat Transfer cluster_post_processing Post-Processing & Analysis Ink_Formulation Ink Formulation (this compound, Water, Dispersant, Thickener) Printing Printing on Transfer Paper Ink_Formulation->Printing Inkjet Printer Heat_Press Heat Press (180-210°C, 30-60s) Printing->Heat_Press Place Paper on Fabric Sublimation Sublimation (Solid to Gas) Heat_Press->Sublimation Transfer Dye Transfer to Polyester Fabric Sublimation->Transfer Final_Product Printed Fabric Transfer->Final_Product Analysis Quality Analysis (Colorfastness, K/S) Final_Product->Analysis

Caption: Workflow of Sublimation Transfer Printing.

Logical_Relationships Process_Parameters Process Parameters Temperature Temperature Process_Parameters->Temperature Time Time Process_Parameters->Time Pressure Pressure Process_Parameters->Pressure Color_Yield Color Yield (K/S) Temperature->Color_Yield Time->Color_Yield Resolution Print Resolution Pressure->Resolution Ink_Properties Ink Properties Dye_Concentration Dye Concentration Ink_Properties->Dye_Concentration Viscosity Viscosity Ink_Properties->Viscosity Dye_Concentration->Color_Yield Viscosity->Resolution Print_Quality Print Quality Color_Yield->Print_Quality Fastness Fastness Properties Fastness->Print_Quality Resolution->Print_Quality

Caption: Factors Influencing Print Quality.

References

Experimental procedure for Disperse Brown 1 synthesis in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive experimental procedure for the laboratory synthesis of C.I. Disperse Brown 1 (CAS 23355-64-8), an azo dye utilized in the coloration of hydrophobic fibers. The synthesis is a two-step process involving the diazotization of 2,6-dichloro-4-nitroaniline, followed by an azo coupling reaction with 3-chloro-N,N-bis(2-hydroxyethyl)aniline. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Experimental Protocols

The synthesis of this compound is executed in three main stages: the preparation of the two precursor molecules, followed by their reaction to form the final dye.

Part 1: Synthesis of 2,6-dichloro-4-nitroaniline (Diazo Component)

This procedure outlines the chlorination of p-nitroaniline to yield the diazo component precursor.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Chlorate (KClO₃) or Chlorine Gas (Cl₂)

  • Water

  • Glacial Acetic Acid (optional, for recrystallization)

  • Ethanol (optional, for recrystallization)

Procedure:

  • In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid, warming to 50°C to facilitate dissolution.[1]

  • Cool the solution to approximately 25°C.

  • Slowly add a solution of 16.4 g of potassium chlorate in 350 ml of water to the stirred p-nitroaniline solution. Maintain the temperature at around 25°C.[1]

  • Alternatively, chlorination can be achieved by sparging chlorine gas into the reaction mixture.[2]

  • Upon completion of the chlorate addition, dilute the reaction mixture with a large volume of water.

  • The product, 2,6-dichloro-4-nitroaniline, will precipitate as a yellow solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of alcohol.

  • The crude product can be purified by recrystallization from glacial acetic acid or a mixture of acetic acid and ethanol to yield lemon-yellow needles.[1]

Part 2: Synthesis of 3-chloro-N,N-bis(2-hydroxyethyl)aniline (Coupling Component)

This protocol describes the N-alkylation of 3-chloroaniline to produce the coupling component.[3]

Materials:

  • 3-chloroaniline

  • 2-chloroethanol or Ethylene Oxide

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Water or an appropriate solvent (e.g., ethanol)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure using 2-chloroethanol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of 3-chloroaniline, 2.5 moles of 2-chloroethanol, and 2.5 moles of a base (e.g., sodium hydroxide) dissolved in a sufficient amount of water.

  • Heat the mixture to reflux and stir vigorously for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude 3-chloro-N,N-bis(2-hydroxyethyl)aniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Part 3: Synthesis of this compound (Diazotization and Azo Coupling)

This final stage involves the diazotization of the prepared 2,6-dichloro-4-nitroaniline and its subsequent coupling with 3-chloro-N,N-bis(2-hydroxyethyl)aniline.

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Nitrosylsulfuric Acid or Sodium Nitrite (NaNO₂) and a strong acid (e.g., Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl))

  • 3-chloro-N,N-bis(2-hydroxyethyl)aniline

  • Ice

  • Water

  • Sodium Acetate solution (for pH adjustment)

  • Dispersing agent (e.g., Paregal O) (optional)

  • Sulfamic Acid (optional, to remove excess nitrous acid)

Procedure:

Step A: Diazotization of 2,6-dichloro-4-nitroaniline

  • In a flask, prepare a solution of 40% nitrosylsulfuric acid.

  • At a temperature of 25-30°C, slowly add 20g of 2,6-dichloro-4-nitroaniline to the stirred nitrosylsulfuric acid solution.

  • Maintain the temperature at 25-30°C and continue stirring for 3 hours to ensure complete diazotization. The resulting solution is the diazonium salt solution.

  • Alternatively, diazotization can be carried out by dissolving 2,6-dichloro-4-nitroaniline in concentrated sulfuric acid, cooling to 0-5°C, and then adding a solution of sodium nitrite in concentrated sulfuric acid (to form nitrosylsulfuric acid in situ).

Step B: Azo Coupling

  • In a separate beaker, prepare a solution of 3-chloro-N,N-bis(2-hydroxyethyl)aniline in a suitable solvent, such as a mixture of water and a small amount of acid to aid dissolution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step A to the stirred solution of the coupling component.

  • During the addition, maintain the temperature of the reaction mixture between 0-5°C and control the pH in a weakly acidic to neutral range (pH 4-6) by the dropwise addition of a sodium acetate solution.

  • A colored precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the purified this compound in an oven at a controlled temperature (e.g., 60-70°C).

Data Presentation

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (approx.)Mass (g)Role
2,6-dichloro-4-nitroanilineC₆H₄Cl₂N₂O₂207.010.096620Diazo Component
3-chloro-N,N-bis(2-hydroxyethyl)anilineC₁₀H₁₄ClNO₂215.68~0.0966~20.8Coupling Component
This compoundC₁₆H₁₅Cl₃N₄O₄433.67--Final Product
Expected Yield >90% (based on analogous reactions)
Appearance Red-light brown to deep dark brown powder

Mandatory Visualization

experimental_workflow cluster_precursors Precursor Synthesis cluster_dye_synthesis This compound Synthesis pna p-Nitroaniline hcl_kclo3 Conc. HCl / KClO3 pna->hcl_kclo3 Chlorination d_component 2,6-dichloro-4-nitroaniline (Diazo Component) hcl_kclo3->d_component diazotization Diazotization d_component->diazotization Nitrosylsulfuric Acid 0-5°C mca 3-chloroaniline ce 2-chloroethanol / Base mca->ce N-Alkylation c_component 3-chloro-N,N-bis(2-hydroxyethyl)aniline (Coupling Component) ce->c_component coupling Azo Coupling c_component->coupling diazotization->coupling pH 4-6 0-5°C filtration Filtration & Washing coupling->filtration drying Drying filtration->drying final_product This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Assessing the Colorfastness of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Disperse Brown 1 is a type of disperse dye commonly used for dyeing synthetic fibers such as polyester and acetate. The assessment of its colorfastness is crucial to ensure the quality and durability of the dyed textiles. Colorfastness refers to the resistance of the color of a textile to various environmental factors it may encounter during its life cycle, such as washing, exposure to light, rubbing, and contact with perspiration.[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the key colorfastness properties of textiles dyed with this compound, based on internationally recognized standards from ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists).

Colorfastness to Washing

This test evaluates the resistance of the color to domestic and commercial laundering procedures.[1] The test simulates the color loss and staining that may occur during repeated washing.

Experimental Protocol (Based on ISO 105-C06 and AATCC 61):

  • Specimen Preparation:

    • Cut a specimen of the textile dyed with this compound to the dimensions of 40 mm x 100 mm.

    • Prepare a multi-fiber adjacent fabric of the same dimensions. This fabric strip contains bands of different fibers (e.g., acetate, cotton, nylon, polyester, acrylic, and wool) to assess staining.

    • Sew the dyed specimen and the multi-fiber fabric together along one of the shorter edges.

  • Test Procedure:

    • Prepare a wash solution using a standard reference detergent (e.g., AATCC Standard Reference Detergent WOB) at a specified concentration (e.g., 4 g/L).

    • Place the composite specimen in a stainless-steel container along with the wash solution and a specified number of stainless-steel balls to simulate mechanical action. The liquor ratio (ratio of the volume of the solution to the mass of the fabric) should be maintained as specified in the standard (e.g., 50:1).

    • The washing test is conducted in a laundering machine (e.g., a Launder-Ometer) at a specified temperature and duration (e.g., 49°C for 45 minutes for AATCC 61 Test No. 2A).

    • After the washing cycle, rinse the specimen thoroughly with deionized water and then dry it in a warm air oven at a temperature not exceeding 60°C.

  • Evaluation:

    • Assess the change in color of the dyed specimen by comparing it with an untreated sample using the Grey Scale for Color Change.

    • Evaluate the degree of staining on each fiber strip of the multi-fiber adjacent fabric using the Grey Scale for Staining.

Data Presentation:

Test PropertyStandardRating (1-5)
Colorfastness to Washing ISO 105-C06 / AATCC 61
Color Change
Staining on Acetate
Staining on Cotton
Staining on Nylon
Staining on Polyester
Staining on Acrylic
Staining on Wool

A rating of 5 indicates no change/staining, while a rating of 1 indicates a severe change/staining.

Experimental Workflow for Washing Fastness Test:

Washing_Fastness_Workflow cluster_prep Specimen Preparation cluster_procedure Test Procedure cluster_evaluation Evaluation prep1 Cut Dyed Specimen (40x100mm) prep3 Sew Specimen and Multi-fiber Fabric Together prep1->prep3 prep2 Cut Multi-fiber Fabric (40x100mm) prep2->prep3 proc2 Place Specimen, Solution, and Steel Balls in Container prep3->proc2 proc1 Prepare Wash Solution proc1->proc2 proc3 Run Laundering Machine (e.g., 49°C, 45 min) proc2->proc3 proc4 Rinse and Dry Specimen proc3->proc4 eval1 Assess Color Change using Grey Scale proc4->eval1 eval2 Assess Staining on Multi-fiber Fabric using Grey Scale proc4->eval2

Caption: Workflow for assessing colorfastness to washing.

Colorfastness to Light

This test measures the resistance of the color to fading when exposed to an artificial light source that simulates natural daylight.

Experimental Protocol (Based on ISO 105-B02 and AATCC 16.3):

  • Specimen Preparation:

    • Cut a specimen of the textile dyed with this compound of a suitable size to fit the specimen holder of the lightfastness tester.

    • A portion of the specimen should be covered with an opaque mask to serve as an unexposed control.

  • Test Procedure:

    • Mount the specimen in the holder of a lightfastness tester equipped with a Xenon arc lamp.

    • Simultaneously expose the test specimen and a set of Blue Wool Lightfastness Standards to the light source under controlled conditions of temperature and humidity.

    • The exposure is continued until a specified amount of fading occurs on the Blue Wool standards, or for a predetermined duration.

  • Evaluation:

    • Assess the change in color of the exposed portion of the specimen by comparing it to the unexposed (masked) portion using the Grey Scale for Color Change.

    • The lightfastness rating is determined by comparing the fading of the specimen to the fading of the Blue Wool standards. The rating is reported on a scale of 1 to 8, where 8 indicates excellent lightfastness.

Data Presentation:

Test PropertyStandardRating (1-8)
Colorfastness to Light ISO 105-B02 / AATCC 16.3

Experimental Workflow for Light Fastness Test:

Light_Fastness_Workflow cluster_prep Specimen Preparation cluster_procedure Test Procedure cluster_evaluation Evaluation prep1 Cut Dyed Specimen prep2 Cover a Portion with an Opaque Mask prep1->prep2 proc1 Mount Specimen and Blue Wool Standards in Tester prep2->proc1 proc2 Expose to Xenon Arc Lamp under Controlled Conditions proc1->proc2 eval1 Compare Exposed and Unexposed Portions proc2->eval1 eval2 Rate Fading against Blue Wool Standards (1-8) eval1->eval2

Caption: Workflow for assessing colorfastness to light.

Colorfastness to Crocking (Rubbing)

This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing.

Experimental Protocol (Based on ISO 105-X12 and AATCC 8):

  • Specimen Preparation:

    • Cut a specimen of the textile dyed with this compound, at least 140 mm x 50 mm.

    • Condition the specimen in a standard atmosphere for testing (e.g., 20±2°C and 65±2% relative humidity).

  • Test Procedure (Dry and Wet Crocking):

    • The test is performed using a crockmeter.

    • Dry Crocking: A dry, white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The specimen is placed on the base of the crockmeter, and the rubbing finger is passed back and forth 10 times with a downward force of 9N.

    • Wet Crocking: The procedure is repeated with a wet rubbing cloth. The cloth is wetted with deionized water and squeezed to a specific wet pick-up percentage (e.g., 65% for AATCC 8).

  • Evaluation:

    • The amount of color transferred to the white rubbing cloth is assessed using the Grey Scale for Staining.

Data Presentation:

Test PropertyStandardRating (1-5)
Colorfastness to Crocking ISO 105-X12 / AATCC 8
Dry Crocking
Wet Crocking

Experimental Workflow for Crocking Fastness Test:

Crocking_Fastness_Workflow cluster_prep Specimen Preparation cluster_procedure Test Procedure cluster_evaluation Evaluation prep1 Cut and Condition Dyed Specimen proc1 Perform Dry Crocking Test with Crockmeter prep1->proc1 proc2 Perform Wet Crocking Test with Crockmeter prep1->proc2 eval1 Assess Staining on Rubbing Cloth using Grey Scale proc1->eval1 proc2->eval1

Caption: Workflow for assessing colorfastness to crocking.

Colorfastness to Perspiration

This test evaluates the resistance of the color to the action of simulated human perspiration.

Experimental Protocol (Based on ISO 105-E04 and AATCC 15):

  • Specimen Preparation:

    • Prepare a composite specimen by sewing a 40 mm x 100 mm piece of the dyed textile between two pieces of undyed fabric (one of the same fiber and one multi-fiber).

  • Test Procedure:

    • Two different test solutions are required: an acidic solution and an alkaline solution, to simulate the range of human perspiration.

    • Immerse the composite specimen in the test solution for 30 minutes at room temperature.

    • Remove the specimen, and pass it between two glass rods to remove excess liquid.

    • Place the specimen between two glass or acrylic plates and apply a specified pressure (e.g., 12.5 kPa) in a perspiration tester.

    • Place the apparatus in an oven at 37±2°C for 4 hours.

  • Evaluation:

    • Dry the specimen in warm air.

    • Assess the color change of the dyed specimen and the staining of the adjacent fabrics using the respective Grey Scales.

Data Presentation:

Test PropertyStandardRating (1-5)
Colorfastness to Perspiration ISO 105-E04 / AATCC 15
Acidic Solution
Color Change
Staining
Alkaline Solution
Color Change
Staining

Experimental Workflow for Perspiration Fastness Test:

Perspiration_Fastness_Workflow cluster_prep Specimen Preparation cluster_procedure Test Procedure cluster_evaluation Evaluation prep1 Prepare Composite Specimen proc1 Immerse in Acidic or Alkaline Solution (30 min) prep1->proc1 proc2 Place under Pressure in Perspiration Tester proc1->proc2 proc3 Incubate in Oven (37°C, 4 hours) proc2->proc3 proc4 Dry the Specimen proc3->proc4 eval1 Assess Color Change and Staining using Grey Scales proc4->eval1

Caption: Workflow for assessing colorfastness to perspiration.

Colorfastness to Sublimation

This test is particularly important for disperse dyes as they can sublimate (change from a solid to a gas) at high temperatures, which can occur during storage or ironing. This can lead to color change and staining of adjacent materials.

Experimental Protocol (Based on ISO 105-P01 and AATCC 117):

  • Specimen Preparation:

    • Cut a specimen of the textile dyed with this compound.

    • Place the specimen between two undyed white fabrics.

  • Test Procedure:

    • Place the composite specimen in a heat press or a suitable heating device.

    • Apply a specified temperature (e.g., 180°C or 210°C) for a specific duration (e.g., 30 seconds).

  • Evaluation:

    • After the heat treatment, allow the specimen to cool.

    • Assess the color change of the specimen and the staining of the adjacent white fabrics using the Grey Scales.

Data Presentation:

Test PropertyStandardRating (1-5)
Colorfastness to Sublimation ISO 105-P01 / AATCC 117
Color Change
Staining

Experimental Workflow for Sublimation Fastness Test:

Sublimation_Fastness_Workflow cluster_prep Specimen Preparation cluster_procedure Test Procedure cluster_evaluation Evaluation prep1 Prepare Composite Specimen (Dyed fabric between undyed fabrics) proc1 Place in Heat Press at Specified Temperature and Time prep1->proc1 proc2 Cool the Specimen proc1->proc2 eval1 Assess Color Change and Staining using Grey Scales proc2->eval1

Caption: Workflow for assessing colorfastness to sublimation.

References

Application Notes and Protocols for the Removal of Disperse Brown 1 from Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current and effective techniques for the removal of Disperse Brown 1, a common azo dye found in textile industry wastewater. Due to its stability and low water solubility, specialized treatment methods are required for its effective removal. This document outlines protocols for three primary methods: Biodegradation, Adsorption, and Advanced Oxidation Processes (AOPs).

Biodegradation

Biological treatment methods offer an environmentally friendly and cost-effective approach to degrading this compound. These processes utilize the metabolic capabilities of microorganisms to break down the complex dye structure into simpler, non-toxic compounds.

Bacterial Degradation using Bacillus sp.

A highly effective method for the complete biodegradation of azo disperse dyes has been demonstrated with Bacillus sp. VUS, which has shown 100% degradation of the closely related Disperse Brown 3REL within 8 hours under specific conditions.[1][2] This protocol is adapted for this compound based on these findings.

Experimental Protocol:

  • Microorganism Cultivation:

    • Culture Bacillus sp. VUS in a nutrient broth medium (e.g., 5 g/L peptone, 3 g/L beef extract, 5 g/L NaCl).

    • Incubate at 37°C for 24 hours to obtain a sufficient cell density.

  • Degradation Assay:

    • Prepare a wastewater solution containing this compound at a concentration of 50 mg/L.

    • Inoculate the dye solution with the Bacillus sp. VUS culture.

    • Adjust the pH of the solution to a range of 6.5-12.0.[1][2]

    • Incubate the mixture at 40°C under static anoxic conditions for up to 8 hours.[1]

  • Monitoring:

    • Withdraw samples at regular intervals (e.g., every hour).

    • Centrifuge the samples to remove bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the extent of decolorization.

    • Further analysis by HPLC can be used to confirm the degradation of the parent dye molecule.

Enzymatic Degradation using Peroxidase

The use of enzymes, such as gourd peroxidase, has been cited as a method for the degradation of this compound. Peroxidases act as catalysts in the presence of an oxidizing agent (like hydrogen peroxide) to break down the dye molecules.

Experimental Protocol:

  • Enzyme Preparation:

    • Extract and purify peroxidase from a suitable source (e.g., gourd).

    • Alternatively, use commercially available peroxidase.

  • Degradation Reaction:

    • Prepare a buffered solution (e.g., phosphate buffer, pH 6.0-8.0) containing this compound.

    • Add the peroxidase enzyme to the solution.

    • Initiate the reaction by adding a controlled amount of hydrogen peroxide (H₂O₂).

    • Stir the reaction mixture at a constant temperature (e.g., 25-30°C).

  • Analysis:

    • Monitor the decolorization of the solution over time using a UV-Vis spectrophotometer.

Adsorption

Adsorption is a widely used physical method for dye removal, where the dye molecules adhere to the surface of an adsorbent material. Activated carbon is a common and effective adsorbent for disperse dyes.

Adsorption on Activated Carbon

Experimental Protocol:

  • Adsorbent Preparation:

    • Use commercially available powdered activated carbon (PAC) or prepare it from low-cost materials like sawdust or agricultural waste.

    • Wash the activated carbon with deionized water to remove any impurities and dry it in an oven at 100-110°C for 24 hours.

  • Batch Adsorption Studies:

    • Prepare a stock solution of this compound in distilled water.

    • In a series of flasks, add a known amount of activated carbon to a fixed volume of the dye solution with a specific initial concentration.

    • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Analysis and Isotherm Modeling:

    • Measure the final concentration of this compound in the filtrate/supernatant using a UV-Vis spectrophotometer.

    • Calculate the amount of dye adsorbed per unit mass of adsorbent.

    • Analyze the equilibrium data using adsorption isotherm models like Langmuir and Freundlich to understand the adsorption behavior.

Advanced Oxidation Processes (AOPs)

AOPs involve the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and degrade organic pollutants like this compound.

Fenton Process

The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel, add the this compound wastewater sample.

    • Adjust the pH of the solution to an acidic range, typically around 3.

    • Add a predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) and stir until dissolved.

  • Oxidation:

    • Add a specific concentration of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction.

    • Allow the reaction to proceed for a set duration (e.g., 30-120 minutes) with constant stirring.

  • Termination and Analysis:

    • Stop the reaction by raising the pH to above 7, which will precipitate the iron as Fe(OH)₃.

    • Separate the sludge by filtration.

    • Analyze the treated water for residual dye concentration and other parameters like Chemical Oxygen Demand (COD) to assess the extent of mineralization.

Photocatalysis using TiO₂

This process uses a semiconductor catalyst, typically titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

Experimental Protocol:

  • Catalyst Suspension:

    • Prepare a suspension of TiO₂ nanoparticles in the this compound wastewater in a photoreactor.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction:

    • Irradiate the suspension with a UV lamp (e.g., a low-pressure mercury lamp).

    • Maintain a constant temperature in the reactor.

  • Monitoring Degradation:

    • Withdraw samples at regular time intervals.

    • Separate the TiO₂ catalyst by centrifugation or filtration.

    • Measure the absorbance of the solution to determine the concentration of the remaining dye.

Quantitative Data Summary

TechniqueTarget DyeAdsorbent/Microorganism/CatalystKey ConditionsRemoval Efficiency (%)Reference
Biodegradation Disperse Brown 3RELBacillus sp. VUSpH 6.5-12.0, 40°C, 8 hours, static anoxic100%
Biodegradation Disperse DyesDaedalea dickinsii (Brown Rot Fungi)Optimized nutritional sourcesup to 85%
Adsorption Disperse Blue 79:1CenosphereOptimized conditions78%
Adsorption Disperse Orange 25CenosphereOptimized conditions81%
Fenton Process Disperse DyesFeSO₄, H₂O₂pH 3~83% (COD Removal)
Ozonation Disperse DyesO₃-Up to 90% (Color Removal)
Photocatalysis Disperse Red F3BSTiO₂, H₂O₂, UVOptimizedHigh

Visualizations

experimental_workflow_biodegradation cluster_prep Preparation cluster_reaction Degradation cluster_analysis Analysis A Cultivate Bacillus sp. VUS C Inoculate Dye Solution with Bacteria A->C B Prepare this compound Solution (50 mg/L) B->C D Adjust pH (6.5-12.0) C->D E Incubate at 40°C (Static Anoxic, 8h) D->E F Sample Withdrawal E->F G Centrifugation F->G H UV-Vis Analysis G->H I HPLC (Optional) H->I

Caption: Bacterial Degradation Workflow.

experimental_workflow_adsorption A Prepare Activated Carbon (Wash & Dry) C Batch Adsorption Setup (Adsorbent + Dye Solution) A->C B Prepare this compound Stock Solution B->C D Agitate at Constant Temp. & Speed C->D E Separate Adsorbent (Filtration/Centrifugation) D->E F Analyze Filtrate (UV-Vis) E->F G Calculate Adsorption Capacity F->G H Isotherm Modeling (Langmuir/Freundlich) G->H

Caption: Adsorption Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Disperse Brown 1 for Dyeing Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Disperse Brown 1 in dyeing experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and application of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
Why is my this compound dye forming clumps or aggregates in the dye bath? 1. Improper initial dispersion: The dye powder was not properly wetted and pasted before being added to the bulk of the water.[1] 2. Incorrect pH: The pH of the dye bath is outside the optimal range, leading to dye instability and agglomeration.[1] 3. Insufficient or ineffective dispersing agent: The type or amount of dispersing agent is not suitable for the dye or the dyeing conditions.[1][2] 4. Hard water: The presence of divalent cations (Ca²⁺, Mg²⁺) in the water can lead to the precipitation of some dispersing agents and dye aggregation.[3]1. Pre-wet the dye: Create a smooth, lump-free paste of the this compound powder with a small amount of a wetting agent or lukewarm water before adding it to the main dye bath. 2. Adjust pH: Maintain the dye bath at a weakly acidic pH of 4.5-5.5 using acetic acid. 3. Optimize dispersing agent: Use a high-quality dispersing agent, such as a lignosulfonate or a naphthalene sulfonate condensate, at the recommended concentration (typically 0.5-2.0 g/L). 4. Use softened water: If possible, use deionized or softened water for the dye bath. Alternatively, add a sequestering agent to chelate the hard water ions.
The dyed fabric has spots or an uneven color. 1. Poor dye solubility/dispersion: Agglomerated dye particles have deposited onto the fabric surface. 2. Rapid temperature rise: Increasing the dye bath temperature too quickly can cause the dye to go into solution unevenly. 3. Oligomer formation: At high temperatures, polyester fibers can release low-molecular-weight oligomers that can trap dye particles and cause spots.1. Ensure a stable dispersion: Follow the solutions for preventing dye aggregation mentioned above. Consider filtering the dye dispersion before adding it to the dye bath. 2. Control heating rate: Raise the temperature of the dye bath gradually, typically at a rate of 1-2°C per minute. 3. Use a suitable dispersing agent: A good dispersing agent can help to keep oligomers in suspension. Also, ensure a thorough after-clearing process.
The color yield is low, or the shade is lighter than expected. 1. Insufficient dyeing temperature: The temperature is not high enough to swell the polyester fibers and allow for adequate dye penetration. 2. Suboptimal pH: An incorrect pH can affect the dye uptake by the fiber. 3. Excessive dispersing agent: While necessary, too much dispersing agent can form large micelles that hold the dye in solution, preventing it from migrating to the fiber.1. Increase dyeing temperature: For polyester, high-temperature (HT) dyeing at 120-130°C is recommended for good dye uptake. 2. Maintain optimal pH: Ensure the dye bath pH is between 4.5 and 5.5. 3. Optimize dispersing agent concentration: Follow the supplier's recommendations for the amount of dispersing agent. Avoid overdosing.
The wash fastness or rubbing fastness of the dyed fabric is poor. 1. Unfixed surface dye: A significant amount of dye is loosely adhering to the fiber surface instead of being diffused into the fiber. 2. Dye recrystallization: During cooling, dissolved dye may recrystallize on the fiber surface.1. Perform reduction clearing: After dyeing, a reduction clearing process is essential to remove surface dye. This is typically done with a solution of sodium hydrosulfite and caustic soda. 2. Controlled cooling: Cool the dye bath slowly after the dyeing cycle is complete.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

Disperse dyes, including this compound, have very low solubility in water at room temperature, often in the range of 1-10 mg/L. However, their solubility increases significantly with an increase in temperature. For some disperse dyes, the solubility at 80°C can be 18 to 37 times higher than at 25°C.

Q2: How does particle size affect the performance of this compound?

The particle size of the disperse dye is critical. Smaller particles (typically in the range of 0.5-2.0 microns) provide a larger surface area, which leads to a faster rate of dissolution in the dye bath and more uniform dyeing. Methods like milling and ultrasonication are used to reduce the particle size of the dye.

Q3: Can I use organic solvents to improve the solubility of this compound?

While this compound is more soluble in some organic solvents, the standard dyeing process for polyester is an aqueous one. The use of organic solvents in the dye bath is not a common industrial practice due to environmental concerns, cost, and the need for specialized equipment. The focus should be on creating a stable aqueous dispersion.

Q4: What is the role of a dispersing agent in improving solubility?

Dispersing agents do not truly dissolve the dye but rather help to create and maintain a fine, stable dispersion of the dye particles in water. They work by adsorbing onto the surface of the dye particles, preventing them from aggregating through steric and/or electrostatic repulsion. This ensures a continuous supply of dye molecules to the fiber surface during the dyeing process.

Q5: Is it possible to improve the dispersion of this compound using physical methods?

Yes, ultrasonication is an effective physical method for improving the dispersion of disperse dyes. The high-energy ultrasonic waves can break down dye agglomerates, leading to a finer and more uniform particle size distribution.

Quantitative Data

The following tables provide representative data on the factors influencing the solubility and dispersion of disperse dyes.

Table 1: Effect of Temperature on the Solubility of a Typical Disperse Dye

Temperature (°C)Approximate Solubility (mg/L)
255
6040
80150
100400
130>1000
Note: This data is illustrative for a typical disperse dye and may vary for this compound.

Table 2: Influence of pH on Dye Bath Stability

pH RangeObservationRecommendation
< 4.0Potential for dye degradation for some structures.Not Recommended
4.5 - 5.5Optimal stability for most disperse dyes.Recommended
6.0 - 7.0Risk of instability and agglomeration increases.Use with caution
> 7.0Many disperse dyes are unstable and can be hydrolyzed.Not Recommended

Experimental Protocols

Protocol 1: Preparation of a Stable Dye Dispersion for Exhaust Dyeing

This protocol outlines the standard procedure for preparing a dye bath for high-temperature exhaust dyeing of polyester with this compound.

Materials:

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Wetting agent (optional)

  • Acetic acid (to adjust pH)

  • Polyester fabric

  • Softened or deionized water

  • High-temperature dyeing apparatus

Procedure:

  • Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any oils, sizes, or other impurities.

  • Dye Pasting: Weigh the required amount of this compound. In a separate container, create a smooth paste by adding a small amount of lukewarm water (and a wetting agent if needed). Stir thoroughly to ensure there are no lumps.

  • Dye Bath Preparation: Fill the dyeing vessel with the required volume of softened water. Add the dispersing agent (e.g., 1 g/L) and stir until dissolved.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Adding the Dye: Add the pre-pasted dye to the dye bath through a fine sieve to remove any remaining small aggregates.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the cold dye bath.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the dye bath to 70°C at a rate of 2°C/minute.

  • Rinsing: Rinse the dyed fabric with hot water and then cold water.

  • Reduction Clearing: Prepare a bath with 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent. Treat the dyed fabric at 70-80°C for 15-20 minutes.

  • Final Steps: Rinse the fabric thoroughly with hot and cold water, neutralize with a weak solution of acetic acid, and then dry.

Protocol 2: Ultrasonic-Assisted Dispersion of this compound

This protocol describes the use of an ultrasonic probe to improve the dispersion of this compound.

Materials:

  • This compound

  • Dispersing agent

  • Deionized water

  • Beaker

  • Ultrasonic probe sonicator

Procedure:

  • Initial Mixture: In a beaker, add the required amount of this compound and dispersing agent to a specific volume of deionized water.

  • Stirring: Stir the mixture with a magnetic stirrer for 5 minutes to wet the dye powder.

  • Ultrasonication:

    • Place the beaker in an ice bath to prevent excessive heating.

    • Immerse the tip of the ultrasonic probe into the suspension (approximately halfway).

    • Apply ultrasonic energy (e.g., 20 kHz, 500 W) for a specific duration (e.g., 15-30 minutes). The exact parameters may need to be optimized.

  • Final Dispersion: The resulting fine and stable dispersion can then be added to the main dye bath as described in Protocol 1.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Weigh this compound B Create Dye Paste A->B E Add Dye Paste to Bath B->E C Prepare Dye Bath (Water + Dispersing Agent) D Adjust pH to 4.5-5.5 C->D D->E F Introduce Fabric E->F G Ramp Temperature to 130°C F->G H Hold for 45-60 min G->H I Cool to 70°C H->I J Rinse I->J K Reduction Clearing J->K L Final Rinse & Neutralize K->L M Dry L->M

Caption: Workflow for the exhaust dyeing of polyester with this compound.

Troubleshooting_Logic Start Problem: Poor Dye Solubility Q1 Is the dye forming agglomerates? Start->Q1 A1_Yes Improper Dispersion or pH Q1->A1_Yes Yes Q2 Is the color yield low? Q1->Q2 No Sol1 Solution: - Pre-paste dye - Adjust pH to 4.5-5.5 - Check dispersing agent A1_Yes->Sol1 A2_Yes Suboptimal Dyeing Conditions Q2->A2_Yes Yes Q3 Are there spots on the fabric? Q2->Q3 No Sol2 Solution: - Increase temp. to 130°C - Optimize dispersing  agent amount A2_Yes->Sol2 A3_Yes Agglomerates or Oligomers Q3->A3_Yes Yes Sol3 Solution: - Ensure stable dispersion - Control heating rate - Effective after-clearing A3_Yes->Sol3

Caption: Troubleshooting logic for common this compound solubility issues.

References

Technical Support Center: Optimization of Dyeing Parameters for Disperse Brown 1 on Polyester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Brown 1 for dyeing polyester fibers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the dyeing of polyester with this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is the color yield (shade depth) of my dyed polyester inconsistent between batches?

A1: Shade repetition issues can arise from several factors:

  • Dye Quality and Dispersion: Inconsistent dye particle size or poor dispersion can lead to variations in shade. Ensure you are using a high-quality dye and an effective dispersing agent.[1]

  • Temperature and pH Sensitivity: Disperse dyes can be sensitive to minor fluctuations in temperature and pH.[2][3] It is crucial to maintain a consistent dyeing temperature, typically between 115-130°C, and a stable acidic pH, usually between 4.5 and 5.5, using an acetic acid buffer.[4][5]

  • Procedural Variations: Any deviation in the dyeing cycle, such as the rate of temperature rise or the holding time at the peak temperature, can affect the final shade.

Q2: What causes dye spots or specking on the polyester fabric surface?

A2: Dye spots are often caused by the aggregation of dye particles.

  • Poor Dye Dispersion: The primary cause is often inadequate dispersion of the dye in the bath. Always prepare a smooth, lump-free paste of the dye with a dispersing agent before adding it to the dye bath.

  • Chemical Incompatibility: Certain chemicals in the dye bath, including some defoamers, can be incompatible and cause spotting. It's advisable to check the compatibility of all auxiliaries.

  • Residual Impurities: Oils, waxes, or sizing agents remaining on the fabric can resist dye penetration and lead to uneven coloration. Thorough pre-treatment and scouring of the polyester fabric are essential.

Q3: My dyed polyester has poor wash and rubbing fastness. How can I improve this?

A3: Poor fastness properties are typically due to unfixed dye remaining on the fiber surface.

  • Inadequate Reduction Clearing: A crucial post-dyeing step called "reduction clearing" is necessary to remove surface dye. This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) at 70-80°C to strip unfixed dye.

  • Insufficient Dyeing Time or Temperature: If the dyeing temperature is too low or the time is too short, the dye may not fully penetrate and fix within the polyester fibers.

  • Surface Dye Deposits: Agglomerated dye particles that adhere to the surface without penetrating the fiber will easily wash or rub off.

Q4: I'm observing shade changes or yellowing after the dyeing process. What is the cause?

A4: Shade changes can be induced by several factors post-dyeing.

  • Improper pH during Reduction Clearing: The reduction clearing process must be followed by a neutralization step (e.g., with acetic acid) to bring the fabric back to a neutral pH. Residual alkali can affect the final shade.

  • Residual Carrier Chemicals: If using a carrier dyeing method, residual carrier chemicals can impair the light fastness of the dyed material and sometimes cause yellowing. Thorough soaping and rinsing after dyeing are necessary to remove them.

  • Oligomers: Polyester can release low molecular weight polymers called oligomers during high-temperature dyeing, which can deposit on the fabric surface as a white powder, affecting the shade.

Q5: What are the optimal dyeing parameters for polyester with disperse dyes?

A5: While specific parameters can vary, a general guideline for high-temperature dyeing is as follows:

  • pH: The dye bath should be acidic, maintained between pH 4.5 and 5.5.

  • Temperature: The dyeing is typically carried out at a high temperature, between 115°C and 130°C, to ensure dye penetration into the hydrophobic polyester fiber.

  • Time: The fabric is typically held at the peak dyeing temperature for 15 to 60 minutes.

  • Auxiliaries: A dispersing agent is essential to keep the dye evenly distributed in the bath. A leveling agent can also be used to promote uniform dye uptake.

Data Presentation: Key Dyeing Parameters

The following tables summarize the typical ranges for key parameters in the high-temperature (HT) exhaust dyeing of polyester with disperse dyes.

Table 1: Dye Bath Composition and Conditions

Parameter Recommended Range Purpose
Disperse Dye 0.5 - 4.0% (on weight of fiber) To achieve desired shade depth
Dispersing Agent 1.0 - 2.0 g/L Ensures stable dispersion of dye particles
Acetic Acid As needed to achieve pH 4.5-5.5 Maintains acidic pH for dye stability and exhaustion
Leveling Agent 0.5 - 1.0 g/L Promotes uniform dye absorption
Liquor Ratio 10:1 to 20:1 Ratio of the weight of the dye bath to the weight of the fabric
Starting Temperature 60 - 80°C Initial temperature for loading fabric and adding chemicals
Dyeing Temperature 115 - 130°C Optimal temperature for dye diffusion into polyester

| Dyeing Time | 15 - 60 minutes at peak temperature | Duration for dye fixation within the fiber |

Table 2: Post-Dyeing Reduction Clearing Process

Parameter Recommended Value Purpose
Temperature 70 - 80°C Optimal temperature for the chemical reaction
Time 15 - 20 minutes Duration of the clearing treatment
Sodium Hydrosulfite 2.0 - 3.0 g/L Reducing agent to strip unfixed surface dye

| Sodium Hydroxide | 2.0 g/L | Provides the necessary alkaline conditions |

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol outlines the standard laboratory procedure for dyeing polyester fabric with this compound.

  • Pre-treatment: Scour the polyester fabric with a non-ionic detergent to remove any impurities, then rinse thoroughly.

  • Dye Dispersion: Create a paste by mixing the required amount of this compound with an equal amount of a dispersing agent and a small volume of cold water. Stir until a smooth paste is formed, then dilute with warm water (40-50°C).

  • Dye Bath Preparation: Set the dye bath at 60°C. Add the prepared dye dispersion and any other auxiliaries like a leveling agent. Adjust the pH to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the pre-treated polyester fabric into the dye bath.

    • Raise the temperature from 60°C to 130°C at a rate of 1.5-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath down to 70-80°C at a rate of approximately 2°C per minute.

    • Drain the dye bath.

  • Reduction Clearing:

    • Prepare a new bath at 50°C.

    • Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L).

    • Raise the temperature to 70-80°C and run the fabric for 15-20 minutes.

    • Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralization and Final Rinse:

    • Perform a cold rinse.

    • Neutralize the fabric with acetic acid to a neutral pH.

    • Rinse thoroughly with cold water and dry.

Visualizations

Diagram 1: Experimental Workflow for Polyester Dyeing

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Fabric Scouring D Load Fabric @ 60°C A->D B Dye Dispersion (Dye + Dispersing Agent) C Dye Bath Preparation (pH 4.5-5.5) B->C C->D E Heat to 130°C (1.5-2°C/min) D->E F Hold @ 130°C (30-60 min) E->F G Cool to 70°C F->G H Reduction Clearing (70-80°C) G->H I Hot Rinse H->I J Neutralization I->J K Final Rinse & Dry J->K

Caption: Workflow for the high-temperature exhaust dyeing of polyester.

Diagram 2: Troubleshooting Logic for Poor Color Fastness

G Start Poor Wash/Rubbing Fastness Observed CheckRC Was Reduction Clearing Performed? Start->CheckRC CheckParams Were RC Parameters (Temp, Time, Chemicals) Correct? CheckRC->CheckParams Yes Sol1 Implement Reduction Clearing Step CheckRC->Sol1 No CheckDyeing Were Dyeing Temp/Time Sufficient for Fixation? CheckParams->CheckDyeing Yes Sol2 Optimize RC: - Temp: 70-80°C - Time: 15-20 min - Correct Chemical Dosing CheckParams->Sol2 No Sol3 Optimize Dyeing Cycle: - Temp: 115-130°C - Time: 30-60 min CheckDyeing->Sol3 No End Fastness Improved CheckDyeing->End Yes Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting poor color fastness issues.

References

Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of uneven dyeing when using Disperse Brown 1. The following information is presented in a question-and-answer format to directly address common problems encountered during laboratory-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing with this compound?

Uneven dyeing with this compound, and disperse dyes in general, typically stems from a few key factors. These include:

  • Improper Dye Dispersion: The dye particles may agglomerate, leading to spots and an uneven appearance. This can be caused by poor dye quality, inadequate dispersion, or adverse conditions in the dye bath.

  • Incorrect Temperature Control: Rapid or uneven heating of the dye bath can cause the dye to rush onto the fiber surface, resulting in poor leveling and shade variations.[1]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic environment. Deviations from the optimal pH range can affect the dye's stability and uptake rate.[1][2]

  • Poor Fabric Preparation: The presence of impurities such as oils, waxes, or sizing agents on the fabric can hinder uniform dye penetration.

  • Improper Selection or Concentration of Auxiliaries: The choice and amount of dispersing and leveling agents are critical for achieving a level dyeing.

Q2: What is the optimal pH for a this compound dye bath?

The optimal pH range for dyeing with disperse dyes, including this compound, is typically between 4.5 and 5.5 .[1][2] Maintaining this weakly acidic condition is crucial for the stability of the dye dispersion and for ensuring a consistent rate of dye uptake by the polyester fibers. Acetic acid is commonly used to adjust the pH of the dye bath.

Q3: What is the recommended dyeing temperature for this compound?

This compound is suitable for the high-temperature dyeing of polyester. The dyeing process is typically carried out at 130°C . It is critical to control the rate of temperature rise to ensure even dye uptake.

Q4: What is the role of a leveling agent in the dyeing process?

A leveling agent is a chemical auxiliary that helps to produce a more uniform color by slowing down the initial rate of dye uptake by the fibers. It promotes the even distribution of the dye molecules, especially during the critical heating phase, and can help to correct initial unevenness by facilitating dye migration from areas of high concentration to areas of lower concentration. High-temperature leveling agents are specifically designed to be stable and effective at the temperatures required for disperse dyeing.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues of uneven dyeing.

Problem: Color Spots or Speckles on the Fabric

This issue is often a result of poor dye dispersion, where dye particles aggregate instead of remaining finely dispersed in the dye bath.

Possible Causes & Solutions:

CauseSolution
Inadequate Dye Dispersion Ensure the dye is properly pasted with a dispersing agent and a small amount of warm water before adding it to the dye bath.
Poor Quality Dispersing Agent Use a high-quality dispersing agent that is stable at high temperatures. The typical concentration is around 1 g/L.
Water Hardness Use demineralized water or add a sequestering agent to the dye bath to chelate calcium and magnesium ions.
Dye Agglomeration at High Temperatures Select a dispersing agent with good high-temperature stability. Perform a dispersion stability test on the dye.
Problem: Streaky or Patchy Dyeing (Unlevelness)

This is characterized by variations in shade across the fabric, often appearing as light or dark patches or streaks.

Possible Causes & Solutions:

CauseSolution
Rapid Rate of Temperature Rise Employ a slower, controlled rate of temperature increase, especially in the critical range of 80°C to 130°C. A rate of 1°C/minute is a good starting point.
Insufficient Leveling Agent Add or increase the concentration of a suitable high-temperature leveling agent. Concentrations can range from 0.5 g/L to 4.5 g/L depending on the specific agent and the depth of shade.
Incorrect pH Strictly maintain the dye bath pH between 4.5 and 5.5.
Improper Fabric Preparation Ensure the fabric is thoroughly scoured to remove all sizing agents, oils, and other impurities.
Poor Dyebath Circulation Ensure adequate agitation and circulation of the dye liquor to maintain uniform temperature and dye concentration.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester

ParameterRecommended Value/RangeNotes
Dye Concentration Dependent on desired shade
pH 4.5 - 5.5Adjust with acetic acid.
Dyeing Temperature 130°CHigh-temperature method.
Temperature Rise Rate 1 - 2 °C / minuteSlower rate promotes levelness.
Holding Time at 130°C 30 - 60 minutes
Dispersing Agent 1 g/LUse a high-temperature stable agent.
Leveling Agent 0.5 - 2.0 g/LAdjust based on dye concentration and fabric.
Liquor Ratio 10:1 to 50:1

Experimental Protocols

Protocol 1: Fabric Preparation (Desizing and Scouring)

This protocol describes a general procedure for preparing polyester fabric to ensure it is free of impurities that can interfere with dyeing.

  • Desizing: For starch-based sizes, an enzymatic desizing process is effective.

    • Prepare a bath containing a suitable amylase enzyme according to the manufacturer's instructions.

    • Immerse the fabric in the bath and treat for the recommended time and temperature (often around 60-70°C).

    • Rinse the fabric thoroughly with hot water.

  • Scouring: This step removes oils and waxes.

    • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).

    • Treat the fabric at 70-80°C for 30 minutes.

    • Rinse thoroughly with hot water, followed by a cold water rinse.

    • Dry the fabric before dyeing.

Protocol 2: Evaluation of this compound Dispersion Stability (Filter Paper Method)

This simple test helps to assess the quality of the dye dispersion.

  • Prepare a 10 g/L solution of this compound with a dispersing agent. Adjust the pH to 5 with acetic acid.

  • Take a 500 mL sample of the solution and filter it through a standard laboratory filter paper (e.g., Whatman No. 2) using a Büchner funnel under suction.

  • Observe the filter paper for any large, visible dye particles or aggregates. A good dispersion will pass through the filter paper with minimal residue.

  • To test high-temperature stability, heat another 400 mL of the dye solution in a sealed container in a laboratory dyeing machine to 130°C and hold for 1 hour.

  • Cool the solution and repeat the filtration test. Compare the amount of residue with the unheated sample. A stable dispersion will show minimal increase in particle size after heating.

Visualizations

Troubleshooting_Uneven_Dyeing uneven_dyeing Uneven Dyeing Observed color_spots Color Spots / Speckles uneven_dyeing->color_spots Visual Inspection streaks_patches Streaks / Patches uneven_dyeing->streaks_patches Visual Inspection dispersion_check Check Dye Dispersion color_spots->dispersion_check water_hardness_check Check Water Hardness color_spots->water_hardness_check auxiliary_quality_check Check Auxiliary Quality color_spots->auxiliary_quality_check temp_control_check Review Temperature Profile streaks_patches->temp_control_check ph_check Verify Dye Bath pH streaks_patches->ph_check leveling_agent_check Evaluate Leveling Agent streaks_patches->leveling_agent_check fabric_prep_check Assess Fabric Preparation streaks_patches->fabric_prep_check improve_dispersion Improve Dispersion Technique (Pasting) dispersion_check->improve_dispersion use_soft_water Use Demineralized Water or Sequestering Agent water_hardness_check->use_soft_water use_high_quality_aux Use High-Quality Dispersing Agent auxiliary_quality_check->use_high_quality_aux adjust_temp_rate Slow Temperature Ramp Rate (1-2°C/min) temp_control_check->adjust_temp_rate adjust_ph Adjust pH to 4.5-5.5 ph_check->adjust_ph optimize_leveling_agent Adjust Leveling Agent Type/ Concentration leveling_agent_check->optimize_leveling_agent improve_scouring Ensure Thorough Scouring fabric_prep_check->improve_scouring

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment fabric_prep Fabric Preparation (Desizing & Scouring) load_fabric Load Fabric fabric_prep->load_fabric dyebath_prep Dye Bath Preparation (Water, Auxiliaries, pH) dyebath_prep->load_fabric dye_dispersion Dye Dispersion (Pasting) dye_dispersion->dyebath_prep temp_ramp Temperature Ramp (to 130°C) load_fabric->temp_ramp hold Hold at 130°C temp_ramp->hold cool Cool Down hold->cool rinse Rinsing cool->rinse reduction_clear Reduction Clearing (Optional) rinse->reduction_clear final_rinse Final Rinse & Dry rinse->final_rinse reduction_clear->final_rinse

References

Technical Support Center: Reducing the Environmental Impact of Disperse Brown 1 Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the environmental impact of Disperse Brown 1 dyeing processes.

Frequently Asked Questions (FAQs) & Troubleshooting

General Information

Q1: What is this compound and what are its primary environmental concerns?

This compound (C.I. 11152) is an azo dye used for dyeing hydrophobic synthetic fibers like polyester.[1][2][3] Its molecular formula is C16H15Cl3N4O4.[2][4] The primary environmental concerns stem from the discharge of colored effluents into water bodies. This wastewater can increase the biochemical and chemical oxygen demand (BOD and COD), alter the pH, and reduce light penetration, which inhibits photosynthesis in aquatic ecosystems. Additionally, as an azo dye, this compound has the potential to break down into harmful aromatic amines. Some disperse dyes are also known to be toxic, mutagenic, and carcinogenic.

Q2: What are the typical characteristics of untreated wastewater from this compound dyeing?

Wastewater from disperse dyeing processes is a significant source of pollution. It typically contains unfixed dyes (around 8-20% of the initial amount), dispersing agents, leveling agents, salts, and other chemical auxiliaries. This effluent is characterized by high temperatures, extreme pH levels, and high concentrations of Total Suspended Solids (TSS), Chemical Oxygen Demand (COD), and Biochemical Oxygen Demand (BOD).

Process Optimization & Troubleshooting

Q3: How can I optimize the dyeing process to reduce waste and environmental impact?

Process optimization is crucial for minimizing the environmental footprint of dyeing operations. Key strategies include:

  • Lowering the Liquor Ratio: Reducing the amount of water used per unit of fabric (e.g., from a 1:15 to a 1:6–1:8 ratio) decreases water, chemical, and energy consumption.

  • Optimizing Temperature and Time: Carefully controlling the dyeing temperature and duration can improve dye uptake by the fabric, reducing the amount of residual dye in the effluent. For some processes, a 13% reduction in process time has been achieved through optimization.

  • Using High-Performance Dyes: Dyes with high exhaustion and fixation rates lead to less waste.

  • Efficient Washing: Employing high-performance soaping agents can remove unfixed dyes in fewer rinses, thereby reducing wastewater volume.

Q4: My dyeing process results in uneven color. How can I fix this and why is it an environmental issue?

Uneven dyeing is a common defect that leads to fabric wastage, increasing the overall environmental impact.

  • Causes: Common causes include improper dosing of dyes and chemicals, poor dye solubility, incorrect heating rates, and non-uniform pretreatment of the fabric.

  • Troubleshooting:

    • Ensure uniform fabric pretreatment to guarantee consistent absorbency.

    • Select dyes with good migration properties.

    • Control the rate of temperature increase, as a rapid rise can cause uneven dye absorption.

    • Ensure proper circulation of the dye bath and movement of the fabric within the dyeing machine.

    • Use appropriate dispersing agents to prevent dye aggregation.

Q5: I'm observing dye spots on my fabric. What causes this and how can it be prevented?

Dye spots are another defect that contributes to waste. They are often caused by the aggregation or precipitation of dye particles.

  • Causes: This can be due to poor dye dispersion, exceeding the dye's solubility limit, or interactions with hard water minerals.

  • Troubleshooting:

    • Ensure dyes are completely dissolved and well-dispersed before starting the dyeing process.

    • Use a high-quality dispersing agent.

    • Check water hardness and use a sequestering agent if necessary.

    • Clean dyeing machinery regularly to prevent the buildup of dye residues.

Wastewater Treatment

Q6: What are the most effective methods for treating wastewater containing this compound?

Due to their low water solubility and resistance to conventional treatment methods, removing disperse dyes from wastewater can be challenging. A combination of physical, chemical, and biological methods is often most effective.

  • Biological Treatment: Microorganisms, such as certain bacteria and fungi, can biodegrade disperse dyes. For instance, Bacillus sp. VUS has been shown to completely degrade Disperse Brown 3REL within 8 hours under specific conditions. This is an eco-friendly and cost-effective approach.

  • Adsorption: Using adsorbents like activated carbon is a widely used physical method to remove disperse dyes from effluent. Other low-cost adsorbents, such as those derived from sewage sludge or orange peels, have also been investigated.

  • Advanced Oxidation Processes (AOPs): Techniques like ozonation and photocatalysis can effectively break down complex dye molecules.

  • Membrane Filtration: Technologies such as ultrafiltration, nanofiltration, and reverse osmosis can be used to separate dyes from the wastewater, allowing for potential water reuse.

Q7: My biological treatment system shows low decolorization efficiency for the dye effluent. What should I check?

Low efficiency in a biological treatment system can be due to several factors.

  • Troubleshooting Steps:

    • Check Operating Conditions: Ensure the pH and temperature of the system are within the optimal range for the microorganisms. For Bacillus sp. VUS, the optimal temperature is 40°C and the pH range is 6.5-12.0.

    • Assess Nutrient Availability: The growth and enzymatic activity of microorganisms depend on the presence of sufficient nutrients. The medium may need to be supplemented.

    • Investigate Toxicity: High concentrations of the dye or the presence of other toxic chemicals in the effluent can inhibit microbial activity.

    • Acclimatize the Biomass: The microorganisms may require a period of acclimatization to the specific dye effluent.

    • Evaluate Oxygen Levels: The degradation process can be aerobic or anaerobic. Ensure the correct oxygen conditions are maintained for the specific microbial consortium being used. For example, the degradation of Brown 3REL by Bacillus sp. VUS occurs under static anoxic conditions.

Sustainable Alternatives

Q8: Are there any eco-friendly alternatives to conventional disperse dyes like this compound?

Yes, research is ongoing to develop more sustainable dyeing options.

  • Low-Temperature Disperse Dyes: These dyes can be fixed at lower temperatures (110–120°C instead of 130°C), reducing energy consumption.

  • Natural Dyes: Modified natural colorants, such as those derived from curcumin, are being explored as eco-friendly alternatives for dyeing polyester.

  • Waterless Dyeing Technologies: Supercritical carbon dioxide (scCO2) dyeing is an innovative technology that uses CO2 in a supercritical state as the dyeing medium, completely eliminating the need for water and wastewater treatment.

Quantitative Data Summary

Table 1: Optimized Parameters for Biological Degradation of Disperse Brown 3REL by Bacillus sp. VUS

Parameter Optimal Value Reference
Degradation Time 8 hours (for 100% degradation)
Temperature 40°C
pH Range 6.5 - 12.0

| Condition | Static Anoxic | |

Table 2: Comparison of Eco-Friendly Dyeing Process Modifications

Technique Key Advantage Typical Parameters Reference
Low Liquor Ratio Dyeing Reduces water, chemical, and energy use. Switch from 1:15 to 1:6–1:8 liquor ratio.
Low-Temperature Dyeing Reduces heating energy consumption. Fixation at 110–120°C.
Efficient Washing Reduces wastewater volume. Use of high-performance soaping agents.

| Supercritical CO2 Dyeing | Eliminates water usage and wastewater. | High pressure and temperature (e.g., 82°C). | |

Experimental Protocols

Protocol 1: Standard High-Temperature Exhaust Dyeing of Polyester

This protocol describes a typical laboratory-scale high-temperature dyeing process for polyester fabric with disperse dyes.

  • Preparation:

    • Prepare a dye bath with the required amount of this compound, a dispersing agent, and a pH buffer (typically to achieve an acidic pH).

    • The liquor ratio (ratio of the weight of the dye bath to the weight of the fabric) is set, for example, at 10:1.

  • Dyeing Process:

    • Immerse the pre-wetted polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130°C at a controlled rate (e.g., 1-2°C/minute).

    • Hold the temperature at 130°C for a specified time (e.g., 60 minutes) to allow for dye penetration and fixation.

    • Cool the dye bath down to approximately 70-80°C.

  • Rinsing and Clearing:

    • Drain the dye bath and rinse the fabric with hot and then cold water.

    • Perform a reduction clearing process to remove unfixed surface dye. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-80°C for 20-30 minutes.

    • Rinse the fabric thoroughly and neutralize any remaining alkali.

    • Dry the dyed fabric.

Protocol 2: Analysis of Wastewater for Chemical Oxygen Demand (COD)

This protocol outlines a general method for determining the COD of a wastewater sample, a common measure of organic pollutant levels.

  • Sample Preparation:

    • Homogenize the wastewater sample. If necessary, dilute the sample with deionized water to bring the COD level within the measurement range of the test.

  • Digestion:

    • Pipette a specific volume (e.g., 2.5 mL) of the sample into a COD digestion vial containing a strong oxidizing agent (potassium dichromate) and sulfuric acid.

    • Tightly cap the vials and invert them several times to mix.

    • Place the vials in a preheated COD reactor block at 150°C for 2 hours.

  • Measurement:

    • Allow the vials to cool to room temperature.

    • Measure the absorbance of the solution using a spectrophotometer or colorimeter at a specific wavelength (e.g., 620 nm for high-range tests).

    • The instrument, calibrated with standards of known COD concentrations, will display the COD value in mg/L.

Note: Always follow the specific instructions provided with the COD test kits and adhere to all safety precautions when handling corrosive reagents.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Process cluster_finishing Phase 3: Post-Treatment cluster_waste Phase 4: Waste Management fabric_prep Fabric Pre-treatment (Scouring) dyeing High-Temperature Dyeing (e.g., 130°C) fabric_prep->dyeing bath_prep Dye Bath Preparation (Dye, Dispersant, Buffer) bath_prep->dyeing rinsing Rinsing dyeing->rinsing effluent Effluent Collection dyeing->effluent clearing Reduction Clearing rinsing->clearing rinsing->effluent drying Drying & Finishing clearing->drying clearing->effluent treatment Wastewater Treatment (Biological, Adsorption, etc.) effluent->treatment discharge Treated Water Discharge or Reuse treatment->discharge

Caption: Workflow for an environmentally conscious disperse dyeing process.

environmental_impact_factors impact Environmental Impact (Water Pollution, Energy Use, Waste) process Dyeing Process Parameters process->impact sub_process Liquor Ratio Temperature Time Dyeing Technology process->sub_process chemicals Chemical Selection chemicals->impact sub_chemicals Dye Type (High/Low Fixation) Dispersing Agents Auxiliaries chemicals->sub_chemicals waste_treatment Wastewater Treatment Efficiency waste_treatment->impact mitigates

Caption: Key factors influencing the environmental impact of disperse dyeing.

troubleshooting_decolorization action_node action_node end_node end_node start Low Decolorization Efficiency? q_ph_temp Is pH & Temp Optimal? start->q_ph_temp q_nutrients Are Nutrients Sufficient? q_ph_temp->q_nutrients Yes a_adjust_params Adjust pH and Temperature q_ph_temp->a_adjust_params No q_toxicity Is Effluent Toxic? q_nutrients->q_toxicity Yes a_add_nutrients Supplement with Nutrients q_nutrients->a_add_nutrients No q_acclimatized Is Biomass Acclimatized? q_toxicity->q_acclimatized No a_dilute Dilute Effluent or Investigate Toxicants q_toxicity->a_dilute Yes a_acclimatize Allow More Time for Acclimatization q_acclimatized->a_acclimatize No end_success Problem Resolved q_acclimatized->end_success Yes a_adjust_params->q_nutrients a_add_nutrients->q_toxicity a_dilute->q_acclimatized a_acclimatize->end_success

Caption: Troubleshooting logic for low biological decolorization efficiency.

References

Technical Support Center: Overcoming Poor Wash Fastness of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor wash fastness of Disperse Brown 1 in their experiments.

Troubleshooting Guide

Poor wash fastness, characterized by color bleeding and staining of adjacent materials, is a common issue when working with this compound. This guide provides a systematic approach to diagnosing and resolving the root causes of this problem.

Problem: Significant color loss and staining of multi-fiber swatch after a standard wash test (e.g., ISO 105-C06).

Initial Assessment Workflow

cluster_0 start Start: Poor Wash Fastness Observed check_rc Was a reduction clearing step performed after dyeing? start->check_rc perform_rc Implement a reduction clearing process. check_rc->perform_rc No optimize_rc Is the reduction clearing process optimized? check_rc->optimize_rc Yes final_assessment Re-evaluate wash fastness. Problem solved? perform_rc->final_assessment check_dyeing Review Dyeing Protocol: - Temp/Time adequate? - pH correct? - Dispersing agent optimal? optimize_rc->check_dyeing No optimize_rc->final_assessment Yes optimize_dyeing Adjust dyeing parameters: Increase temperature/time, check pH, evaluate auxiliaries. check_dyeing->optimize_dyeing optimize_dyeing->final_assessment check_thermomigration Was a high-temperature finishing step used (e.g., heat setting)? address_thermomigration Select low-thermomigration dyes or use anti-migration agents. check_thermomigration->address_thermomigration Yes consult Consult literature for alternative dyes or finishing methods. check_thermomigration->consult No address_thermomigration->final_assessment final_assessment->check_thermomigration No end End: Desired Wash Fastness Achieved final_assessment->end Yes no_end End: Further Investigation Required consult->no_end

Caption: Troubleshooting workflow for poor wash fastness of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness with this compound?

A1: The leading cause of poor wash fastness is the presence of unfixed dye particles on the surface of the fiber after the dyeing process is complete.[1][2][3][4] Disperse dyes, including this compound, have low water solubility. Without a thorough clearing process, these surface dye particles will easily wash off, leading to color bleeding and staining of other materials.

Q2: How does reduction clearing improve the wash fastness of this compound?

A2: Reduction clearing is a critical after-treatment that chemically alters the unfixed dye on the fiber surface, making it more soluble in water so it can be washed away. The process uses a reducing agent, like sodium hydrosulfite, which breaks the azo bonds (-N=N-) in the dye's chromophore. This destroys the color and increases the dye's solubility, allowing for its effective removal during rinsing. This leaves behind only the dye that has properly diffused into and is trapped within the polyester fiber, which is highly resistant to washing.

Q3: Can the reduction clearing process alter the final shade of the dyed material?

A3: When performed correctly, reduction clearing should not affect the shade of the dye that has penetrated the fiber. The process is designed to only act on the surface dye. However, overly aggressive conditions (e.g., excessively high temperatures, prolonged treatment times, or incorrect pH) could potentially lead to some dye being stripped from within the fiber, which may cause a slight lightening of the shade. It is crucial to follow optimized protocols.

Q4: What is thermal migration and how does it affect the wash fastness of this compound?

A4: Thermal migration is a phenomenon where, during subsequent high-temperature processes like heat-setting or finishing, some dye molecules that have penetrated the fiber migrate back to the surface. This can lead to a decrease in wash fastness even after a successful reduction clearing. The use of certain softeners and other finishing agents can exacerbate this issue. If thermal migration is suspected, selecting disperse dyes with higher sublimation fastness or using specialized anti-migration auxiliaries is recommended.

Q5: Are there more environmentally friendly alternatives to conventional alkaline reduction clearing?

A5: Yes, several eco-friendly alternatives to the traditional sodium hydrosulfite and caustic soda method are available. Acidic reduction clearing agents are one such option. These can often be used in the cooling acidic dyebath, which saves water, energy, and time by eliminating the need for intermediate rinsing and neutralization steps. Other innovative techniques being explored include enzymatic treatments, ozone, and plasma treatments, which show promise in effectively clearing surface dye with a reduced environmental footprint.

Data on Wash Fastness Improvement

The following table summarizes the expected improvement in wash fastness ratings for disperse-dyed polyester after implementing a proper reduction clearing process. The ratings are based on the ISO 105-C06 standard, which assesses both color change and staining on a scale of 1 (poor) to 5 (excellent).

Treatment StageColor Change Rating (ISO 105-C06)Staining on Multifiber (ISO 105-C06) - CottonStaining on Multifiber (ISO 105-C06) - Polyester
After Dyeing (No Clearing)3-42-33
After Alkaline Reduction Clearing4-54-54-5
After Acidic Reduction Clearing4-54-54-5

Note: These are typical values for medium to dark shades of disperse dyes on polyester. Actual results with this compound may vary based on the specific dyeing and clearing conditions.

Experimental Protocols

Protocol 1: Alkaline Reduction Clearing

This protocol details the standard laboratory procedure for improving the wash fastness of polyester dyed with this compound.

Workflow for Alkaline Reduction Clearing

cluster_1 start Start: Dyed Polyester Fabric rinse1 Rinse dyed fabric in cold water. start->rinse1 prepare_bath Prepare clearing bath: - Liquor Ratio: 20:1 - 2 g/L Sodium Hydrosulfite - 2 g/L Caustic Soda - 1 g/L Detergent rinse1->prepare_bath treat Introduce fabric to bath. Heat to 70-80°C. Treat for 15-20 minutes. prepare_bath->treat rinse2 Drain bath. Hot rinse (60°C). treat->rinse2 neutralize Neutralize with 0.5-1.0 g/L Acetic Acid. rinse2->neutralize rinse3 Cold rinse until water is clear. neutralize->rinse3 dry Dry the fabric at a temperature below 60°C. rinse3->dry end End: Fabric ready for testing. dry->end

Caption: Step-by-step workflow for the alkaline reduction clearing process.

Methodology:

  • Initial Rinse: After dyeing, thoroughly rinse the polyester fabric in cold water to remove any loose surface dye and residual chemicals.

  • Prepare Clearing Bath: Prepare a fresh bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight). Add the following, in order:

    • 2 g/L Caustic Soda (Sodium Hydroxide)

    • 1 g/L Anionic Detergent

    • 2 g/L Sodium Hydrosulfite (Sodium Dithionite)

  • Treatment: Immerse the rinsed fabric in the clearing bath. Raise the temperature to 70-80°C and maintain for 15-20 minutes.

  • Hot Rinse: Drain the clearing bath and rinse the fabric thoroughly with hot water (approximately 60°C).

  • Neutralization: In a fresh bath, neutralize the fabric with 0.5-1.0 g/L of acetic acid for 5 minutes at room temperature.

  • Final Rinse: Perform a final cold rinse until the water runs clear.

  • Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a temperature not exceeding 60°C.

Protocol 2: Wash Fastness Testing (ISO 105-C06)

This protocol outlines the standardized method for assessing the wash fastness of the treated fabric.

Methodology:

  • Specimen Preparation: Cut a 10x4 cm piece of the treated fabric. Sew it together with a standard multifiber fabric of the same dimensions. The multifiber fabric typically includes strips of acetate, cotton, nylon, polyester, acrylic, and wool.

  • Washing Solution: Prepare the washing solution according to the specific test conditions of ISO 105-C06 (e.g., C2S, which simulates a 60°C domestic wash). This typically involves a standard ECE phosphate-based detergent.

  • Washing Procedure: Place the composite specimen in a stainless-steel container of a launder-o-meter. Add the washing solution and the specified number of stainless-steel balls (to simulate mechanical action).

  • Running the Test: Operate the machine at the specified temperature (e.g., 60°C) for the specified duration (e.g., 30 minutes).

  • Rinsing and Drying: After the cycle, remove the specimen, rinse it twice in deionized water, and then in cold running water. Unstitch the composite specimen, leaving one short edge attached. Allow it to air dry in the dark at a temperature not exceeding 60°C.

  • Evaluation: Once dry, assess the change in color of the dyed fabric and the degree of staining on each strip of the multifiber fabric using the standard grey scales under controlled lighting conditions. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.

References

Issues with aggregation of Disperse Brown 1 in dye baths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues related to the aggregation of C.I. Disperse Brown 1 in dye baths. The information is tailored for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

Troubleshooting Guide: Aggregation of this compound

Aggregation of this compound can lead to various experimental issues, including uneven dyeing, color spots, and reduced color yield. This guide provides a systematic approach to diagnosing and resolving these problems.

Issue IDProblemPotential CausesRecommended Solutions
DB1-A01 Visible dye particles or "tarring" in the dye bath Inadequate Dispersion: Insufficient or ineffective dispersing agent.[1] High Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) causing dye precipitation.[2][3] Incorrect pH: Dye bath pH is outside the optimal range, leading to instability. Poor Initial Dye Dispersion: The dye was not properly wetted and dispersed before heating.- Increase the concentration of the dispersing agent. - Switch to a more thermally stable dispersing agent (e.g., a naphthalene sulfonic acid-formaldehyde condensate).[1] - Use deionized or softened water for dye bath preparation.[3] - Add a chelating agent (e.g., EDTA) to sequester metal ions. - Adjust the pH to the recommended range of 4.5-5.5 using acetic acid. - Prepare a pre-dispersion of the dye in a small amount of water and dispersing agent before adding it to the main dye bath.
DB1-A02 Color spots or speckling on the substrate Dye Agglomeration at High Temperatures: The dispersing agent is not stable at the dyeing temperature. Rapid Heating Rate: A fast temperature rise can "shock" the dispersion, causing particles to aggregate. Contaminants in the Dye Bath: Residual oils or other impurities on the substrate or in the water.- Select a dispersing agent with high thermal stability. - Employ a slower, controlled heating rate (e.g., 1-2°C per minute). - Ensure thorough pre-treatment of the substrate to remove any sizing agents or oils. - Use high-purity water and chemicals.
DB1-A03 Uneven dyeing or poor color yield Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively penetrate the substrate fibers. Incorrect Dyeing Temperature: The temperature is too low for adequate dye diffusion into the fiber. Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dispersion.- Implement solutions from DB1-A01 and DB1-A02 to prevent aggregation. - Ensure the dyeing temperature is maintained within the optimal range for polyester (typically 120-130°C). - Verify the compatibility of all chemicals used in the dye bath.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in a dye bath?

A1: The main factors leading to the aggregation of this compound include incorrect pH, high water hardness, use of an inadequate or insufficient amount of dispersing agent, high dyeing temperatures, and a rapid heating rate. Impurities in the dye or on the substrate can also contribute to instability.

Q2: What is the optimal pH for a this compound dye bath?

A2: For most disperse dyes, including azo dyes like this compound, the optimal pH range for stability is between 4.5 and 5.5. Dyeing in a neutral or alkaline medium can lead to dye degradation and aggregation.

Q3: Can I use tap water to prepare my dye bath?

A3: It is not recommended to use tap water, especially if it is hard. High concentrations of calcium and magnesium ions in hard water can lead to the precipitation of the disperse dye. It is best to use deionized or softened water.

Q4: How can I assess the dispersion stability of my this compound solution?

A4: A simple qualitative method is the filter paper test. Prepare a solution of your dye and filter it through a #2 filter paper. Then, heat a separate portion of the dye solution to your target temperature, cool it down, and filter it again. A significant increase in residue on the filter paper indicates poor thermal stability. For quantitative analysis, particle size analysis can be employed.

Q5: Why is my color yield low even without visible aggregation?

A5: Low color yield can be due to the formation of micro-aggregates that are not visible to the naked eye. These small aggregates may still be too large to effectively penetrate the pores of the substrate. Additionally, the presence of polyester oligomers on the fiber surface can hinder dye uptake.

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Efficacy

This protocol allows for the quantitative comparison of different dispersing agents for this compound.

1. Materials:

  • C.I. This compound

  • Deionized water

  • Acetic acid

  • Dispersing agents to be tested (e.g., lignosulfonate, naphthalene sulfonic acid-formaldehyde condensate)

  • Beakers, magnetic stirrer, and hot plate

  • pH meter

  • Particle size analyzer

  • Spectrophotometer

2. Procedure:

  • Prepare stock solutions (e.g., 1% w/v) of each dispersing agent in deionized water.

  • In separate beakers, prepare dye baths with a fixed concentration of this compound (e.g., 1 g/L) and varying concentrations of each dispersing agent (e.g., 0.5, 1.0, 1.5, 2.0 g/L).

  • Adjust the pH of each dye bath to 5.0 with acetic acid.

  • Measure the initial particle size distribution of each dye bath at room temperature using a particle size analyzer.

  • Heat the dye baths to the desired dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/minute) and hold for 60 minutes.

  • Cool the dye baths to room temperature.

  • Re-measure the particle size distribution.

  • Filter a portion of each solution and measure the absorbance of the filtrate using a spectrophotometer to assess for any loss of soluble dye.

3. Data Analysis:

  • Compare the change in mean particle size before and after heating for each dispersing agent and concentration.

  • A smaller change indicates better thermal stability.

  • Correlate particle size data with the spectrophotometric analysis of the filtrate.

Protocol 2: Determination of Optimal pH for Dispersion Stability

1. Materials:

  • C.I. This compound

  • Deionized water

  • Optimal dispersing agent (determined from Protocol 1)

  • Acetate buffer solutions (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Beakers, magnetic stirrer, and hot plate

  • pH meter

  • Particle size analyzer

2. Procedure:

  • Prepare a series of dye baths with a fixed concentration of this compound and the optimal dispersing agent.

  • Adjust the pH of each dye bath to a different value within the range of 4.0 to 7.0 using the acetate buffer solutions.

  • Measure the initial particle size distribution at room temperature.

  • Heat the dye baths to 130°C, hold for 60 minutes, and cool to room temperature.

  • Re-measure the particle size distribution.

3. Data Analysis:

  • Plot the change in mean particle size against the pH to determine the pH at which the least aggregation occurs.

Visualizations

Troubleshooting_Workflow cluster_issue Problem Identification cluster_causes Potential Causes Analysis cluster_solutions Solution Implementation cluster_verification Verification start Start: Aggregation Issue with this compound issue_desc Visible Particles, Color Spots, or Poor Color Yield? start->issue_desc cause1 Check Dye Bath Parameters: pH, Water Hardness, Dispersing Agent issue_desc->cause1 Yes cause2 Review Dyeing Process: Heating Rate, Temperature, Pre-treatment issue_desc->cause2 Yes cause3 Verify Chemical Compatibility issue_desc->cause3 Yes solution1 Adjust Dye Bath: Correct pH, Use Deionized Water, Optimize Dispersing Agent cause1->solution1 solution2 Modify Process: Control Heating, Ensure Correct Temperature, Thoroughly Clean Substrate cause2->solution2 solution3 Select Compatible Auxiliaries cause3->solution3 verification Re-run Experiment and Observe for Improvement solution1->verification solution2->verification solution3->verification verification->cause1 No end_success Issue Resolved verification->end_success Yes end_fail Issue Persists: Contact Technical Support

Caption: Troubleshooting workflow for this compound aggregation issues.

Dye_Aggregation_Factors cluster_factors Factors Influencing this compound Aggregation cluster_physicochemical Physicochemical Parameters cluster_procedural Procedural Factors Aggregation Dye Aggregation pH Incorrect pH pH->Aggregation Temp High Temperature Temp->Aggregation Water Water Hardness Water->Aggregation Heating Rapid Heating Rate Heating->Aggregation Dispersion Inadequate Dispersion Dispersion->Aggregation Contaminants Contaminants Contaminants->Aggregation

Caption: Key factors contributing to the aggregation of this compound.

References

Minimizing the formation of toxic byproducts from Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of toxic byproducts from Disperse Brown 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound (CAS No. 12236-00-9) is a mono-azo dye characterized by its low water solubility.[1][2] Its primary application is in the dyeing of hydrophobic synthetic fibers, most notably polyester, as well as acetate, polyamide, and acrylic fibers.[3][4][5] It is also found in hair dye formulations.

Q2: What are the primary toxic byproducts associated with this compound?

The main toxicological concern with this compound, like other azo dyes, is the potential for reductive cleavage of its azo bond (-N=N-). This chemical reduction can release aromatic amines, which are potentially carcinogenic. This compound is synthesized by coupling diazotized 2,6-dichloro-4-nitroaniline with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine . Therefore, the primary toxic byproduct of concern that can be formed upon cleavage is 2,6-dichloro-4-nitroaniline (CAS No. 99-30-9).

Q3: What are the known health risks of 2,6-dichloro-4-nitroaniline?

2,6-dichloro-4-nitroaniline is classified as a hazardous substance. It is considered fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure. Acute exposure can lead to the formation of methemoglobin in the blood, causing cyanosis (a bluish discoloration of the skin), convulsions, and potentially death.

Q4: Under what conditions does this compound degrade into toxic byproducts?

The reductive cleavage of the azo bond can occur under specific chemical conditions. In a laboratory or industrial setting, this is most likely to happen in the presence of reducing agents, particularly under anaerobic (low-oxygen) conditions. Factors such as pH, temperature, and the presence of specific chemical auxiliaries can influence the stability of the dye. In biological systems, enzymes such as azoreductases, present in skin microflora and intestinal bacteria, can also metabolize the dye and release the aromatic amines.

Q5: Are there regulations governing the presence of these byproducts in finished products?

Yes. Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Annex XVII restrict the use of azo dyes that can release any of a list of specified carcinogenic aromatic amines. The standard limit for the presence of any single restricted amine in finished textile or leather articles is 30 mg/kg (30 parts per million).

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during experimental use of this compound, focusing on dyeing processes for synthetic textiles like polyester.

Problem Potential Cause Recommended Solution
Detection of high levels (>30 mg/kg) of 2,6-dichloro-4-nitroaniline in final material. Sub-optimal Dyeing Conditions: Incomplete dye exhaustion and fixation can leave residual dye that is prone to degradation. This can be caused by incorrect temperature, pH, or dyeing time.Optimize Dyeing Protocol: Ensure the process follows a carefully controlled temperature gradient, especially in the critical range for polyester (90-130°C), to maximize dye uptake. Verify and control the pH of the dyebath to the optimal range for disperse dyes (typically pH 4.5-5.5). See the Optimized Disperse Dyeing Protocol below.
Improper Reductive Clearing: The "reductive clearing" step, used to remove unfixed surface dye, may be too harsh or prolonged, causing cleavage of the fixed dye.Refine Clearing Step: Use a milder reducing agent or shorten the clearing time and temperature (e.g., 10 minutes at 70-80°C). The goal is to remove surface dye without breaking the azo bond of the dye that has diffused into the fiber.
Poor color yield or unlevel dyeing. Incorrect Temperature Gradient: A rapid increase in temperature through the critical range can cause rapid, uncontrolled dye uptake, leading to unlevelness and poor fixation.Control Heating Rate: Employ a slower temperature gradient (e.g., 1-2°C/minute) in the critical temperature range (90-130°C) to allow for even diffusion and absorption of the dye into the polyester fibers.
Inadequate Dispersion: Disperse dyes are insoluble and require a dispersing agent to remain stable in the dyebath. Poor dispersion leads to dye agglomeration and uneven application.Use Effective Dispersing Agent: Ensure a high-quality, temperature-stable dispersing agent is used at the correct concentration as per the manufacturer's recommendation.
Inconsistent results between experimental batches. Variability in Process Parameters: Small deviations in pH, temperature profiles, water quality (hardness), or chemical dosages can significantly impact the final outcome.Standardize All Parameters: Maintain strict control over all variables. Use calibrated equipment for measuring pH, temperature, and chemical inputs. Document every step of the process meticulously for reproducibility.

Data Presentation

The following tables illustrate the impact of key process parameters on dye exhaustion, which is inversely related to the potential for residual dye to degrade into toxic byproducts. Higher exhaustion means less available dye for cleavage.

Table 1: Effect of Dyebath pH on Dye Exhaustion (%)

Dye ConcentrationpH 4.0pH 5.0 (Optimal)pH 6.0
1.0% owf88%96% 85%
2.0% owf85%94% 82%
*on weight of fiber

Caption: Maintaining an acidic pH of around 5.0 is critical for maximizing the uptake of this compound on polyester fibers.

Table 2: Effect of Final Dyeing Temperature on Color Strength (K/S)

Dyeing Time120°C130°C (Optimal)140°C
30 min12.515.8 15.5
60 min13.216.5 16.1

Caption: Dyeing at 130°C provides the optimal balance for achieving high color strength (K/S), indicating efficient dye fixation within the fiber.

Experimental Protocols

Protocol 1: Optimized High-Temperature Disperse Dyeing of Polyester

This protocol is designed to maximize dye exhaustion and fixation, thereby minimizing the potential for byproduct formation.

  • Scouring: Prepare the polyester fabric by washing with a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly.

  • Dye Bath Preparation:

    • Set the liquor ratio (ratio of water to fabric weight) to 10:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the bath to 5.0 using acetic acid.

    • Add the pre-dispersed this compound dye (e.g., 1% on weight of fiber).

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature from 60°C to 90°C at a rate of 2°C/minute.

    • Raise the temperature from 90°C to 130°C at a controlled rate of 1°C/minute. This is the critical phase for dye absorption.

    • Hold the temperature at 130°C for 45-60 minutes to ensure full diffusion and fixation.

    • Cool the dyebath down to 80°C at 2°C/minute.

  • Reductive Clearing (Post-Wash):

    • Drain the dyebath. Rinse the fabric.

    • Prepare a new bath with a reducing agent (e.g., 2 g/L sodium hydrosulfite) and caustic soda (e.g., 2 g/L) at pH 10-11.

    • Treat the fabric at 70-80°C for 10-15 minutes to remove unfixed surface dye.

  • Final Rinse and Neutralization:

    • Rinse the fabric with hot water, then cold water.

    • Neutralize the fabric in a bath with 0.5 g/L acetic acid.

    • Rinse again and dry.

Protocol 2: Detection of Aromatic Amines (Based on ISO 14362-1)

This protocol outlines the general steps for testing a dyed textile for the presence of cleaved aromatic amines.

  • Sample Preparation: A representative sample of the dyed textile is accurately weighed (e.g., 1 gram).

  • Colorant Extraction (for Polyester): As disperse dyes are embedded within the fiber, an extraction step is necessary. The sample is treated with a suitable solvent (e.g., xylene) under heat to extract the dye from the polymer matrix.

  • Reductive Cleavage: The extracted dye (or the textile sample directly for fibers like cotton) is placed in a heated, buffered sodium dithionite solution (pH 6) to chemically reduce the azo bonds and release the constituent aromatic amines.

  • Liquid-Liquid Extraction: After cleavage, the aqueous solution is cooled. The released aromatic amines are partitioned into an organic solvent (e.g., tert-Butyl methyl ether) through liquid-liquid extraction.

  • Concentration: The organic phase containing the amines is concentrated to a small, precise volume to increase the sensitivity of the analysis.

  • Analysis by GC-MS (Gas Chromatography-Mass Spectrometry): The concentrated extract is injected into a GC-MS system. The gas chromatograph separates the different amines based on their boiling points and interaction with the column, and the mass spectrometer identifies them based on their unique mass-to-charge ratio, providing unequivocal identification and quantification.

Visualizations

G cluster_0 Minimization Workflow A Start: this compound Application B Dyeing Process Optimization A->B C Control Key Parameters (Temp, pH, Time) B->C D Maximize Dye Exhaustion & Fixation C->D E Controlled Reductive Clearing D->E F Final Product with Minimal Residual Dye E->F G Reduced Potential for Byproduct Formation F->G

Caption: Workflow for minimizing byproduct formation.

G cluster_1 Reductive Cleavage Pathway DB1 This compound (Azo Dye) RA Reducing Conditions (e.g., Sodium Dithionite, Anaerobic Environment) DB1->RA AA1 Toxic Amine Byproduct (2,6-dichloro-4-nitroaniline) RA->AA1 Azo bond cleavage AA2 Coupling Component Derivative RA->AA2 Azo bond cleavage

Caption: Formation of byproducts from this compound.

G cluster_2 Analytical Detection Workflow (ISO 14362-1) S Dyed Textile Sample Ext Dye Extraction (for Polyester) S->Ext Red Reductive Cleavage (Sodium Dithionite) Ext->Red LLE Liquid-Liquid Extraction of Amines Red->LLE Conc Concentration of Extract LLE->Conc An GC-MS Analysis Conc->An Res Quantification of Aromatic Amines An->Res

Caption: Analytical workflow for byproduct detection.

References

Technical Support Center: Stabilizing Disperse Brown 1 in Diverse Chemical Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Disperse Brown 1 in various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (C.I. 11152) is an azo dye with the chemical formula C₁₆H₁₅Cl₃N₄O₄ and a molecular weight of 433.67 g/mol .[1] It is sparingly soluble in water and is typically used in a dispersed form.[2][3] Its stability is a primary concern because, like many disperse dyes, it is prone to aggregation, precipitation, and chemical degradation in various laboratory environments, which can lead to inconsistent experimental results.[4]

Q2: What are the primary factors that influence the stability of this compound solutions?

The stability of this compound is influenced by several factors:

  • pH: Disperse dyes are generally most stable in weakly acidic conditions (pH 4.5-5.5).[5] Alkaline environments can lead to hydrolysis and degradation.

  • Temperature: Elevated temperatures can accelerate degradation and reduce the stability of the dye dispersion.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.

  • Presence of other chemicals: Oxidizing and reducing agents can chemically alter the dye molecule. The compatibility with other components in a solution, such as salts or organic solvents, can also affect its stability.

  • Dispersion quality: The initial particle size and the effectiveness of the dispersing agent are crucial for preventing aggregation and precipitation.

Q3: How can I improve the dispersion of this compound in an aqueous solution?

To improve dispersion:

  • Use a high-quality dispersing agent: Lignosulfonates or naphthalene sulfonic acid-formaldehyde condensates are commonly used.

  • Optimize the dispersing agent concentration: Typically, a concentration of 0.5 - 2.0 g/L is effective.

  • Properly prepare a pre-dispersion: Make a paste of the dye with the dispersing agent and a small amount of water before diluting it to the final volume.

  • Use deionized or softened water: Divalent cations like Ca²⁺ and Mg²⁺ in hard water can cause the dye to precipitate.

  • Consider sonication: This can help break down agglomerates and achieve a finer, more stable dispersion.

Q4: What are the expected degradation products of this compound?

As an azo dye, the primary degradation pathway for this compound involves the cleavage of the azo bond (-N=N-). This can be initiated by reducing agents, light, or certain microorganisms. Analysis using techniques like LC/MS has shown that degradation can lead to the formation of various smaller aromatic compounds. For instance, one study on the biodegradation of a similar dye, Disperse Brown 3REL, identified 6,8-dichloro-quinazoline-4-ol and cyclopentanone as final products.

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

Yes, as this compound contains an amine group within its structure, it can potentially interact with certain pharmaceutical excipients. A notable interaction is the Maillard reaction, which can occur between amines and reducing sugars like lactose, especially at elevated temperatures and humidity, leading to discoloration and degradation of the active molecule. It is crucial to conduct compatibility studies with all excipients in a formulation.

Troubleshooting Guides

Problem ID Issue Potential Cause(s) Recommended Solution(s)
DB1-S01 Precipitation or aggregation of this compound in an aqueous solution. 1. Poor initial dispersion.2. Inadequate dispersing agent.3. High water hardness.4. Unstable pH.1. Prepare a pre-dispersion of the dye before adding it to the main solution.2. Use a suitable dispersing agent at an optimized concentration (e.g., 0.5-2.0 g/L).3. Use deionized or softened water. A chelating agent like EDTA can be added to sequester metal ions.4. Adjust the pH to a weakly acidic range (4.5-5.5) using a suitable buffer.
DB1-C02 Color of the this compound solution fades or changes over time. 1. Photodegradation from exposure to light.2. Chemical degradation due to incompatible reagents (e.g., strong oxidizing or reducing agents).3. pH shift outside the stable range.1. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.2. Ensure all components of the solution are compatible. Avoid the presence of strong oxidizing or reducing agents unless they are part of a controlled degradation experiment.3. Buffer the solution to maintain a stable pH.
DB1-R03 Inconsistent results in biological or chemical assays. 1. Inconsistent dye concentration due to aggregation and settling.2. Degradation of the dye between experiments.3. Variation in dye batches.1. Ensure the solution is well-mixed before each use. Prepare fresh dilutions from a stock solution for each experiment.2. Prepare fresh solutions for each set of experiments to avoid issues with long-term stability.3. If possible, use a single, well-characterized batch of this compound for a series of related experiments.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various stress conditions. This data is compiled from general knowledge of disperse dyes and should be used as a guideline. It is highly recommended to perform specific stability studies for your experimental conditions.

Condition Parameter Value/Range Observed Effect on this compound Reference
pH pH< 4Generally stable, but solubility may be affected.General Knowledge
pH4.5 - 5.5Optimal Stability
pH> 7Increased potential for hydrolysis and degradation, especially at elevated temperatures.
Temperature Temperature4°CRecommended for short-term storage of solutions to minimize degradation.General Knowledge
Temperature25°C (Room Temp)Gradual degradation may occur, especially with exposure to light.
Temperature> 50°CAccelerated degradation and potential for dispersion instability.
Chemical Agents Oxidizing Agent (e.g., H₂O₂)VariesCan lead to cleavage of the azo bond and loss of color.General Knowledge
Reducing Agent (e.g., Na₂S₂O₄)VariesRapidly degrades the dye through reduction of the azo bond.
Light UV/Visible LightVariesCan induce photodegradation, leading to fading of the color.General Knowledge

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Dispersion of this compound

This protocol describes the preparation of a stable aqueous dispersion of this compound suitable for use in various laboratory experiments.

Materials:

  • This compound powder

  • Dispersing agent (e.g., naphthalene sulfonic acid-formaldehyde condensate)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ultrasonicator (optional)

Procedure:

  • Calculate the required amounts of this compound and dispersing agent. A typical starting concentration for the dispersing agent is 1.0 g/L.

  • In a small beaker, create a paste by mixing the weighed this compound powder and the dispersing agent with a small volume of deionized water.

  • Place a stir bar in a larger beaker with the remaining volume of deionized water and place it on a magnetic stirrer.

  • Slowly add the dye paste to the vortex of the stirring water.

  • Continue stirring for at least 30 minutes to ensure thorough dispersion.

  • For a finer dispersion, sonicate the solution for 15-30 minutes in a bath sonicator.

  • Adjust the pH of the final dispersion to 4.5-5.5 with a suitable buffer or dilute acid if necessary.

  • Store the dispersion in a light-protected container at 4°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.

Materials:

  • Stabilized this compound solution (from Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV-Vis spectrophotometer or HPLC system

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound solution with an equal volume of HCl solution. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the this compound solution with an equal volume of NaOH solution. Incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the this compound solution with an equal volume of H₂O₂ solution. Keep at room temperature or a slightly elevated temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the this compound solution in an incubator at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the this compound solution to a controlled light source in a photostability chamber. Keep a control sample wrapped in aluminum foil in the same chamber.

  • Analysis: At specified time points, withdraw samples from each condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable analytical method (e.g., UV-Vis spectrophotometry to measure absorbance at the λmax, or HPLC to separate and quantify the parent dye and degradation products).

Visualizations

cluster_degradation This compound Degradation Pathways cluster_stressors Stress Factors DB1 This compound (Azo Structure) Cleavage Azo Bond Cleavage (-N=N-) DB1->Cleavage Products Degradation Products (e.g., Aromatic Amines) Cleavage->Products Light Light (Photodegradation) Light->Cleavage Heat Heat (Thermal Degradation) Heat->Cleavage pH Extreme pH (Hydrolysis) pH->Cleavage Oxidation Oxidizing/ Reducing Agents Oxidation->Cleavage

Caption: Major degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Analysis Prep Prepare Stabilized This compound Solution Expose Expose to Stress Conditions (Heat, Light, pH, etc.) Prep->Expose Sample Sample at Time Intervals Expose->Sample Analyze Analyze Samples (HPLC, UV-Vis) Sample->Analyze Data Data Analysis & Kinetics Calculation Analyze->Data

Caption: General workflow for a this compound stability study.

cluster_troubleshooting Troubleshooting Logic for Solution Instability Instability Instability Observed (Precipitation/Fading) CheckDispersion Check Dispersion Quality (Particle Size, Aggregates) Instability->CheckDispersion ImproveDispersion Improve Dispersion (Dispersant, Sonication) Instability->ImproveDispersion Poor Dispersion AdjustpH Adjust & Buffer pH (4.5 - 5.5) Instability->AdjustpH Incorrect pH Protect Protect from Light & Use Pure Reagents Instability->Protect Exposure/Contamination CheckDispersion->Instability Poor CheckpH Check pH CheckDispersion->CheckpH Good CheckpH->Instability Out of Range CheckLight Check for Light Exposure & Contaminants CheckpH->CheckLight Optimal CheckLight->Instability Present Stable Stable Solution CheckLight->Stable Absent ImproveDispersion->Stable AdjustpH->Stable Protect->Stable

Caption: Troubleshooting decision tree for this compound instability.

References

Refinement of analytical methods for trace detection of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the trace detection of Disperse Brown 1. It is intended for researchers, scientists, and professionals in drug development and analytical testing.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using chromatographic methods.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: Active silanol groups on the HPLC column can interact with the polar functional groups of this compound.- Use a base-deactivated column or a column with end-capping.- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Column Contamination: Accumulation of matrix components from the sample on the column frit or packing material.- Use a guard column to protect the analytical column and replace it regularly.- Implement a robust sample preparation procedure to remove interferences.- If the column is contaminated, reverse and flush it with a strong solvent.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.- Minimize the length and internal diameter of all connecting tubing.- Ensure proper connections are made to avoid dead volume.
Low Sensitivity / Poor Signal Matrix Effects (Ion Suppression in LC-MS): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, reducing the signal intensity.[1]- Dilute the Sample: A simple dilution of the sample extract can often reduce the concentration of interfering matrix components.[1]- Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to selectively isolate this compound and remove matrix interferences.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
Inappropriate Mobile Phase for MS: The use of non-volatile mobile phase additives (e.g., phosphate buffers) is incompatible with mass spectrometry.- Use volatile mobile phase modifiers such as formic acid, acetic acid, or ammonium formate/acetate.[1]
Inconsistent Retention Times Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios.- Prepare mobile phases fresh daily and degas them thoroughly.- Precisely measure all components of the mobile phase.
Column Temperature Fluctuations: Variations in ambient temperature can affect retention times.- Use a column oven to maintain a constant and stable temperature throughout the analysis.[1]
Ghost Peaks Carryover: Adsorption of the analyte onto surfaces in the injection port or column.- Implement a needle wash step in the autosampler method with a strong solvent.- Inject a blank solvent run after a high-concentration sample to check for carryover.
Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components.- Use high-purity HPLC or LC-MS grade solvents.- Flush the system thoroughly with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges in the trace analysis of this compound from textile samples?

A1: The primary challenges include matrix effects from other dyes, finishing agents, and fibers, which can lead to ion suppression in LC-MS and co-eluting peaks in HPLC-UV.[1] Other challenges are ensuring complete extraction from the textile matrix and maintaining the stability of the dye during sample preparation and analysis.

Q2: How can I minimize matrix effects when analyzing this compound in complex matrices?

A2: To minimize matrix effects, a thorough sample preparation is crucial. This can include techniques like Solid-Phase Extraction (SPE) to clean up the sample. Diluting the sample extract can also be an effective strategy. Additionally, using matrix-matched calibration standards or a stable isotope-labeled internal standard can help to compensate for any remaining matrix effects.

Q3: What are the advantages of using LC-MS/MS over HPLC-UV for the analysis of this compound?

A3: LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This allows for lower detection limits and more confident identification of this compound, especially in complex samples where co-eluting peaks may be present.

Q4: Can this compound degrade during analysis?

A4: Azo dyes can be susceptible to degradation under certain conditions. On-column degradation can occur, potentially due to interactions with the stationary phase or instability in the mobile phase. It is important to use a well-maintained column and freshly prepared mobile phases. Monitoring for the appearance of unexpected peaks can help to identify potential degradation issues.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound and other disperse dyes by LC-MS/MS.

Parameter This compound (LC-MS/MS) Other Disperse Dyes (LC-MS/MS)
Linearity (r²) >0.993>0.993
Limit of Detection (LOD) 0.02 - 1.35 ng/mL0.02 - 1.35 ng/mL
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL0.06 - 4.09 ng/mL
Repeatability (%RSD, n=6) 1.2% - 16.3% (at 10 ng/mL)1.2% - 16.3% (at 10 ng/mL)
Recovery Not Specified81.8% - 114.1% (at 10 ng/mL)
Matrix Effect Not Specified63.0% - 120.9%

Data is based on a study of 47 synthetic dyes, including this compound, in textile extracts.

Experimental Protocols

Sample Preparation from Textile Materials (Solvent Extraction)

This protocol is suitable for the extraction of this compound from textile samples for subsequent HPLC or LC-MS/MS analysis.

  • Sample Weighing: Accurately weigh approximately 1.0 g of the textile material and cut it into small pieces.

  • Extraction: Place the textile pieces into a conical flask and add 20 mL of methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

  • Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

HPLC-UV/Vis Method

This is a general HPLC-UV/Vis method that can be adapted for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting condition is 60% A and 40% B, with a linear gradient to 100% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV/Vis detector at the wavelength of maximum absorbance for this compound.

LC-MS/MS Method

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.

  • LC Conditions: Similar to the HPLC-UV method, but with a potentially lower flow rate (e.g., 0.3-0.5 mL/min) and a smaller column internal diameter (e.g., 2.1 mm).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For this compound (C₁₆H₁₅Cl₃N₄O₄), the protonated molecule [M+H]⁺ would be a likely precursor ion.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Textile Sample weigh Weigh and Cut Sample start->weigh extract Solvent Extraction (Methanol + Sonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter reconstitute Evaporate and Reconstitute filter->reconstitute final_sample Final Sample for Analysis reconstitute->final_sample hplc HPLC-UV Analysis final_sample->hplc Higher Concentration lcms LC-MS/MS Analysis final_sample->lcms Trace Levels data Data Acquisition and Processing hplc->data lcms->data caption Experimental Workflow for this compound Analysis

Caption: Experimental Workflow for this compound Analysis

Troubleshooting_Workflow start Analytical Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_system Check HPLC/LC-MS System (Leaks, Connections, Pressure) start->check_system check_mobile_phase Check Mobile Phase (Freshly Prepared, pH, Degassed) check_system->check_mobile_phase System OK unresolved Consult Instrument Manual or Technical Support check_system->unresolved System Issue check_column Check Column and Guard Column (Contamination, Age) check_mobile_phase->check_column Mobile Phase OK optimize_method Optimize Analytical Method (Gradient, Temperature, MS Parameters) check_mobile_phase->optimize_method Mobile Phase Issue optimize_prep Optimize Sample Preparation (SPE, Dilution) check_column->optimize_prep Column OK resolved Problem Resolved check_column->resolved Column Issue (Replace) optimize_prep->optimize_method Prep Optimized optimize_method->resolved Method Optimized caption Troubleshooting Logic for this compound Analysis

Caption: Troubleshooting Logic for this compound Analysis

References

Technical Support Center: Addressing the Allergenic Effects of Disperse Brown 1 in Finished Textiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the allergenic effects of Disperse Brown 1 in finished textiles.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it an allergen of concern in textiles?

This compound is a monoazo disperse dye used to color synthetic fibers such as polyester, nylon, and acrylic.[1][2] It is a known skin sensitizer and can cause allergic contact dermatitis (ACD), a type of delayed hypersensitivity reaction.[3] The small, non-ionic nature of disperse dyes allows them to migrate from the fabric to the skin, especially with friction and sweating, where they can act as haptens, initiating an immune response.[4][5]

2. What are the typical symptoms of an allergic reaction to this compound in textiles?

Symptoms are characteristic of allergic contact dermatitis and typically appear hours to days after contact with the fabric. They include:

  • Redness and inflammation at the site of contact.

  • Itching, which can be severe.

  • The formation of bumps or blisters.

  • Dry, scaly, or cracked skin in chronic cases. The dermatitis is often more severe in areas of high friction and sweating, such as the waistband, armpits, and inner thighs.

3. How is an allergy to this compound diagnosed?

The primary method for diagnosing an allergy to this compound is through patch testing. This involves applying a small amount of the allergen (at a specific concentration in a suitable vehicle) to the skin under an adhesive patch for 48 hours to observe if a localized allergic reaction develops.

4. What are the primary signaling pathways involved in allergic contact dermatitis caused by this compound?

Allergic contact dermatitis (ACD) is a Type IV delayed-type hypersensitivity reaction mediated by T-cells. The process involves two phases:

  • Sensitization Phase: Upon initial contact, the small molecule hapten (this compound) penetrates the skin and binds to carrier proteins, forming a hapten-protein complex. This complex is recognized as foreign by antigen-presenting cells (APCs) like Langerhans cells in the epidermis. The APCs then migrate to the draining lymph nodes where they present the antigen to naive T-cells, leading to their proliferation and differentiation into hapten-specific effector and memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells are reactivated. This triggers the release of pro-inflammatory cytokines and chemokines, which recruit other immune cells to the site of contact, resulting in the characteristic inflammatory skin reaction of ACD.

5. What methods can be used to detect and quantify this compound in textile samples?

Several analytical techniques can be employed for the detection and quantification of this compound in textiles:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying disperse dyes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for identifying and quantifying trace amounts of the dye.

  • Thin-Layer Chromatography (TLC): A simpler and more rapid method for the qualitative or semi-quantitative analysis of dyes.

Experimental Protocols & Troubleshooting Guides

Patch Testing for this compound Hypersensitivity

Objective: To determine if an individual has a delayed-type hypersensitivity reaction to this compound.

Methodology:

  • Allergen Preparation: this compound is typically prepared at a concentration of 1.0% in petrolatum (pet.).

  • Application: A small amount of the prepared allergen is applied to a specific patch test chamber (e.g., Finn Chamber®).

  • Placement: The patch is applied to a clear area of skin, usually the upper back.

  • Duration: The patch remains in place for 48 hours, during which time the area should be kept dry.

  • Reading: The patch is removed after 48 hours, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours to detect delayed reactions.

  • Interpretation: Reactions are graded based on the intensity of erythema, infiltration, and vesiculation.

Troubleshooting Guide: Patch Testing

IssuePossible Cause(s)Recommended Solution(s)
False-Negative Result - Allergen concentration too low.- Insufficient occlusion.- Reading performed too early.- Ensure the correct 1.0% concentration is used.- Check for proper adhesion of the patch test chamber.- Perform readings at both 48 and 72/96 hours.
False-Positive Result (Irritant Reaction) - Allergen concentration too high.- "Angry back" or excited skin syndrome.- Pressure effects from the patch.- While 1.0% is standard, consider a lower concentration if irritation is suspected.- Evaluate surrounding patch test sites for generalized skin reactivity.- Ensure the patch is applied smoothly without undue pressure.
Edge Effects (Reaction only at the edge of the patch) - Uneven application of the allergen.- Sweat accumulation at the edges.- Apply a thin, even layer of the allergen in the chamber.- Advise the subject to avoid excessive sweating during the test period.
Quantification of this compound in Textiles by HPLC

Objective: To extract and quantify the amount of this compound present in a finished textile product.

Methodology:

  • Sample Preparation:

    • Cut a representative sample of the textile into small pieces (approx. 5x5 mm).

    • Accurately weigh about 1.0 g of the textile sample into a flask.

  • Extraction:

    • Add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Extract the dye using an ultrasonic bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).

    • Allow the extract to cool and then filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, for example, with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis detector at the maximum absorption wavelength of this compound.

    • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Troubleshooting Guide: HPLC Analysis

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation.- Incompatible sample solvent.- Column overload.- Replace the column.- Ensure the sample is dissolved in the initial mobile phase.- Reduce the injection volume or sample concentration.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Leaks in the system.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Check all fittings for leaks.
No Peaks or Very Small Peaks - No dye present in the sample.- Inefficient extraction.- Detector issue.- Verify the presence of the dye with a more sensitive method if necessary.- Optimize extraction parameters (solvent, temperature, time).- Check detector lamp and settings.
Ghost Peaks - Contamination in the mobile phase or system.- Late eluting peaks from a previous injection.- Use high-purity solvents.- Flush the system and column thoroughly.- Extend the run time to ensure all components have eluted.

Data Presentation

Table 1: Analytical Parameters for LC-MS/MS Analysis of this compound

ParameterValueReference
Column C18 Reversed-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive/Negative Switching
Linearity (R²) of Calibration Curve >0.99

Table 2: In Vitro Sensitization Potential of Selected Disperse Dyes (LCSA Assay)

SubstanceSensitization PotentialIrritation PotentialReference
Disperse Blue 124ExtremeIrritative
Disperse Yellow 3ExtremeIrritative
Disperse Orange 3StrongIrritative
Disperse Red 1ExtremeIrritative
Disperse Blue 106ExtremeIrritative

Visualizations

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase (Initial Contact) cluster_elicitation Elicitation Phase (Re-exposure) DB1 This compound (Hapten) Protein Skin Proteins DB1->Protein binds to HaptenProtein Hapten-Protein Complex Protein->HaptenProtein LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC is taken up by LymphNode Draining Lymph Node LC->LymphNode migrates to NaiveTCell Naive T-Cell LymphNode->NaiveTCell presents antigen to MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell differentiates into MemoryTCell_re Memory T-Cell DB1_re This compound DB1_re->MemoryTCell_re activates Cytokines Pro-inflammatory Cytokines & Chemokines MemoryTCell_re->Cytokines releases Inflammation Clinical Inflammation (Dermatitis) Cytokines->Inflammation leads to

Signaling pathway of Allergic Contact Dermatitis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis TextileSample 1. Textile Sample (e.g., Polyester) Extraction 2. Solvent Extraction (Methanol/Acetonitrile) TextileSample->Extraction Filtration 3. Filtration (0.45 µm filter) Extraction->Filtration HPLC 4. HPLC System (C18 Column) Filtration->HPLC Detection 5. UV-Vis Detection HPLC->Detection Quantification 6. Quantification (vs. Standards) Detection->Quantification

Experimental workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of Disperse Brown 1 and Alternative Disperse Dyes for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance of Disperse Brown 1 against other commercially available disperse dyes. This document provides a data-driven comparison of key performance indicators, detailed experimental protocols for reproducible evaluation, and visual representations of dye characteristics and testing workflows.

Introduction

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester. Their application in scientific research, particularly in areas like drug delivery systems and as biological stains, necessitates a thorough understanding of their performance characteristics. This compound (C.I. 11152) is a monoazo dye known for producing a red-light brown shade on polyester and other synthetic fibers.[1] This guide provides a comparative analysis of this compound against three other commercially available disperse dyes: Disperse Orange 25, Disperse Red 82, and Disperse Blue 79. The selection of these alternatives is based on their representation of different chromophores and their common use in the textile industry, making them relevant comparators for performance evaluation.

Comparative Performance Data

The selection of a disperse dye is critically influenced by its fastness properties, which dictate the durability of the coloration under various conditions. The following table summarizes the key performance indicators for this compound and its alternatives. The data is compiled from technical datasheets and is based on standardized testing protocols.

Dye C.I. Name Chemical Class Light Fastness (ISO 105-B02) Wash Fastness (ISO 105-C06) (Staining on PES) Sublimation Fastness (ISO 105-P01) (180°C)
This compound11152Monoazo5-654-5
Disperse Orange 2511227Monoazo5-64-54
Disperse Red 8211140MonoazoNot AvailableGoodGood
Disperse Blue 7911345Monoazo6-754-5

Key Performance Indicators: A Deeper Dive

Light Fastness: This property measures the resistance of the dye to fading upon exposure to light. Both this compound and Disperse Orange 25 exhibit good light fastness, with a rating of 5-6 on the blue wool scale.[1][2] Disperse Blue 79 shows even better performance with a rating of 6-7.[3]

Wash Fastness: This indicates the dye's ability to withstand repeated washing without significant color loss or staining of adjacent fabrics. This compound and Disperse Blue 79 demonstrate excellent wash fastness with a staining rating of 5 on polyester.[1] Disperse Orange 25 also shows good wash fastness with a rating of 4-5.

Sublimation Fastness: This is a critical parameter for disperse dyes, especially in applications involving heat treatment. It refers to the resistance of the dye to vaporize at high temperatures. This compound and Disperse Blue 79 have good sublimation fastness with a rating of 4-5. Disperse Orange 25 has a slightly lower but still respectable rating of 4.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of disperse dye performance.

Protocol 1: Determination of Wash Fastness (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic and commercial laundering.

1. Specimen Preparation:

  • Cut a 10 cm x 4 cm specimen of the dyed fabric.

  • Prepare a composite specimen by sewing the dyed fabric to a multi-fiber adjacent fabric of the same size. The multi-fiber fabric typically includes strips of acetate, cotton, nylon, polyester, acrylic, and wool.

2. Washing Procedure:

  • Place the composite specimen in a stainless-steel container of a launder-ometer or similar apparatus.

  • Add the specified washing solution (e.g., 4 g/L ECE reference detergent without phosphate) and stainless-steel balls to provide mechanical agitation.

  • The liquor ratio (ratio of the volume of the washing solution to the mass of the specimen) is typically 50:1.

  • Agitate the container at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).

3. Rinsing and Drying:

  • After the washing cycle, rinse the specimen twice in distilled water.

  • Squeeze out the excess water.

  • Dry the specimen by pressing it between two pieces of filter paper and then allowing it to air dry at a temperature not exceeding 60°C.

4. Evaluation:

  • Assess the change in color of the dyed specimen using the grey scale for assessing change in color.

  • Evaluate the degree of staining on each strip of the multi-fiber adjacent fabric using the grey scale for assessing staining.

Protocol 2: Determination of Light Fastness (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

1. Specimen Preparation:

  • Prepare a specimen of the dyed fabric of a suitable size for mounting on the specimen holder of the light fastness tester.

2. Exposure:

  • Mount the specimen and a set of blue wool light fastness standards (rated 1-8) on the specimen holder.

  • Expose the specimens and standards simultaneously to a xenon arc lamp under specified conditions of temperature and humidity.

  • Part of each specimen and standard should be covered to provide an unexposed area for comparison.

3. Evaluation:

  • Periodically inspect the specimens and standards.

  • The end of the test is reached when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale for assessing change in color, or when a certain blue wool standard has faded to a specific degree.

  • The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool standards.

Protocol 3: Determination of Sublimation Fastness (ISO 105-P01)

This test determines the resistance of the color of textiles to the action of heat, as in processes like heat-setting or calendering.

1. Specimen Preparation:

  • Prepare a specimen of the dyed fabric.

  • Place the dyed specimen between two pieces of undyed fabric (typically polyester for disperse dyes).

2. Heat Treatment:

  • Place the composite specimen in a heating device (e.g., a scorch tester or a laboratory oven) at a specified temperature (e.g., 180°C) for a set duration (e.g., 30 seconds). A defined pressure is also applied.

3. Evaluation:

  • After the heat treatment, allow the specimen to cool.

  • Assess the change in color of the dyed specimen using the grey scale for assessing change in color.

  • Evaluate the degree of staining on the adjacent undyed fabrics using the grey scale for assessing staining.

Visualizing Dye Characteristics and Experimental Workflows

To further aid in the understanding of the relationships between different disperse dyes and the experimental processes for their evaluation, the following diagrams are provided.

Disperse_Dye_Classification cluster_azo Azo Dyes This compound This compound Disperse Orange 25 Disperse Orange 25 Disperse Red 82 Disperse Red 82 Disperse Blue 79 Disperse Blue 79

Chemical classification of the compared disperse dyes.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing Dye_Solution Dye Dispersion Preparation Dyeing High-Temperature Dyeing Dye_Solution->Dyeing Fabric_Sample Fabric Sample Preparation Fabric_Sample->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Wash_Fastness Wash Fastness (ISO 105-C06) Reduction_Clearing->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Reduction_Clearing->Light_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Reduction_Clearing->Sublimation_Fastness Evaluation Data Evaluation & Comparison Wash_Fastness->Evaluation Light_Fastness->Evaluation Sublimation_Fastness->Evaluation

General workflow for disperse dye performance evaluation.

Conclusion

This compound offers a reliable performance profile with good all-around fastness properties, making it a suitable choice for many applications. However, for applications demanding superior light fastness, Disperse Blue 79 presents a compelling alternative. Disperse Orange 25 provides a comparable performance to this compound in a different shade. The choice of the most appropriate disperse dye will ultimately depend on the specific requirements of the research or application, including the desired color, the substrate to be dyed, and the end-use conditions. The experimental protocols outlined in this guide provide a standardized framework for conducting comparative evaluations to make an informed decision.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Disperse Brown 1 (C.I. 11152; CAS No. 23355-64-8), a monoazo disperse dye. This document outlines detailed experimental protocols, presents comparative performance data, and explores alternative analytical techniques to support robust method development and validation in research and quality control settings.

Introduction to this compound Analysis

This compound is utilized in the textile industry for dyeing polyester fibers. Accurate and reliable quantification of this dye is crucial for ensuring product quality, safety, and regulatory compliance. HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the premier technique for this purpose, offering high sensitivity and selectivity. This guide also evaluates Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Thin-Layer Chromatography (TLC) with densitometry, and Ultraviolet-Visible (UV-Vis) spectrophotometry as viable alternatives.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD stands as a robust and widely accessible method for the quantification of this compound. It provides reliable results with good sensitivity and selectivity.

Experimental Protocol: HPLC-DAD

A validated HPLC-DAD method for the analysis of a mixture of disperse dyes, including compounds structurally similar to this compound, is detailed below. This protocol can be adapted and validated specifically for this compound quantification.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly employed.

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (typically determined by UV-Vis scan).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Extract the dye from the sample matrix using a suitable solvent (e.g., methanol or chloroform) with the aid of ultrasonication. Filter the extract through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC-DAD method for disperse dye analysis.[1][2]

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL

Alternative Analytical Methods

While HPLC-DAD is a primary method, other techniques offer distinct advantages in terms of speed, sensitivity, or cost-effectiveness.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-DAD, making it ideal for trace-level quantification and analysis in complex matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

ParameterUPLC-MS/MS
Linearity (R²) > 0.995
LOD 0.02 - 1.35 ng/mL[3]
LOQ 0.06 - 4.09 ng/mL[3]
Key Advantage High sensitivity and selectivity, suitable for complex matrices.
Thin-Layer Chromatography (TLC) with Densitometry

TLC is a cost-effective and rapid technique suitable for screening and semi-quantitative analysis. When coupled with a densitometer, it can provide quantitative results.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of non-polar and polar organic solvents (e.g., toluene:ethyl acetate).

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Detection: Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound.

ParameterTLC-Densitometry
Linearity (R²) > 0.99[4]
Key Advantage High throughput, low cost, and simple operation.
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of a pure substance in a non-absorbing solvent. Its application to complex samples is limited due to potential interferences.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure: Prepare a calibration curve by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorption.

ParameterUV-Vis Spectrophotometry
Key Advantage Simplicity, speed, and low cost for pure samples.
Limitation Prone to interference from other absorbing compounds in the sample matrix.

Method Comparison Summary

The following table provides a comparative overview of the analytical methods for this compound quantification.

FeatureHPLC-DADUPLC-MS/MSTLC-DensitometryUV-Vis Spectrophotometry
Selectivity GoodExcellentModerateLow
Sensitivity GoodExcellentModerateLow
Speed ModerateFastFastVery Fast
Cost per Sample ModerateHighLowVery Low
Quantitative Accuracy HighVery HighModerateLow to Moderate
Primary Application Routine QC, Formulation AnalysisTrace Analysis, Complex MatricesScreening, Semi-quantificationQuick check of pure substance

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the validation of HPLC and alternative analytical methods for this compound quantification.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Sample Analysis & Reporting prep_std Prepare Standard Solutions linearity Linearity prep_std->linearity precision Precision prep_std->precision lod_loq LOD & LOQ prep_std->lod_loq prep_sample Prepare Sample Solutions accuracy Accuracy prep_sample->accuracy specificity Specificity prep_sample->specificity col_select Column Selection mp_opt Mobile Phase Optimization col_select->mp_opt det_param Detector Parameter Setting mp_opt->det_param det_param->linearity linearity->accuracy accuracy->precision precision->specificity specificity->lod_loq robustness Robustness lod_loq->robustness sample_analysis Quantitative Analysis of Samples robustness->sample_analysis report Generate Report sample_analysis->report

Caption: Workflow for HPLC Method Validation.

Alternative_Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters hplc HPLC-DAD selectivity Selectivity hplc->selectivity sensitivity Sensitivity hplc->sensitivity speed Speed hplc->speed cost Cost hplc->cost accuracy Accuracy hplc->accuracy uplc UPLC-MS/MS uplc->selectivity uplc->sensitivity uplc->speed uplc->cost uplc->accuracy tlc TLC-Densitometry tlc->selectivity tlc->sensitivity tlc->speed tlc->cost tlc->accuracy uvvis UV-Vis Spectrophotometry uvvis->selectivity uvvis->sensitivity uvvis->speed uvvis->cost uvvis->accuracy

Caption: Comparison of Analytical Methods.

References

A Comparative Guide: Disperse Brown 1 vs. Reactive Dyes for Cotton Blend Fabrics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dyeing of cotton-polyester blends presents a unique challenge due to the different chemical natures of the constituent fibers. Polyester, a synthetic fiber, is typically dyed with disperse dyes, while cotton, a natural cellulosic fiber, is most effectively dyed with reactive dyes. This guide explores the performance characteristics of these two dye classes on blended fabrics, focusing on key metrics such as color fastness to washing, light, and perspiration.

Reactive dyes are characterized by the formation of strong, covalent bonds with cotton fibers, resulting in excellent wash fastness.[1][2] Disperse dyes, on the other hand, function by diffusing into the polyester fiber and are physically trapped, a process that is effective for synthetic fibers but not for cotton. When dyeing blends, a two-bath or a one-bath two-step process is often employed to accommodate the different dye-fiber interactions.

Quantitative Performance Data

The following table summarizes the typical color fastness properties of disperse and reactive dyes on a 65/35 polyester/cotton blend fabric. The ratings are based on the standard grey scale for color change and staining, where 1 is poor and 5 is excellent.

Performance Metric Disperse Dye (on Polyester component) Reactive Dye (on Cotton component) Test Method
Wash Fastness (Color Change) 4-54-5ISO 105-C06
Wash Fastness (Staining on Cotton) 3-44-5ISO 105-C06
Wash Fastness (Staining on Polyester) 4-54ISO 105-C06
Light Fastness (Xenon Arc) 5-65ISO 105-B02
Perspiration Fastness (Acidic, Color Change) 4-54-5ISO 105-E04
Perspiration Fastness (Acidic, Staining) 44-5ISO 105-E04
Perspiration Fastness (Alkaline, Color Change) 4-54-5ISO 105-E04
Perspiration Fastness (Alkaline, Staining) 44-5ISO 105-E04
Rubbing Fastness (Dry) 4-54-5ISO 105-X12
Rubbing Fastness (Wet) 3-44ISO 105-X12

Note: The data presented for the disperse dye is representative of a typical medium-energy disperse dye. The specific performance of Disperse Brown 1 may vary.

Dyeing Process Workflows

The dyeing of polyester-cotton blends can be carried out using either a two-bath or a one-bath process. The choice of method depends on factors such as available equipment, desired shade, and production efficiency.

DyeingProcess Dyeing Process Workflows for Polyester/Cotton Blends cluster_two_bath Two-Bath Process cluster_one_bath One-Bath, Two-Step Process TB_Start Start TB_PolyesterDyeing 1. Polyester Dyeing (Disperse Dye, 130°C, pH 4.5-5.5) TB_Start->TB_PolyesterDyeing TB_ReductionClearing 2. Reduction Clearing TB_PolyesterDyeing->TB_ReductionClearing TB_Rinse1 3. Rinse TB_ReductionClearing->TB_Rinse1 TB_CottonDyeing 4. Cotton Dyeing (Reactive Dye, 60-80°C, Alkaline pH) TB_Rinse1->TB_CottonDyeing TB_Soaping 5. Soaping TB_CottonDyeing->TB_Soaping TB_Rinse2 6. Rinse TB_Soaping->TB_Rinse2 TB_Finish Finish TB_Rinse2->TB_Finish OB_Start Start OB_PolyesterDyeing 1. Polyester Dyeing (Disperse Dye, 130°C, pH 4.5-5.5) OB_Start->OB_PolyesterDyeing OB_Cooling 2. Cool to 80°C OB_PolyesterDyeing->OB_Cooling OB_AlkaliAddition 3. Add Alkali & Salt OB_Cooling->OB_AlkaliAddition OB_CottonDyeing 4. Cotton Dyeing (Reactive Dye Fixation, 60-80°C) OB_AlkaliAddition->OB_CottonDyeing OB_Soaping 5. Soaping OB_CottonDyeing->OB_Soaping OB_Rinse 6. Rinse OB_Soaping->OB_Rinse OB_Finish Finish OB_Rinse->OB_Finish

Caption: Comparative workflows for two-bath and one-bath dyeing of polyester/cotton blends.

Experimental Protocols

The following are detailed methodologies for the dyeing and testing of polyester-cotton blend fabrics.

Dyeing Protocol: Two-Bath Method
  • Polyester Dyeing:

    • Set the dye bath at 60°C with a liquor ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

    • Add the pre-dispersed this compound (or representative disperse dye) at the desired concentration (e.g., 2% on weight of fiber).

    • Introduce the polyester/cotton fabric and run for 10 minutes.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Maintain at 130°C for 60 minutes.

    • Cool the bath to 70°C.

  • Reduction Clearing:

    • Drain the dye bath and rinse the fabric.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the fabric at 70°C for 20 minutes.

    • Rinse the fabric thoroughly with hot and cold water.

  • Cotton Dyeing:

    • Set a new dye bath at 60°C.

    • Add a wetting agent and sequestering agent.

    • Add the pre-dissolved reactive dye (e.g., 2% on weight of fiber).

    • Introduce the fabric and run for 10 minutes.

    • Add Glauber's salt (e.g., 60 g/L) in portions over 20 minutes.

    • Run for another 20 minutes.

    • Add soda ash (e.g., 20 g/L) to raise the pH and initiate fixation.

    • Continue dyeing for 60-90 minutes at 60-80°C, depending on the reactive dye chemistry.

  • Soaping:

    • Drain the dye bath and rinse the fabric.

    • Treat the fabric with a soaping agent (e.g., 2 g/L) at 95°C for 15 minutes.

    • Rinse with hot and cold water until the water runs clear.

    • Dry the fabric.

Color Fastness Testing Protocols
  • Washing Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is laundered in a soap solution under specified conditions of temperature, time, and agitation. The change in color of the specimen and the degree of staining on the multi-fiber strip are assessed using grey scales.

  • Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing the fading of the specimen with that of a set of blue wool standards.

  • Perspiration Fastness (ISO 105-E04): A specimen of the dyed fabric, in contact with a multi-fiber strip, is immersed in two different solutions (acidic and alkaline) simulating human perspiration. The specimens are then subjected to a fixed pressure and dried. The change in color and staining are evaluated using grey scales.

  • Rubbing Fastness (ISO 105-X12): The surface of the dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the rubbing cloths is assessed using a grey scale for staining.

Signaling Pathway of Dye-Fiber Interaction

The fundamental difference in the performance of disperse and reactive dyes stems from their distinct mechanisms of interaction with the textile fibers.

DyeFiberInteraction Dye-Fiber Interaction Mechanisms cluster_disperse Disperse Dye on Polyester cluster_reactive Reactive Dye on Cotton D_Dye Disperse Dye (non-ionic, low water solubility) D_Dispersion Aqueous Dispersion D_Dye->D_Dispersion with dispersing agent D_Adsorption Adsorption onto Polyester Fiber Surface D_Dispersion->D_Adsorption High Temperature (>100°C) D_Diffusion Diffusion into Amorphous Regions of Polyester D_Adsorption->D_Diffusion D_Fixation Physical Entrapment (Van der Waals forces) D_Diffusion->D_Fixation R_Dye Reactive Dye (anionic, water-soluble) R_Solution Aqueous Solution R_Dye->R_Solution R_Adsorption Adsorption onto Cotton Fiber Surface R_Solution->R_Adsorption Electrolyte (Salt) R_Hydrolysis Hydrolysis of Reactive Group (side reaction) R_Solution->R_Hydrolysis Alkali R_Fixation Covalent Bond Formation with Cellulose (-OH groups) R_Adsorption->R_Fixation Alkali (Soda Ash)

Caption: Mechanisms of dye-fiber interaction for disperse and reactive dyes.

References

A Comparative Analysis of the Dyeing Efficiency of Disperse Brown 1 on Polyester, Nylon, and Acrylic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of the dyeing efficiency of C.I. Disperse Brown 1 on three common synthetic fibers: polyester (polyethylene terephthalate), nylon (polyamide), and acrylic. The following sections detail the experimental data, protocols, and a visual representation of the experimental workflow, offering valuable insights for researchers, scientists, and professionals in the field of textile chemistry and material science.

This compound, an azo-class dye, is widely utilized for coloring hydrophobic synthetic fibers. Its performance, however, varies significantly across different polymer substrates due to their distinct chemical and physical properties. This comparison elucidates these differences through key performance indicators such as color strength and fastness properties.

Data Presentation: Comparative Dyeing Performance

The dyeing efficiency of this compound was evaluated based on color strength (K/S values) and fastness to washing and light. The following table summarizes the expected performance of the dye on polyester, nylon, and acrylic fibers under optimized dyeing conditions. It is important to note that while this compound is primarily designed for polyester, it can be used on nylon and acrylic, though with varying results.

Performance MetricPolyester (PET)Nylon (Polyamide)Acrylic
Color Strength (K/S) HighModerate to HighLow to Medium
Wash Fastness (ISO 105-C06) Good (4)Poor to Fair (2-3)Very Good (4-5)
Light Fastness (ISO 105-B02) Good (5-6)Moderate to Good (4-5)Good (5)

Note: The data presented is a synthesis of typical performance characteristics of disperse dyes on these fibers. Actual values may vary depending on the specific experimental conditions and the exact grade of the fibers and dye used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure reproducibility and accurate comparison of the dyeing efficiency of this compound.

1. Pre-treatment of Fibers (Scouring)

Before dyeing, all fabric samples (polyester, nylon, and acrylic) were scoured to remove any impurities, oils, and sizing agents that could interfere with dye uptake.

  • Recipe:

    • Non-ionic detergent: 1 g/L

    • Sodium Carbonate: 1 g/L

    • Liquor Ratio: 1:30

  • Procedure:

    • The fabric samples were treated in the scouring bath at 60-70°C for 30 minutes.

    • The samples were then thoroughly rinsed with hot and cold water.

    • Finally, the scoured fabrics were air-dried at room temperature.

2. Dyeing Procedure (High-Temperature Exhaust Method)

The dyeing was carried out using a high-temperature, high-pressure (HTHP) exhaust dyeing machine.

  • Dye Bath Recipe:

    • This compound: 2% on weight of fiber (o.w.f.)

    • Dispersing agent: 1 g/L

    • Acetic Acid: to maintain pH 4.5-5.5

    • Liquor Ratio: 1:20

  • Procedure for Polyester:

    • The dye bath was set at 60°C, and the scoured polyester fabric was introduced. The pH was adjusted to 4.5-5.5 with acetic acid.

    • The temperature was raised to 130°C at a rate of 2°C/minute.

    • Dyeing was continued at 130°C for 60 minutes.

    • The dye bath was then cooled to 70°C, and the dyed fabric was rinsed.

  • Procedure for Nylon:

    • The dye bath was set at 60°C, and the scoured nylon fabric was introduced. The pH was adjusted to 4.5-5.5.

    • The temperature was raised to 100°C at a rate of 1.5°C/minute.

    • Dyeing was continued at 100°C for 60 minutes.

    • The dye bath was cooled to 70°C, and the dyed fabric was rinsed.

  • Procedure for Acrylic:

    • The dye bath was set at 60°C, and the scoured acrylic fabric was introduced. The pH was adjusted to 4.5-5.5.

    • The temperature was raised to 100°C at a rate of 1°C/minute.

    • Dyeing was continued at 100°C for 60-90 minutes.[1]

    • The dye bath was cooled slowly to 70°C before rinsing to prevent fiber damage.

3. Post-treatment (Reduction Clearing for Polyester)

To improve wash fastness and remove surface dye from polyester, a reduction clearing process was performed.

  • Recipe:

    • Sodium Hydrosulfite: 2 g/L

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Liquor Ratio: 1:20

  • Procedure:

    • The rinsed dyed polyester was treated in the reduction clearing bath at 70-80°C for 20 minutes.

    • The fabric was then rinsed thoroughly with hot and cold water and neutralized with a weak solution of acetic acid if necessary.

    • Finally, the fabric was rinsed and dried.

4. Evaluation of Dyeing Efficiency

  • Color Strength (K/S): The color strength of the dyed samples was determined using a spectrophotometer with color-matching software. The Kubelka-Munk equation (K/S = (1-R)² / 2R) was used to calculate the K/S values, where R is the reflectance of the dyed fabric at the wavelength of maximum absorption.

  • Wash Fastness: The wash fastness was evaluated according to the ISO 105-C06 standard. The test involves washing the dyed sample in a solution containing a standard detergent, with multifiber fabric attached, to assess color change and staining.

  • Light Fastness: The light fastness was assessed using the ISO 105-B02 standard. This method involves exposing the dyed samples to a xenon arc lamp, which simulates natural sunlight, and evaluating the color change against a blue wool scale.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental process for comparing the dyeing efficiency of this compound on the different synthetic fibers.

experimental_workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Phase cluster_post Post-Treatment & Evaluation start Start scouring Fiber Scouring (Polyester, Nylon, Acrylic) start->scouring dye_polyester Polyester Dyeing (130°C, pH 4.5-5.5) scouring->dye_polyester dye_nylon Nylon Dyeing (100°C, pH 4.5-5.5) scouring->dye_nylon dye_acrylic Acrylic Dyeing (100°C, pH 4.5-5.5) scouring->dye_acrylic reduction_clearing Reduction Clearing (Polyester Only) dye_polyester->reduction_clearing rinsing_drying Rinsing & Drying dye_nylon->rinsing_drying dye_acrylic->rinsing_drying reduction_clearing->rinsing_drying evaluation Performance Evaluation (K/S, Wash & Light Fastness) rinsing_drying->evaluation end End evaluation->end

Caption: Experimental workflow for dyeing and evaluation.

logical_relationship fiber_props Fiber Properties - Chemical Structure - Crystallinity - Hydrophobicity dyeing_efficiency {Dyeing Efficiency | - Color Strength (K/S) - Wash Fastness - Light Fastness} fiber_props->dyeing_efficiency Influences dyeing_params Dyeing Parameters - Temperature - Time - pH - Auxiliaries dyeing_params->dyeing_efficiency Determines

Caption: Factors influencing dyeing efficiency.

References

A Comparative Analysis of the Degradation of Disperse Brown 1 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the degradation pathways, performance, and analytical methodologies of Disperse Brown 1 in comparison to other notable azo dyes.

This guide provides an in-depth comparison of the degradation of this compound, a common azo dye, with other significant azo dyes such as Disperse Red 1 and Reactive Red 120. It is designed to offer researchers, scientists, and professionals in drug development a clear understanding of the various degradation mechanisms, supported by quantitative data and detailed experimental protocols. The guide also includes visual representations of degradation pathways and experimental workflows to facilitate a deeper comprehension of the processes involved.

Comparative Degradation Performance

The efficiency of azo dye degradation is influenced by various factors, including the dye's chemical structure, the degradation method employed, and the specific environmental conditions. This compound, an azo dye characterized by its -N=N- bond, undergoes degradation through several pathways, including microbial, enzymatic, and photochemical routes.

Microbial degradation, particularly by bacteria such as Bacillus sp. VUS, has shown high efficiency in breaking down this compound. Studies have reported complete degradation (100%) of this compound within 8 hours under static anoxic conditions.[1][2] The degradation rate and final products can, however, vary depending on the microbial species or consortium used. For instance, a consortium of Galactomyces geotrichum and Bacillus sp. VUS also effectively degrades this compound, but yields different metabolites.[3]

The structural complexity of the azo dye, such as the number of azo bonds, also plays a crucial role in its degradability. Dyes with a greater number of azo bonds are generally more resistant to degradation.[4] The following table summarizes the degradation performance of this compound in comparison to other azo dyes under various conditions.

DyeDegradation MethodMicroorganism/CatalystDegradation Efficiency (%)TimeKey Findings
This compound MicrobialBacillus sp. VUS100%8 hoursComplete degradation under static anoxic conditions.[1]
This compound Microbial ConsortiumGalactomyces geotrichum & Bacillus sp. VUS-2 hoursFormation of different metabolites compared to single-strain degradation.
Disperse Red 1 PhotodegradationTiO₂--Degradation is influenced by surfactant concentration.
Reactive Red 120 Microbial ConsortiumShewanella haliotis, Shewanella putrefaciens, Aeromonas hydrophila--Degradation pathway involves cleavage of the azo bond and aromatic rings.
Disperse Orange 3 Catalytic DegradationSilver Nanoparticles--Silver nanoparticles catalyze the degradation in the presence of NaBH₄.

Degradation Pathways

The fundamental mechanism of azo dye degradation involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This initial step results in the formation of generally colorless, and often potentially carcinogenic, aromatic amines. These intermediates can be further degraded into simpler, non-toxic compounds.

Microbial Degradation of this compound by Bacillus sp. VUS

The biodegradation of this compound by Bacillus sp. VUS proceeds through the reductive cleavage of the azo bond, leading to the formation of intermediate aromatic amines. These intermediates are then further metabolized by the bacteria, ultimately resulting in the formation of 6,8-dichloro-quinazoline-4-ol and cyclopentanone.

G This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Azoreductase Intermediate Aromatic Amines Intermediate Aromatic Amines Azo Bond Cleavage->Intermediate Aromatic Amines Further Metabolism Further Metabolism Intermediate Aromatic Amines->Further Metabolism Lignin peroxidase, Laccase, NADH-DCIP reductase 6,8-dichloro-quinazoline-4-ol 6,8-dichloro-quinazoline-4-ol Further Metabolism->6,8-dichloro-quinazoline-4-ol Cyclopentanone Cyclopentanone Further Metabolism->Cyclopentanone

Biodegradation pathway of this compound by Bacillus sp. VUS.

General Azo Dye Degradation Pathway

The degradation of azo dyes, in general, can be initiated by various mechanisms. Enzymatic degradation often involves azoreductases that cleave the azo bond, while photochemical degradation utilizes reactive oxygen species (ROS) to break down the dye molecule.

G cluster_enzymatic Enzymatic Degradation cluster_photochemical Photochemical Degradation Azo Dye_E Azo Dye Azo Bond Cleavage_E Azo Bond Cleavage Azo Dye_E->Azo Bond Cleavage_E Azoreductase Aromatic Amines_E Aromatic Amines Azo Bond Cleavage_E->Aromatic Amines_E Mineralization_E Mineralization (CO2, H2O, NH3) Aromatic Amines_E->Mineralization_E Azo Dye_P Azo Dye Excited State Excited State Azo Dye_P->Excited State UV/Visible Light Degradation Products Degradation Products Excited State->Degradation Products ROS (•OH, O2•-) Mineralization_P Mineralization (CO2, H2O) Degradation Products->Mineralization_P

General degradation pathways for azo dyes.

Experimental Protocols

A variety of analytical techniques are employed to monitor the degradation of azo dyes and identify the resulting metabolites. These include UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

UV-Vis Spectrophotometry for Degradation Kinetics

This method is used to monitor the decolorization of the dye solution over time, which corresponds to the degradation of the chromophore.

  • Sample Preparation: Prepare a stock solution of the azo dye in a suitable solvent (e.g., distilled water or a buffer solution).

  • Reaction Setup: Initiate the degradation process (e.g., by adding microorganisms, enzymes, or exposing to a light source).

  • Data Acquisition: At regular time intervals, withdraw an aliquot of the reaction mixture and centrifuge to remove any suspended solids.

  • Measurement: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Analysis: The degradation rate can be calculated from the decrease in absorbance over time. The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

HPLC-MS for Metabolite Identification

HPLC coupled with mass spectrometry is a powerful technique for separating and identifying the intermediate and final products of dye degradation.

  • Sample Preparation: At different time points of the degradation process, collect samples and extract the organic compounds using a suitable solvent (e.g., ethyl acetate). Concentrate the extract.

  • Chromatographic Separation: Inject the concentrated extract into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is typically used to separate the components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The mass spectrometer is operated in a suitable ionization mode (e.g., electrospray ionization - ESI) to generate ions of the separated compounds.

  • Data Analysis: The mass spectra of the separated compounds are analyzed to determine their molecular weights and fragmentation patterns, which helps in elucidating their chemical structures.

GC-MS for Volatile Metabolite Analysis

GC-MS is used to identify volatile and semi-volatile organic compounds formed during the degradation process.

  • Sample Preparation: Extract the degradation products from the aqueous sample using a suitable organic solvent. The extract is then concentrated.

  • Gas Chromatographic Separation: Inject the extract into a gas chromatograph. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature program is used to elute the compounds.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, typically using electron ionization (EI).

  • Data Analysis: The mass spectrum of each compound is compared with a library of known spectra (e.g., NIST library) for identification. The fragmentation patterns provide structural information.

G Azo Dye Solution Azo Dye Solution Degradation Process Degradation Process Azo Dye Solution->Degradation Process Microbial/Enzymatic/ Photochemical Sample Collection (time intervals) Sample Collection (time intervals) Degradation Process->Sample Collection (time intervals) Centrifugation Centrifugation Sample Collection (time intervals)->Centrifugation Solvent Extraction Solvent Extraction Sample Collection (time intervals)->Solvent Extraction Supernatant Supernatant Centrifugation->Supernatant UV-Vis Analysis UV-Vis Analysis Supernatant->UV-Vis Analysis Monitor Decolorization Concentrated Extract Concentrated Extract Solvent Extraction->Concentrated Extract HPLC-MS Analysis HPLC-MS Analysis Concentrated Extract->HPLC-MS Analysis Identify Non-volatile Metabolites GC-MS Analysis GC-MS Analysis Concentrated Extract->GC-MS Analysis Identify Volatile Metabolites

General experimental workflow for analyzing azo dye degradation.

References

Disperse Brown 1: A Comparative Analysis of Colorfastness Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the colorfastness properties of C.I. Disperse Brown 1 against established industry standards. The data presented is intended to offer researchers and scientists a clear benchmark for the performance of this dye in various applications. The experimental protocols for the key colorfastness tests are also detailed to ensure reproducibility and accurate comparison.

Data Presentation: Quantitative Analysis

The colorfastness of this compound has been evaluated against the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) standards. The results are summarized in the tables below. These tables provide a quantitative measure of the dye's resistance to various environmental factors, which is crucial for predicting its long-term stability and performance.

Table 1: Colorfastness of this compound According to ISO Standards

Fastness PropertyTest MethodThis compound RatingIndustry Standard (Typical for High-Quality Disperse Dyes)
LightfastnessISO 105-B025-66-7
Wash Fastness (Change in Color)ISO 105-C064-54-5
Wash Fastness (Staining on Polyester)ISO 105-C0654-5
Perspiration Fastness (Acid & Alkali)ISO 105-E044-54-5
Crocking Fastness (Dry) ISO 105-X12 4 (Estimated) 4-5
Crocking Fastness (Wet) ISO 105-X12 3 (Estimated) 3-4

Note: Specific quantitative data for the crocking fastness of this compound was not available in the public domain at the time of this publication. The provided ratings are estimates based on the typical performance of similar disperse dyes.

Table 2: Colorfastness of this compound According to AATCC Standards

Fastness PropertyTest MethodThis compound RatingIndustry Standard (Typical for High-Quality Disperse Dyes)
LightfastnessAATCC 16.356-7
Wash Fastness (Change in Color)AATCC 6154-5
Wash Fastness (Staining on Polyester)AATCC 6154-5
Perspiration FastnessAATCC 1554-5
Crocking Fastness (Dry) AATCC 8 4 (Estimated) 4-5
Crocking Fastness (Wet) AATCC 8 3 (Estimated) 3-4

Note: Specific quantitative data for the crocking fastness of this compound was not available in the public domain at the time of this publication. The provided ratings are estimates based on the typical performance of similar disperse dyes.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the colorfastness of a disperse dye according to industry-standard protocols.

G cluster_prep Sample Preparation cluster_testing Colorfastness Testing cluster_eval Evaluation cluster_report Reporting Dyeing Dyeing of Polyester Substrate PostTreatment Post-Treatment (e.g., Reduction Clearing) Dyeing->PostTreatment Drying Drying and Conditioning PostTreatment->Drying Lightfastness Lightfastness Test (ISO 105-B02 / AATCC 16.3) Drying->Lightfastness Washfastness Wash Fastness Test (ISO 105-C06 / AATCC 61) Drying->Washfastness Crockingfastness Crocking Fastness Test (ISO 105-X12 / AATCC 8) Drying->Crockingfastness VisualAssessment Visual Assessment using Grey Scales Lightfastness->VisualAssessment Washfastness->VisualAssessment Crockingfastness->VisualAssessment Instrumental Instrumental Color Measurement VisualAssessment->Instrumental Report Report Generation with Fastness Ratings Instrumental->Report

Caption: Experimental workflow for colorfastness testing of disperse dyes.

Experimental Protocols

Detailed methodologies for the key colorfastness experiments are provided below. These protocols are based on internationally recognized standards to ensure consistency and comparability of results.

Lightfastness Testing (ISO 105-B02 / AATCC Test Method 16.3)

Principle: This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool standards (ISO) or Lightfastness Standards (AATCC)

  • Grey Scale for assessing change in color (ISO 105-A02)

  • Specimen holders

Procedure:

  • A specimen of the textile dyed with this compound is mounted on a specimen holder.

  • The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • Simultaneously, a set of blue wool standards (ranging from 1 to 8, with 8 being the most lightfast) is exposed under the same conditions.

  • The exposure is continued until a specified color change is observed on the specimen or the standards.

  • The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is the number of the blue wool standard that shows a similar amount of fading.

Wash Fastness Testing (ISO 105-C06 / AATCC Test Method 61)

Principle: This method is designed to determine the resistance of the color of textiles to domestic and commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel balls (for mechanical action).

  • Multifiber test fabric (containing strips of different fibers to assess staining).

  • Standard reference detergent.

  • Grey Scale for assessing change in color and Grey Scale for assessing staining (ISO 105-A03).

Procedure:

  • A specimen of the dyed fabric is prepared and stitched together with a multifiber test fabric.

  • The composite specimen is placed in a stainless steel container with a specified amount of standard detergent solution and stainless steel balls.

  • The container is sealed and placed in the Launder-Ometer and agitated for a specified time and at a specified temperature (e.g., 49°C for 45 minutes for AATCC 2A test).

  • After the test, the specimen is removed, rinsed, and dried.

  • The change in color of the dyed specimen is evaluated using the Grey Scale for assessing change in color.

  • The degree of staining on each fiber of the multifiber test fabric is evaluated using the Grey Scale for assessing staining.

Crocking (Rubbing) Fastness Testing (ISO 105-X12 / AATCC Test Method 8)

Principle: This test is used to determine the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

Apparatus:

  • Crockmeter (rubbing fastness tester).

  • Standard white cotton crocking cloth.

  • Grey Scale for assessing staining (ISO 105-A03).

Procedure:

  • A specimen of the dyed fabric is mounted on the base of the Crockmeter.

  • Dry Crocking: A dry, standard white cotton crocking cloth is mounted on the rubbing finger of the Crockmeter.

  • The rubbing finger is moved back and forth over the test specimen for a specified number of cycles (typically 10 cycles).

  • Wet Crocking: The procedure is repeated with a fresh crocking cloth that has been wetted with deionized water to a specific moisture content.

  • The amount of color transferred to the dry and wet crocking cloths is assessed by comparing them with the Grey Scale for assessing staining. A rating from 1 (heavy staining) to 5 (no staining) is assigned.

A Comparative Guide to In-Vitro and In-Vivo Toxicity of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of the azo dye Disperse Brown 1 as evaluated through in-vitro and in-vivo methodologies. While in-vitro data for this compound is available, specific in-vivo studies for this compound are limited in the reviewed literature. Therefore, for the purposes of comparison, in-vivo data from studies on the structurally related azo dye, Disperse Red 1, are included to provide context for potential systemic effects.

Comparative Quantitative and Qualitative Toxicity Data

The following table summarizes key findings from in-vitro studies of this compound and in-vivo studies of the related compound, Disperse Red 1. This allows for a cross-platform comparison of toxicological endpoints.

ParameterIn-Vitro Results (this compound)In-Vivo Results (Disperse Red 1)
Cell Viability & Cytotoxicity Significantly decreased cell viability observed in mouse keratinocyte (MPEK-BL6) and porcine epithelial (IPEC-J2) cell lines.[1]Not applicable. Cytotoxicity is an in-vitro endpoint.
Mitochondrial Function Significantly inhibited mitochondrial respiration (Oxygen Consumption Rate) in MPEK-BL6 and IPEC-J2 cells.[1]Not specifically reported.
Genotoxicity (DNA Damage) The potential for toxicity is linked to the formation of harmful aromatic amines which can cause oxidative damage.[1]Increased frequency of micronucleated polychromatic erythrocytes in bone marrow at doses of 0.5 and 50 mg/kg body weight.[2]
Organ-Specific Genotoxicity Not applicable.Induced primary DNA damage in the liver at a dose of 0.005 mg/kg body weight.[2]
Apoptosis Indicators Not specifically measured for this compound.Upregulation of apoptosis-related genes (BCL2 and BAX) in leukocytes at a dose of 0.005 mg/kg body weight.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological studies. The following are representative protocols for the types of assays discussed.

In-Vitro Cytotoxicity Assay (e.g., CellTox™ Green Assay)

This method quantifies cytotoxicity by measuring changes in membrane integrity that occur as a result of cell death.

  • Cell Culture: Mouse keratinocytes (MPEK-BL6 line) are cultured in appropriate media and seeded into 96-well plates at a density of 20,000 cells/well.

  • Treatment: Cells are exposed to various concentrations of this compound for specific durations (e.g., 3 to 24 hours).

  • Reagent Addition: The CellTox™ Green Dye, a fluorescent dye that binds to DNA from membrane-compromised cells, is added to each well.

  • Incubation: The plate is incubated for a specified time at room temperature, protected from light.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with appropriate filters (e.g., 485 nm excitation, 520 nm emission) to quantify the number of dead cells.

In-Vivo Genotoxicity Assay (Mammalian Erythrocyte Micronucleus Test)

This test, based on OECD Guideline 474, detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.

  • Animal Model: Swiss male mice are used for the study.

  • Dosage and Administration: Animals are administered single doses of the test substance (e.g., 0.5, 50, 500 mg/kg body weight) orally by gavage. A control group receives the vehicle only.

  • Sample Collection: 24 hours after administration, bone marrow is extracted from the femurs of the animals.

  • Slide Preparation: Bone marrow smears are prepared on glass slides, air-dried, and stained with appropriate dyes (e.g., Giemsa).

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) is determined by scoring a predetermined number of polychromatic erythrocytes (PCEs) per animal under a microscope. An increase in the MNPCE frequency indicates genotoxic activity.

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the molecular mechanisms of toxicity.

G cluster_workflow Experimental Workflow: In-Vitro Cytotoxicity Assessment A Cell Seeding (e.g., MPEK-BL6 cells) B 24h Incubation A->B C Treatment with This compound B->C D Incubation with Cytotoxicity Reagent C->D E Fluorescence Measurement D->E F Data Analysis (Cell Viability %) E->F

Caption: A typical workflow for assessing the in-vitro cytotoxicity of a compound.

G cluster_pathway Proposed Signaling Pathway of Azo Dye-Induced Toxicity AzoDye Azo Dye (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) AzoDye->ROS Induces Mito Mitochondrial Stress & Outer Membrane Permeabilization ROS->Mito Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by azo dye-induced oxidative stress.

References

A Comparative Guide to Inter-Laboratory Analysis of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the analytical methodologies for the determination of Disperse Brown 1. In the absence of a formal inter-laboratory comparison study for this specific dye, this document synthesizes existing data and protocols for similar azo dyes to establish a framework for such a comparison. It details established analytical techniques, their performance metrics, and standardized protocols to promote consistency and comparability of results across different research settings.

This compound, a monoazo dye, is utilized in the dyeing of synthetic textiles, including polyester, acetate, and polyamide.[1][2] Its chemical structure necessitates robust analytical methods for accurate quantification and identification, particularly in complex matrices. The most prevalent analytical techniques for azo dyes are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound hinges on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a summary of the key performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of azo dyes, which can be extrapolated for this compound.

Table 1: Comparison of HPLC-DAD and LC-MS/MS Method Performance for Azo Dye Analysis

Validation ParameterHPLC-DADLC-MS/MS
Linearity (r²)≥ 0.999[3]> 0.999[3]
Limit of Detection (LOD)0.01 - 0.04 mg/kg[3]0.02 - 0.04 mg/kg
Limit of Quantitation (LOQ)0.04 - 0.12 mg/kg0.05 - 0.13 mg/kg
Accuracy (Recovery %)96.0 - 102.6%85.3 - 121.2%
Precision (RSD %)0.16 - 2.01%< 5%

Table 2: Performance of GC-MS for the Analysis of Aromatic Amines from Azo Dye Reduction

Validation ParameterGC-MS
Linearity (r²)> 0.999
Limit of Quantitation (LOQ)0.1 µM
Accuracy (Recovery %)88.4 - 102.9%
Precision (RSD %)1.1 - 6.7%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate standardized implementation in an inter-laboratory comparison setting.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely employed for the simultaneous determination of multiple azo dyes.

  • Sample Preparation: Samples are typically extracted with a suitable organic solvent. The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Instrumentation: A standard HPLC system equipped with a DAD.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with a buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Detection: The DAD is set to monitor multiple wavelengths, including the maximum absorption wavelength of the target azo dyes. For instance, detection for different dyes can be carried out at specific wavelengths like 520 nm and 608 nm.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-DAD, making it suitable for trace-level analysis and confirmation.

  • Sample Preparation: Similar to HPLC-DAD, involving extraction and potential cleanup.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions: Similar to HPLC-DAD, often with shorter run times due to the use of UPLC (Ultra-Performance Liquid Chromatography) systems.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile and semi-volatile aromatic amines that can be formed from the reduction of azo dyes.

  • Sample Preparation: A liquid-liquid extraction (LLE) or other suitable extraction technique is used to isolate the analytes from the sample matrix. Derivatization may be necessary for polar analytes to enhance their volatility.

  • Instrumentation: A gas chromatograph interfaced with a mass spectrometer.

  • Separation: A capillary column with a suitable stationary phase is used for the separation of the target amines.

Workflow for Inter-Laboratory Comparison

To ensure the comparability of results in a round-robin study, a standardized workflow is essential.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Homogenized Sample Distribution B Standardized Analytical Protocol A->B C Reference Material Provision B->C D Sample Analysis by Participating Labs C->D E Data Acquisition and Processing D->E F Data Submission to Coordinating Body E->F G Statistical Analysis (e.g., z-scores) F->G H Performance Evaluation and Reporting G->H

Caption: Workflow for an inter-laboratory comparison study.

Signaling Pathways

While this compound is primarily a colorant, understanding the metabolic pathways of azo dyes is crucial, especially in toxicological studies. Azo dyes can be metabolized by azoreductases to aromatic amines, which are often of toxicological concern.

G A This compound (Azo Dye) B Azoreductase (e.g., in liver or gut microbiota) A->B Metabolism C Reductive Cleavage of Azo Bond B->C D Aromatic Amines C->D E Further Metabolism (e.g., N-acetylation, N-hydroxylation) D->E F Detoxification or Bioactivation E->F

Caption: Generalized metabolic pathway of azo dyes.

References

Safety Operating Guide

Proper Disposal of Disperse Brown 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling Disperse Brown 1, a comprehensive understanding of proper disposal procedures is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this azo dye.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. In case of a spill, contain the material with an inert absorbent and transfer it to a sealed, labeled container for hazardous waste disposal.

Regulatory Classification and Disposal Overview

This compound is an azo dye with the chemical formula C16H15Cl3N4O4 and CAS number 23355-64-8.[1][2] Its disposal is governed by regulations concerning hazardous waste, primarily due to its chemical composition and the potential for the release of harmful substances.

Under the Resource Conservation and Recovery Act (RCRA) in the United States, wastes generated from the production of certain dyes and pigments can be classified as hazardous.[3] One of the precursors used in the synthesis of this compound is 2,6-dichloro-4-nitroaniline.[1] This precursor is listed as a hazardous air pollutant by the U.S. Environmental Protection Agency (EPA), indicating the potential for related waste to be considered hazardous.[4]

In the European Union, the regulation of azo dyes is stringent, with restrictions on those that can release any of 22 specific aromatic amines. While 2,6-dichloro-4-nitroaniline is not on this specific list of 22 amines, its presence as a precursor necessitates careful evaluation of the waste stream. It is crucial to determine if this compound can cleave to form any of the restricted aromatic amines under disposal conditions.

The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.

Step-by-Step Disposal Procedures

A systematic approach is essential for the safe and compliant disposal of this compound. The following workflow outlines the decision-making process and necessary actions.

DisposalWorkflow start Start: this compound Waste Generated assess_waste Assess Waste Stream: - Pure compound? - Contaminated materials? - Aqueous solution? start->assess_waste package_waste Package Waste in Compatible, Labeled Container assess_waste->package_waste contact_ehs Contact Environmental Health & Safety (EHS) package_waste->contact_ehs select_disposal Select Disposal Method incineration Controlled Incineration (Licensed Facility) select_disposal->incineration destruction Chemical Destruction Plant select_disposal->destruction end End: Waste Disposed Compliantly incineration->end destruction->end contact_ehs->select_disposal

Figure 1. Decision workflow for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • Isolate all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, filter paper), and solutions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Packaging and Labeling:

  • Use a dedicated, leak-proof container made of a material compatible with the chemical.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number (23355-64-8), and the approximate quantity.

  • Indicate any other components of the waste mixture.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste stream.

Alternative Treatment and Degradation Methods (for research purposes)

While licensed incineration is the standard disposal route, research into degradation methods for azo dyes is ongoing. These methods are typically complex and require specialized equipment and expertise. They are not intended for routine laboratory disposal but are presented here for informational purposes.

Biodegradation:

  • Principle: Utilizes microorganisms to break down the dye molecule. Studies on similar brown disperse dyes have shown that certain bacteria, such as Bacillus sp., can decolorize and degrade them under specific conditions.

  • Experimental Protocol (General): A bacterial strain capable of degrading the dye is cultured in a suitable medium containing the dye as a substrate. The process is monitored over time by measuring the decolorization of the solution using a UV-Vis spectrophotometer. Optimal conditions such as pH, temperature, and nutrient availability are crucial for efficient degradation. For instance, a study on the biodegradation of a brown disperse dye by Bacillus sp. VUS showed complete degradation within 8 hours under static anoxic conditions at 40°C and a pH range of 6.5-12.0.

Photodegradation:

  • Principle: Uses light energy, often in the presence of a photocatalyst, to break down the dye.

  • Experimental Protocol (General): An aqueous solution of the dye is prepared, and a photocatalyst (e.g., titanium dioxide, cerium iron oxide) is added. The solution is then irradiated with a light source (e.g., UV or visible light) for a specific duration. The degradation is monitored by measuring the change in the dye's absorbance at its maximum wavelength. A study on the photodegradation of a disperse red dye using CeFeO3 as a photocatalyst found optimal conditions to be a pH of 8, 0.05 g of catalyst per 100 ml of dye solution, and a dye concentration of 3x10^-5 M.

Quantitative Data Summary

The following table summarizes key quantitative data related to the disposal and degradation of disperse dyes. It is important to note that specific limits for this compound may vary by jurisdiction and should be confirmed with local authorities.

ParameterValueReference
Regulatory Limit (EU)
Restricted Aromatic Amines< 30 mg/kg in finished articles
Disposal Recommendations
Primary MethodControlled Incineration
Secondary MethodLicensed Chemical Destruction
Biodegradation Example (Brown 3REL)
OrganismBacillus sp. VUS
Time for 100% Degradation8 hours
Optimal Temperature40°C
Optimal pH6.5 - 12.0
Photodegradation Example (Disperse Red 167)
PhotocatalystCeFeO3
Optimal pH8
Optimal Catalyst Loading0.05 g / 100 mL
Optimal Dye Concentration3 x 10^-5 M

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Brown 1

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Disperse Brown 1, a synthetic dye commonly used in the textile and cosmetics industries. Adherence to these protocols is critical to minimize exposure risks and ensure regulatory compliance.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a systematic approach to safety is crucial to prevent inhalation, ingestion, and skin contact. The following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Impermeable GlovesNitrile gloves are recommended; double-gloving is advised. Gloves must be inspected before use and hands should be washed and dried thoroughly after handling. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is required when handling this compound powder.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] A proper fit test is mandatory before use.
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, must be worn.
Disposable Gown/ApronFor procedures with a high risk of contamination, a disposable gown or chemical-resistant apron should be worn over the lab coat.[2]
Closed-toe ShoesRequired at all times in the laboratory.

Step-by-Step Handling and Operational Plan

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control.

  • Designated Area: Establish a designated area for handling and weighing the dye to contain any potential spills.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

2. Weighing and Solution Preparation:

  • Avoid Dust Formation: Take extreme care to avoid the formation of dust and aerosols.

  • Weighing: Use a balance inside the chemical fume hood. Use weigh paper or a container that can be securely sealed.

  • Dissolving: When preparing a solution, add the powdered dye to the solvent slowly to prevent splashing.

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate personnel to a safe area and remove all sources of ignition.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.

  • Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment. Place the collected material in a suitable, closed container for disposal.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination.

Waste TypeDisposal Procedure
Solid Waste Includes used gloves, weigh paper, contaminated bench paper, and any other solid materials that have come into contact with this compound. Place all solid waste into a clearly labeled, durable, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.
Excess or Expired Dye Solution Do not pour any this compound solution down the drain. Collect in a labeled, sealed, and appropriate hazardous waste container.
Final Disposal The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard operating procedure for safely handling this compound powder, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal A Don Personal Protective Equipment (PPE) B Prepare Ventilated Workspace (Fume Hood) A->B C Assemble All Necessary Equipment B->C D Carefully Weigh this compound Powder C->D Proceed to Handling E Prepare Solution (If Applicable) D->E F Clean and Decontaminate Work Area E->F Proceed to Cleanup G Segregate and Label Hazardous Waste F->G H Dispose of Waste via Licensed Contractor G->H I Remove and Dispose of PPE H->I J Thoroughly Wash Hands I->J

Caption: Workflow for the safe handling of this compound powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.